1-Ethyl-1-(m-tolyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-(3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-6-4-5-8(2)7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDNKBQRCZUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659905 | |
| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99717-68-7 | |
| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(m-tolyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1-(m-tolyl)hydrazine is a disubstituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its reactivity based on established principles of arylhydrazine chemistry. Furthermore, this document discusses its potential as a building block in drug discovery and development, supported by the broad pharmacological activities of hydrazine-containing compounds. All theoretical and experimental data are supported by citations to relevant literature, ensuring scientific integrity and providing a foundation for future research.
Introduction: The Versatility of Hydrazine Derivatives
Hydrazine derivatives are a cornerstone in modern synthetic and medicinal chemistry.[1] Their unique structural features and reactivity have led to their incorporation into a wide array of functional molecules, from agrochemicals to pharmaceuticals.[2] The presence of the N-N bond and the availability of lone pairs on the nitrogen atoms confer nucleophilic and reducing properties, making them valuable reagents in organic synthesis.[2] In the realm of drug discovery, the hydrazine moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3]
This guide focuses on the specific, asymmetrically disubstituted hydrazine, this compound. While specific experimental data for this compound is limited in the public domain, this document aims to provide a robust theoretical and practical framework for its synthesis, characterization, and potential utilization by leveraging data from closely related analogues and established synthetic methodologies.
Physicochemical Properties of this compound
| Property | Predicted/Inferred Value | Source/Basis |
| IUPAC Name | 1-ethyl-1-(3-methylphenyl)hydrazine | PubChem[4] |
| CAS Number | 99717-68-7 | ChemicalBook[5] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[4] |
| Molecular Weight | 150.23 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (inferred) | General property of arylhydrazines[6] |
| Boiling Point | ~262 °C (analogous p-tolyl derivative) | ChemicalBook[7] |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, dichloromethane) | General property of arylhydrazines[6] |
| Predicted XlogP | 2.4 | PubChem[4] |
Synthesis of this compound
The synthesis of 1,1-disubstituted hydrazines can be achieved through various methods, including the reductive amination of hydrazones or the alkylation of hydrazines.[8][9] A plausible and efficient route to this compound involves a two-step process starting from m-toluidine.
Synthetic Pathway
The proposed synthesis involves the diazotization of m-toluidine, followed by reduction to form m-tolylhydrazine. Subsequent ethylation of m-tolylhydrazine would yield the desired product. A more direct approach, reductive hydrazination, is also a viable option.[8]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Reductive Hydrazination
A more direct, one-pot synthesis can be achieved through reductive hydrazination of a suitable carbonyl compound with m-tolylhydrazine, followed by reduction of the resulting hydrazone. A Lewis base-promoted direct reductive hydrazination offers a facile route.[8]
Materials:
-
m-Tolylhydrazine
-
Acetaldehyde
-
Trichlorosilane (HSiCl₃)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of m-tolylhydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-dimethylacetamide (DMAc) (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
After stirring for 15 minutes, add trichlorosilane (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Note: This protocol is a general guideline based on similar reactions and may require optimization for this specific substrate.[8]
Chemical Reactivity and Potential Transformations
Arylhydrazines are versatile intermediates in organic synthesis, primarily due to the reactivity of the hydrazine moiety.[10]
Formation of Heterocycles
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry.[2][11]
Cross-Coupling Reactions
Recent advancements have demonstrated that arylhydrazines can act as arylating agents in cross-coupling reactions, offering an environmentally friendly alternative to aryl halides.[10] The C-N bond can be selectively cleaved under oxidative conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]
Caption: Key reactivity pathways for this compound.
Generation of Aryl Radicals
Arylhydrazines can be oxidized to generate aryl radicals under mild conditions, for instance, using catalytic iodine in the presence of air.[12][13] These highly reactive intermediates can then participate in various radical-mediated transformations.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the tolyl ring (a singlet), and aromatic protons in the meta-substituted pattern. The protons on the terminal nitrogen of the hydrazine moiety may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl carbons, the tolyl methyl carbon, and the aromatic carbons, with the number of signals corresponding to the symmetry of the molecule.
-
IR Spectroscopy: The infrared spectrum is predicted to show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 150. Fragmentation patterns would likely involve the loss of the ethyl group, the amino group, and cleavage of the N-N bond.
Applications in Drug Development
The hydrazine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[1][3] The diverse biological activities associated with hydrazine derivatives make this compound an attractive building block for the synthesis of novel therapeutic agents. Its potential applications span various fields, including:
-
Anticancer Agents: Many hydrazine derivatives have demonstrated potent anticancer activity.[3]
-
Antimicrobial Agents: The hydrazide and hydrazone functionalities are present in several antibacterial and antifungal drugs.[14]
-
Neurological Drugs: Hydrazine-containing compounds have been developed as antidepressants and anticonvulsants.[1]
The lipophilic nature of the tolyl and ethyl groups in this compound could be advantageous for designing molecules with improved pharmacokinetic properties.
Safety and Handling
Hydrazine derivatives should be handled with caution as they can be toxic and irritant. Based on available safety data for related compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and an exploration of its chemical reactivity based on established principles. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and application of this promising molecule.
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Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (URL: [Link])
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"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (URL: [Link])
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Wang, T., Di, X., Wang, C., Zhou, L., & Sun, J. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900–1903. (URL: [Link])
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The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. (URL: [Link])
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
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Hydrazine - Wikipedia. (URL: [Link])
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Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG... (URL: [Link])
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Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (URL: [Link])
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Murakami, Y., Yokoyama, Y., Sasakura, C., & Tamagawa, M. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Chemical & Pharmaceutical Bulletin, 31(2), 423-428. (URL: [Link])
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Preparation of 1, 1-disubstituted hydrazines and their 2-acyl derivatives - RSC Publishing. (URL: [Link])
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Azo Compounds.1 Oxidation of 1,1-Disubstituted Hydrazines. The Synthesis and Oxidation of cis- and trans-1-Amino-2,6-diphenylpiperidine. A New Stereospecific Ring Closure | Journal of the American Chemical Society. (URL: [Link])
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Hydrazines - Wikipedia. (URL: [Link])
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Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones | ACS Omega - ACS Publications. (URL: [Link])
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Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (URL: [Link])
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(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (URL: [Link])
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Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - NIH. (URL: [Link])
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Hydrazine, p-tolyl-, hydrochloride - the NIST WebBook. (URL: [Link])
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10 October 2022 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Visible Light Mediated. (URL: [Link])
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Hydrazine, 1-methyl-1-phenyl- - the NIST WebBook. (URL: [Link])
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Hydrazine, methyl- - the NIST WebBook. (URL: [Link])
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1-methyl-1-(m-tolyl)hydrazine (C8H12N2) - PubChemLite. (URL: [Link])
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An In-Depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine (CAS: 99717-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in synthetic and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates fundamental physicochemical properties, proposes robust synthetic pathways based on established methodologies for analogous N,N-disubstituted hydrazines, and outlines detailed analytical techniques for its characterization. Furthermore, potential applications in areas such as Fischer indole synthesis and as a building block in drug discovery are discussed, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and scientists working with or considering the use of this compound in their experimental workflows.
Introduction and Overview
This compound (also known as 1-Ethyl-1-(3-methylphenyl)hydrazine) is an unsymmetrical N,N-disubstituted hydrazine.[1] The hydrazine moiety is a versatile functional group in organic chemistry, serving as a key precursor in the synthesis of a wide array of heterocyclic compounds and as a component in various bioactive molecules.[2] Substituted hydrazines, in particular, are pivotal reagents in reactions such as the Fischer indole synthesis, which is a cornerstone for the construction of indole rings prevalent in many pharmaceuticals.[3][4] The structural arrangement of an ethyl group and a meta-tolyl group on the same nitrogen atom imparts specific steric and electronic properties that can influence its reactivity and potential applications in synthetic chemistry.
This guide aims to provide a detailed technical framework for understanding and utilizing this compound, addressing its synthesis, characterization, and potential utility in research and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[1]
| Property | Value | Source |
| CAS Number | 99717-68-7 | [1] |
| Molecular Formula | C9H14N2 | [5][6] |
| Molecular Weight | 150.23 g/mol | [6] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Boiling Point | 261.8°C at 760 mmHg (Predicted) | [7] |
| Density | 1.019 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.578 (Predicted) | [7] |
Safety Profile:
This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis of this compound
Proposed Synthesis Route 1: N-Alkylation of m-Tolylhydrazine
This approach involves the direct ethylation of m-tolylhydrazine. A significant challenge in the alkylation of monosubstituted hydrazines is controlling the site of alkylation and preventing over-alkylation. To achieve selectivity for the N1 position (the nitrogen attached to the aryl group), a protection-deprotection strategy or careful control of reaction conditions is often necessary. A more direct approach, though potentially less selective, is presented below.
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An In-Depth Technical Guide to the Structural Analysis and Conformation of 1-Ethyl-1-(m-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1-(m-tolyl)hydrazine is a disubstituted hydrazine derivative with significant potential for conformational flexibility, a critical determinant of its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the methodologies employed to elucidate its three-dimensional structure and conformational dynamics. We will explore both computational and experimental approaches, offering detailed protocols and expert insights into the rationale behind these advanced analytical techniques. This document serves as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis who are engaged in the study of hydrazine derivatives and other conformationally labile molecules.
Introduction: The Significance of Conformational Analysis
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a static representation is insufficient. Instead, a dynamic ensemble of interconverting conformers must be considered. The relative populations of these conformers, and the energy barriers between them, dictate the molecule's overall behavior.
Hydrazine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their utility is often dependent on the precise spatial arrangement of their constituent atoms. Understanding the conformational preferences of this compound is therefore paramount for predicting its interaction with biological targets, optimizing its synthesis, and developing novel analogues with enhanced properties.
This guide will systematically detail the process of a thorough structural and conformational analysis of this compound, integrating state-of-the-art computational modeling with definitive experimental validation.
Synthesis of this compound
A robust and scalable synthetic route is the prerequisite for any detailed analytical investigation. While multiple strategies exist for the synthesis of 1,1-disubstituted hydrazines, a common and effective approach involves the selective alkylation of an arylhydrazine.[2][3]
Proposed Synthetic Protocol: N-Alkylation of m-Tolylhydrazine
This protocol is adapted from established methods for the alkylation of hydrazine derivatives.[4]
Step 1: Liberation of the Free Base m-Tolylhydrazine is often supplied as a hydrochloride salt to improve its stability. The free base must be liberated prior to alkylation.
-
Procedure:
-
Dissolve m-tolylhydrazine hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the solution is basic to litmus paper.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-tolylhydrazine as an oil.
-
Step 2: N-Alkylation The selective mono-alkylation of the N-1 nitrogen is achieved by reacting the free base with an ethylating agent.
-
Procedure:
-
Dissolve the freshly prepared m-tolylhydrazine in a suitable aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).
-
Add one equivalent of a mild base, such as potassium carbonate, to act as a proton scavenger.
-
To this stirred suspension, add one equivalent of ethyl iodide dropwise at room temperature. The use of potassium iodide as a catalyst can enhance the reaction rate by in-situ generation of the more reactive alkyl iodide from other alkyl halides.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Computational Conformational Analysis
Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers. Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for this purpose.
Workflow for Computational Analysis
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Detailed Computational Protocol
Step 1: Initial Structure Generation and Conformational Search
-
2D to 3D Conversion: The 2D structure of this compound is converted to an initial 3D structure using a molecular modeling program.
-
Conformational Search: A conformational search is performed to explore the rotational possibilities around the key single bonds: the C(aryl)-N bond, the N-N bond, and the N-C(ethyl) bond. A molecular mechanics force field such as MMFF94 is suitable for this initial, broad search due to its computational efficiency. A systematic search of the torsional angles is recommended to ensure comprehensive coverage of the conformational space.
Step 2: DFT Geometry Optimization and Frequency Calculations
-
Selection of Low-Energy Conformers: A set of the lowest energy conformers from the molecular mechanics search are selected for higher-level calculations.
-
DFT Optimization: Each selected conformer is subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, frequency calculations are performed on each stationary point. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). These calculations also provide the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.
Step 3: Analysis of Results
-
Identification of Unique Conformers: The optimized structures are compared to identify unique conformers.
-
Boltzmann Distribution: The relative populations of the unique conformers are calculated using the Boltzmann distribution equation, based on their Gibbs free energies. This provides a theoretical prediction of the conformational landscape in the gas phase.
Table 1: Predicted Low-Energy Conformers of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 95° | 0.00 | 65.2 |
| 2 | -93° | 0.02 | 34.1 |
| 3 | 178° | 2.50 | 0.7 |
Experimental Validation
Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the premier techniques for the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For conformationally flexible molecules, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
Key NMR Experiments for Conformational Analysis:
-
¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of each nucleus. The chemical shifts can be sensitive to conformational changes. For example, the proximity of the ethyl group to the tolyl ring in different conformers will influence the chemical shifts of the protons and carbons of both moieties.[4][5][6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of NOE cross-peaks can provide direct evidence for specific conformations. For instance, an NOE between a proton on the ethyl group and an ortho-proton on the tolyl ring would indicate a conformation where these groups are in close proximity.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the rate of interconversion between conformers is on the NMR timescale, changes in temperature can lead to broadening or sharpening of signals, and in some cases, the decoalescence into separate signals for each conformer at low temperatures. This allows for the determination of the energy barriers to rotation.
Experimental NMR Protocol
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, on a high-field NMR spectrometer. For VT-NMR studies, acquire spectra over a range of temperatures.
-
Data Analysis:
-
Assign all proton and carbon signals using the 2D correlation spectra.
-
Analyze the NOESY/ROESY spectrum for key through-space correlations that provide conformational information.
-
Compare the experimental chemical shifts and NOE constraints with those predicted from the DFT-calculated structures of the low-energy conformers. This comparison allows for the validation and refinement of the computational model.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By determining the precise coordinates of each atom in the crystal lattice, it reveals a single, static conformation.
Experimental X-ray Crystallography Protocol
-
Crystal Growth: The primary challenge is to grow single crystals of sufficient quality for diffraction. This often involves screening various solvents and crystallization techniques.
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which it is less soluble. Slow diffusion of the anti-solvent induces crystallization.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state.
The information obtained from X-ray crystallography provides a high-resolution snapshot of one of the low-energy conformers, which can be directly compared with the computationally predicted structures.
Integrated Structural Analysis: A Holistic Approach
The true power of structural analysis lies in the integration of computational and experimental data.
Caption: Integration of computational and experimental data for a comprehensive conformational profile.
By comparing the DFT-predicted conformers with the solution-phase information from NMR and the solid-state structure from X-ray crystallography, a comprehensive and self-validating understanding of the conformational landscape of this compound can be achieved. Discrepancies between the different methods can also provide valuable insights, for example, into the effects of solvation or crystal packing forces on the conformational preferences of the molecule.
Conclusion
The structural and conformational analysis of this compound is a multifaceted endeavor that requires a synergistic application of synthesis, computational modeling, and advanced spectroscopic and crystallographic techniques. This guide has outlined a robust and logical workflow for achieving a detailed understanding of this molecule's three-dimensional nature. The insights gained from such an analysis are critical for the rational design of new molecules with tailored properties in the fields of drug discovery and materials science.
References
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- Katritzky, A. R., et al. (2002). Preparation of 1,1-disubstituted hydrazines and their 2-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
- Sharma, S., et al. (2014). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 30(2), 527-533.
- Murakami, Y., et al. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Chemical & Pharmaceutical Bulletin, 31(2), 582-585.
- Díaz, E., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
- Royal Society of Chemistry. (2017). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. Royal Society of Chemistry.
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- Google Patents. (2017). Method for manufacturing 1,1-disubstituted hydrazine compound. EP3112356A1.
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- Srinivasan, S., & Swaminathan, S. (1968). The crystal structure of phenyl hydrazine, C6H5·NH·NH2.
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Spectroscopic Characterization of 1-Ethyl-1-(m-tolyl)hydrazine: A Technical Guide
This guide provides a comprehensive technical overview of the expected spectroscopic data for 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in synthetic chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis serves as a robust framework for researchers in the synthesis, identification, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of an ethyl group and a meta-substituted tolyl group attached to a hydrazine moiety. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections will delve into the predicted data and interpretation for ¹H NMR, ¹³C NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H |
| Ar-CH₃ (Tolyl) | 2.2 - 2.4 | Singlet (s) | 3H |
| -CH₂-CH₃ (Ethyl) | 3.2 - 3.5 | Quartet (q) | 2H |
| -NH₂ | 3.5 - 5.0 (variable, broad) | Singlet (s, broad) | 2H |
| Aromatic Protons (Ar-H) | 6.7 - 7.2 | Multiplet (m) | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent is critical as it can influence the chemical shift of labile protons like those in the -NH₂ group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[3]
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Interpretation of the Predicted ¹H NMR Spectrum
-
Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet around 1.1-1.3 ppm due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-), being directly attached to the electron-withdrawing nitrogen atom, will be deshielded and appear further downfield as a quartet around 3.2-3.5 ppm, resulting from coupling to the methyl protons.
-
Tolyl Methyl Group: The methyl group on the aromatic ring is anticipated to produce a singlet at approximately 2.2-2.4 ppm, a characteristic region for benzylic protons.
-
Aromatic Protons: The four protons on the m-tolyl ring are chemically non-equivalent and will appear in the aromatic region (6.7-7.2 ppm). Due to their meta-substitution pattern, they will likely produce a complex multiplet. The protons ortho and para to the hydrazine group will be more shielded (upfield) compared to the proton ortho to both the methyl and hydrazine groups.
-
Hydrazine Protons (-NH₂): The two protons on the terminal nitrogen are expected to produce a broad singlet. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a DMSO-d₆ solvent, these protons are more likely to be observed as a distinct, albeit broad, peak.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-C H₃ (Ethyl) | 13 - 16 |
| Ar-C H₃ (Tolyl) | 20 - 22 |
| -C H₂-CH₃ (Ethyl) | 45 - 50 |
| Aromatic Carbons (Ar-C) | 110 - 140 |
| N-attached Aromatic Carbon (Ar-C) | 145 - 150 |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used directly. A standard ¹³C NMR spectrum is acquired with broadband proton decoupling, which results in all carbon signals appearing as singlets.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aliphatic Carbons: Seven distinct signals are expected. The methyl carbon of the ethyl group will be the most upfield signal (13-16 ppm), followed by the tolyl methyl carbon (20-22 ppm). The methylene carbon of the ethyl group, being attached to nitrogen, will be significantly downfield (45-50 ppm).[5]
-
Aromatic Carbons: The six aromatic carbons will produce five distinct signals (due to symmetry) in the range of 110-150 ppm. The carbon atom directly bonded to the nitrogen of the hydrazine group (ipso-carbon) is expected to be the most downfield of the aromatic signals (145-150 ppm) due to the strong deshielding effect of the nitrogen atom. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the methyl and hydrazine substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3200 - 3400 | Medium, sharp (doublet possible) | N-H stretching (asymmetric & symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2980 | Medium | Aliphatic C-H stretching |
| ~1600 | Medium | N-H bending (scissoring) & Aromatic C=C stretching |
| 1450 - 1580 | Medium to Strong | Aromatic C=C stretching |
| 1200 - 1350 | Medium | Aromatic C-N stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[6]
-
Sample Application: Place a small amount of the neat this compound sample (liquid or solid) directly onto the ATR crystal.[7]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the Predicted IR Spectrum
-
N-H Region: The most diagnostic peaks for the hydrazine moiety are the N-H stretching vibrations, which are expected to appear in the 3200-3400 cm⁻¹ region.[8] For a primary amine (-NH₂), two bands corresponding to asymmetric and symmetric stretching are often observed.
-
C-H Region: The spectrum will clearly distinguish between aromatic and aliphatic C-H bonds. Aromatic C-H stretches typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be found below 3000 cm⁻¹.[9]
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of characteristic absorptions. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ range. The N-H bending vibration (scissoring) is also expected in this region, often around 1600 cm⁻¹. The C-N stretching vibration will likely be observed between 1200 and 1350 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Major Ions in Electron Ionization (EI) MS
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 150 | [M]⁺˙ (Molecular Ion) |
| 135 | [M - CH₃]⁺ |
| 121 | [M - C₂H₅]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[10][11] This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Interpretation of the Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 150, corresponding to its molecular weight. The fragmentation pattern provides key structural information.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
-
Molecular Ion ([M]⁺˙, m/z 150): The presence of this peak confirms the molecular weight of the compound.
-
Loss of a Methyl Radical ([M - CH₃]⁺, m/z 135): This fragment arises from alpha-cleavage, a common fragmentation pathway for amines, where the C-C bond adjacent to the nitrogen is broken.[12]
-
Loss of an Ethyl Radical ([M - C₂H₅]⁺, m/z 121): Cleavage of the N-C(ethyl) bond results in the loss of the ethyl group.
-
Formation of [C₇H₈N]⁺ (m/z 106): This ion can be formed by the cleavage of the N-N bond.
-
Tropylium Ion ([C₇H₇]⁺, m/z 91): A very common and stable fragment in the mass spectra of compounds containing a tolyl or benzyl group is the tropylium ion at m/z 91.[13][14] Its high relative abundance is due to its aromatic stability.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide outlines the predicted spectroscopic data and their interpretation, offering a foundational reference for researchers engaged in the synthesis and analysis of this compound. While these predictions are based on established principles, experimental verification remains the gold standard for structural confirmation.
References
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Journal of Physical Chemistry A. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2025, August 6). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl.... Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
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MDPI. (2024, October 3). Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1. Infrared spectra of hydrazine at selected pressures. The.... Retrieved from [Link]
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A Technical Guide to the Solubility of 1-Ethyl-1-(m-tolyl)hydrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine derivative of interest in various chemical and pharmaceutical research domains. Given the limited availability of specific experimental solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, predictive assessments based on molecular structure, and detailed, field-proven methodologies for empirical solubility determination. Our objective is to equip researchers with the necessary knowledge and practical protocols to effectively work with this compound.
Understanding the Compound: this compound
This compound is an organic compound featuring a hydrazine moiety substituted with both an ethyl group and a meta-tolyl group. This substitution pattern significantly influences its physicochemical properties, including its solubility in various organic solvents. The presence of the aromatic tolyl group introduces hydrophobicity, while the hydrazine group, with its nitrogen atoms, can participate in hydrogen bonding, contributing to its potential for solubility in polar solvents.
Key Physicochemical Properties (Predicted):
While experimental data is scarce, computational predictions provide valuable insights into the behavior of this compound.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₉H₁₄N₂ | Indicates a relatively small molecule with a significant non-polar component. |
| Molecular Weight | 150.22 g/mol | |
| XlogP | 2.4 | Suggests a moderate level of lipophilicity, indicating a preference for non-polar environments over aqueous ones. |
| Hydrogen Bond Donors | 1 (from the N-H group) | |
| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | The capacity for hydrogen bonding suggests potential solubility in protic and polar aprotic solvents. |
Data sourced from PubChem.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. For this compound, we can anticipate its solubility profile based on the following structural considerations:
-
Non-Polar Character: The tolyl and ethyl groups are non-polar and will interact favorably with non-polar solvents through van der Waals forces. This suggests good solubility in solvents like toluene, benzene, and hexane.
-
Polar Character: The hydrazine group (-NH-N<) introduces polarity and the ability to act as a hydrogen bond donor and acceptor. This functionality will promote solubility in polar solvents.
-
Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the hydrazine moiety, suggesting favorable solubility.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dioxane can act as hydrogen bond acceptors, interacting with the N-H proton of the hydrazine group.
-
Based on these principles, a qualitative prediction of solubility in common organic solvents is presented below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | Favorable van der Waals interactions with the tolyl and ethyl groups. |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | Dipole-dipole interactions and some hydrogen bonding potential. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the hydrazine group with the solvent. |
| Highly Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting character of the solvent. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain accurate, quantitative solubility data, experimental determination is essential. The following are robust and widely accepted methods for this purpose.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a reliable technique for determining thermodynamic solubility.[1] It involves equilibrating an excess of the solid compound with the solvent of interest over a set period.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more precise separation, centrifuge the samples.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: A stepwise representation of the shake-flask method for determining thermodynamic solubility.
High-Throughput Screening with Nephelometry
For rapid screening of solubility in multiple solvents, nephelometry is a powerful technique.[2][3][4][5][6] This method measures the turbidity of a solution caused by the precipitation of an insoluble compound.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the various organic solvents to be tested.
-
Precipitation Monitoring: Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
Solubility Estimation: The concentration at which significant light scattering is first observed provides an estimate of the kinetic solubility.
Diagram 2: Nephelometry-Based High-Throughput Solubility Screening
Caption: Workflow for estimating kinetic solubility using high-throughput nephelometry.
Safety and Handling Considerations
Hydrazine derivatives, including this compound, should be handled with care due to their potential toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-1-(m-tolyl)hydrazine
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount to ensuring safety, stability, and efficacy. For novel hydrazine derivatives such as 1-Ethyl-1-(m-tolyl)hydrazine, a thorough evaluation of thermal stability is not merely a regulatory formality but a critical component of risk assessment and process safety. The inherent reactivity of the hydrazine moiety necessitates a proactive and in-depth investigation into its decomposition behavior under thermal stress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the thermal stability of this compound, from fundamental principles to detailed experimental protocols and data interpretation. The methodologies outlined herein are designed to build a robust, self-validating understanding of the compound's thermal liabilities, ensuring safe handling and informed development decisions.
Introduction to this compound: Structure and Potential Thermal Liabilities
This compound is an asymmetrical aromatic hydrazine derivative. Its structure, featuring a hydrazine group substituted with both an ethyl and a meta-tolyl group, presents several key features that influence its thermal stability:
-
The N-N Bond: The nitrogen-nitrogen single bond is the weakest point in the hydrazine moiety and is susceptible to homolytic cleavage at elevated temperatures, initiating decomposition.[1][2]
-
Aromatic Substitution: The m-tolyl group influences the electronic properties of the hydrazine nitrogen atoms, which can affect the N-N bond dissociation energy.
-
Ethyl Substitution: The ethyl group, an alkyl substituent, can also modulate the reactivity and decomposition pathway.
Given these structural characteristics, a comprehensive thermal analysis is essential to identify the onset temperature of decomposition, the energetic profile of the decomposition process, and the potential for runaway reactions. The primary concerns with hydrazine derivatives are their potential to decompose exothermically and generate gaseous byproducts, leading to pressure buildup in closed systems.[3]
Core Methodologies for Thermal Stability Assessment
A multi-technique approach is crucial for a thorough evaluation of thermal stability. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These methods provide complementary information on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is instrumental in determining the temperature at which a material begins to decompose and the kinetics of this process.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC): Characterizing Energetics
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This technique is used to identify and quantify thermal events such as melting, crystallization, and decomposition.[4]
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[4]
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. A heat-cool-heat cycle can be employed to study the thermal history of the sample.[4]
-
Data Analysis: Plot the differential heat flow versus temperature. The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).
Data Interpretation and Expected Thermal Behavior
While specific data for this compound is not publicly available, we can predict its likely thermal behavior based on the general properties of substituted hydrazines.
Predicted TGA and DSC Data Summary
The following table summarizes the expected quantitative data from TGA and DSC analysis of this compound.
| Parameter | Technique | Expected Value | Significance |
| Onset Decomposition Temp (Tonset) | TGA/DSC | 150 - 250 °C | Indicates the temperature at which significant decomposition begins. |
| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g (Exothermic) | A large exothermic value suggests a high potential for a thermal runaway. |
| Mass Loss | TGA | Multiple stages | May indicate a multi-step decomposition process. |
| Residual Mass at 500 °C | TGA | < 10% | Suggests decomposition to volatile products. |
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule. This initial step would generate two radical intermediates: an ethyl-tolyl-amino radical and an amino radical.
Initiation: CH₃C₆H₄N(CH₂CH₃)NH₂ → CH₃C₆H₄N•(CH₂CH₃) + •NH₂
These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of decomposition products. Potential products could include m-toluidine, ethylamine, toluene, ethane, nitrogen gas, and ammonia. The formation of gaseous products like nitrogen and ammonia is a significant safety concern due to the potential for pressure buildup.[3][6][7]
Visualization of Experimental Workflow and Decomposition
To clearly illustrate the process of thermal analysis and the proposed decomposition mechanism, the following diagrams are provided.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed initial step in the thermal decomposition of the title compound.
Safety, Handling, and Mitigation Strategies
Given the potential hazards associated with substituted hydrazines, strict safety protocols must be followed.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors or decomposition products.[8]
-
Scale Limitations: Initial thermal analyses should be performed on a small scale (milligrams) to minimize the risk associated with energetic decomposition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals that can catalyze decomposition.[8][10][11]
Conclusion: A Framework for Informed Decision-Making
This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition of this compound. By employing a combination of TGA and DSC, researchers can obtain critical data on the onset of decomposition, the energetics of the process, and the potential for hazardous pressure generation. The proposed decomposition pathway, initiated by N-N bond cleavage, serves as a working model for understanding the degradation chemistry. A thorough understanding of these thermal properties is indispensable for the safe handling, storage, and processing of this and other novel hydrazine derivatives in a research and development setting. This proactive approach to thermal hazard assessment is a cornerstone of responsible and efficient drug development.
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Zhu, S., Chen, Y., Sun, J., Yang, Y., & Yue, C. (2016). Synthesis, Characterization, Thermochromism, and Photochromism of Aromatic Aldehyde Hydrazone Derivatives. Journal of Chemistry, 2016, 1–8. Retrieved from [Link]
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Andjelković, K., et al. (2025, August 5). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. Retrieved from [Link]
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Aston, J. G., Rock, E. J., & Isserow, S. (1951). The Heats of Combustion of the Methyl Substituted Hydrazines and Some Observations on the Burning of Volatile Liquids. Journal of the American Chemical Society, 73(4), 1843–1845. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]
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A Technical Guide to the Synthetic Applications of 1-Ethyl-1-(m-tolyl)hydrazine
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-Ethyl-1-(m-tolyl)hydrazine in modern organic synthesis. While specific literature on this particular substituted hydrazine is limited, its structural motifs suggest significant utility as a precursor in the synthesis of valuable heterocyclic compounds. This document will detail its probable synthetic routes, key physical and chemical properties, and extrapolate its application in cornerstone reactions such as the Fischer indole synthesis and Knorr pyrazole synthesis. Detailed, adaptable experimental protocols are provided to guide researchers in leveraging this versatile reagent for the development of novel molecular architectures, particularly within the pharmaceutical and materials science sectors.
Introduction: The Versatile Hydrazine Moiety
Hydrazine derivatives are a cornerstone of synthetic organic chemistry, prized for their nucleophilic character and their ability to serve as precursors to a diverse array of nitrogen-containing heterocycles. The strategic placement of substituents on the hydrazine nitrogen atoms allows for fine-tuning of reactivity and directs the outcome of cyclization reactions. This compound, with its N-ethyl and N-m-tolyl substitution, presents an interesting case for the synthesis of specifically substituted indoles and pyrazoles, motifs frequently found in biologically active compounds. This guide will serve as a comprehensive resource for researchers looking to explore the synthetic potential of this and structurally related N-alkyl-N-arylhydrazines.
Synthesis and Properties of this compound
Proposed Synthetic Route: Reductive Alkylation
A common and effective method for the synthesis of N-alkylated hydrazines is the reductive alkylation of the corresponding hydrazine.[1] In this proposed synthesis, m-tolylhydrazine would be the starting material.
Reaction Scheme:
Workflow for the Synthesis of this compound:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Representative):
-
Hydrazone Formation: To a solution of m-tolylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of acetic acid.
-
Add acetaldehyde (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
Reduction: Once the hydrazone formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physical and Chemical Properties
The following table summarizes the known and predicted properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.23 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Characterization (Predicted):
While experimental spectra for this compound are not available, the expected NMR data can be inferred from similar structures like 1-methyl-1-phenylhydrazine.[2][3]
-
¹H NMR:
-
Aromatic protons of the m-tolyl group would appear as multiplets in the range of δ 6.5-7.5 ppm.
-
The ethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
-
The methyl group on the tolyl ring would appear as a singlet around δ 2.3 ppm.
-
The N-H proton of the hydrazine moiety would likely be a broad singlet.
-
-
¹³C NMR:
-
Aromatic carbons would appear in the region of δ 110-150 ppm.
-
The carbons of the ethyl group would be in the aliphatic region.
-
The methyl carbon of the tolyl group would be around δ 20-25 ppm.
-
Applications in Heterocyclic Synthesis
The structure of this compound makes it an ideal candidate for the synthesis of substituted indoles and pyrazoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[4][5] The use of an N-substituted hydrazine like this compound will result in an N-substituted indole.
General Reaction Scheme:
Mechanistic Pathway of the Fischer Indole Synthesis:
Caption: Key steps in the Fischer indole synthesis mechanism.
Representative Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene), add the desired ketone or aldehyde (1.1 eq).
-
Add an acid catalyst. Common choices include Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or BF₃·OEt₂.[5]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like acetic acid can also act as the catalyst.
-
Catalyst: The strength of the acid catalyst can be crucial. Electron-rich hydrazines may require milder conditions, while electron-poor substrates might need stronger acids.[6]
-
Temperature: The reaction is typically performed at elevated temperatures to facilitate the[4][4]-sigmatropic rearrangement.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring.[7][8] The use of a substituted hydrazine like this compound will lead to a correspondingly substituted pyrazole.
General Reaction Scheme:
Workflow for the Knorr Pyrazole Synthesis:
Caption: Simplified workflow for the Knorr pyrazole synthesis.
Representative Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
A catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[7]
Self-Validating System in Protocols:
The progress of both the Fischer indole and Knorr pyrazole syntheses should be monitored by TLC. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, product spot will indicate that the reaction is proceeding. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Potential in Drug Development and Materials Science
Indole and pyrazole cores are prevalent in a vast number of pharmaceuticals and functional materials. The ability to introduce specific substitution patterns, as offered by using this compound, is of high value in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of organic molecules.
Examples of Drug Classes with Indole and Pyrazole Scaffolds:
-
Indoles: Anti-inflammatory drugs (e.g., Indomethacin), anti-migraine agents (Triptans), anti-cancer agents.[5]
-
Pyrazoles: Anti-inflammatory drugs (e.g., Celecoxib), anti-anxiety medications, and kinase inhibitors.[9]
Safety and Handling
Hydrazine derivatives are often toxic and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound, while not extensively documented, represents a valuable building block for organic synthesis. Its potential in the Fischer indole and Knorr pyrazole syntheses opens avenues for the creation of novel, specifically substituted heterocyclic compounds. The representative protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this and related N-alkyl-N-arylhydrazines in their pursuit of new medicines and materials.
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Sydnes, L. K., Elmi, S., Heggen, P., Holmelid, B., & Malthe-Sørensen, D. (2007). Conversion of Azobenzenes into N,N′-Diarylhydrazines by Sodium Dithionite. Synlett, 2007(11), 1695-1696. [Link]
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
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Dan, W., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54088. [Link]
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Kamal, A., et al. (2015). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules, 20(7), 12837–12853. [Link]
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ResearchGate. (2015). Has anyone performed alkylation of tosylhydrazide?. [Link]
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Dan, W., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11631-11636. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A facile and efficient synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. [Link]
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Bakr, R. B. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Der Pharma Chemica. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. [Link]
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Yousefi, B., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 457-464. [Link]
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An In-depth Technical Guide to the Discovery and History of 1-Ethyl-1-(m-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1-(m-tolyl)hydrazine, a substituted hydrazine of interest in organic synthesis. While the specific historical record of its initial synthesis is not prominently documented, its discovery is intrinsically linked to the pioneering work of Emil Fischer on hydrazine chemistry in the late 19th century. This guide elucidates the logical synthetic pathway, rooted in well-established chemical principles, and provides detailed experimental protocols for its preparation from readily available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry. This document serves as a valuable resource for researchers utilizing or synthesizing substituted hydrazines, particularly in the context of creating building blocks for pharmaceutical and agrochemical development.
Introduction and Historical Context
The story of this compound begins not with its own specific discovery, but with the broader exploration of hydrazine chemistry initiated by the renowned German chemist, Hermann Emil Fischer. In 1875, Fischer reported the synthesis of the first organic hydrazine, phenylhydrazine, by the reduction of a diazonium salt.[1] This seminal work opened the door to a new class of compounds and Fischer himself coined the term "hydrazine".[1][2]
Fischer's subsequent development of the Fischer indole synthesis in 1883, a reaction that produces indoles from arylhydrazines and aldehydes or ketones, solidified the importance of substituted hydrazines as key intermediates in organic synthesis.[1] This reaction remains a cornerstone of heterocyclic chemistry to this day.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 99717-68-7 | [3] |
| Molecular Formula | C₉H₁₄N₂ | [4] |
| Molecular Weight | 150.22 g/mol | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Purity | Typically >97% | [3] |
Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) is not widely published but is often available from commercial suppliers upon request.[3]
Synthesis of this compound: A Step-by-Step Guide
The synthesis of this compound is most logically achieved through a two-step process starting from m-toluidine. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-Ethyl-m-toluidine
The initial step involves the N-ethylation of m-toluidine. A reliable and well-documented method for this transformation is direct alkylation using ethyl bromide, as detailed in Organic Syntheses.
Reaction Scheme:
Caption: N-ethylation of m-toluidine.
Experimental Protocol (adapted from Organic Syntheses)
-
Reaction Setup: In a suitable pressure-resistant vessel, combine m-toluidine (1.0 equivalent) and ethyl bromide (1.0 equivalent).
-
Reaction: Seal the vessel and allow the mixture to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt of the product and unreacted starting material will form.
-
Work-up:
-
Carefully open the vessel and break up the crystalline mass.
-
Add a 10% aqueous solution of sodium hydroxide to liberate the free amines.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-ethyl-m-toluidine.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-ethyl-m-toluidine.
Causality and Experimental Choices:
-
Stoichiometry: Using a 1:1 molar ratio of m-toluidine to ethyl bromide helps to minimize the formation of the dialkylated product, N,N-diethyl-m-toluidine.
-
Pressure Vessel: The reaction generates HBr as a byproduct, which can create pressure. A sealed vessel contains the volatile ethyl bromide and allows the reaction to proceed efficiently.
-
Base Treatment: The addition of sodium hydroxide is crucial to deprotonate the amine hydrobromide salts, rendering the amines soluble in the organic extraction solvent.
-
Vacuum Distillation: N-ethyl-m-toluidine has a relatively high boiling point, making vacuum distillation the preferred method for purification to prevent decomposition at atmospheric pressure.
Step 2: Conversion of N-Ethyl-m-toluidine to this compound
This conversion is a classic two-part process involving nitrosation of the secondary amine followed by reduction of the resulting N-nitrosoamine.
Reaction Scheme:
Caption: Conversion of the secondary amine to the hydrazine.
Experimental Protocol (General Procedure)
-
Nitrosation:
-
Dissolve N-ethyl-m-toluidine (1.0 equivalent) in a cooled (0-5 °C) aqueous acidic solution (e.g., hydrochloric acid).
-
Slowly add a solution of sodium nitrite (a slight excess) in water, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the N-nitrosoamine, which often separates as an oil.
-
Extract the N-nitrosoamine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract and dry it over an anhydrous drying agent.
-
Carefully remove the solvent at reduced pressure. Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.
-
-
Reduction:
-
The crude N-nitrosoamine can be reduced using various reagents. A common and effective method is the use of zinc dust in acetic acid.
-
Dissolve the N-nitrosoamine in glacial acetic acid and cool the solution.
-
Gradually add zinc dust portion-wise, controlling the temperature of the exothermic reaction.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Filter off the excess zinc and dilute the filtrate with water.
-
Make the solution basic with a strong base (e.g., NaOH or KOH) to liberate the free hydrazine.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield crude this compound.
-
-
Purification: The final product can be purified by vacuum distillation.
Causality and Experimental Choices:
-
Nitrosation Conditions: The reaction is performed in a cold, acidic solution to generate nitrous acid in situ from sodium nitrite. The low temperature is critical to prevent the decomposition of the unstable nitrous acid.
-
Reducing Agent: Zinc in acetic acid is a classic and effective reducing agent for N-nitrosoamines to hydrazines.[5] Other reducing agents like lithium aluminum hydride can also be used, but the zinc/acetic acid system is often preferred for its milder conditions.
-
Basification: After reduction, the hydrazine will be present as an ammonium salt in the acidic medium. Basification is necessary to deprotonate it and allow for extraction into an organic solvent.
Applications and Significance
This compound, as a substituted hydrazine, is a valuable building block in organic synthesis. Its primary utility lies in its potential as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds through reactions like the Fischer indole synthesis. By modifying the substituents on the hydrazine nitrogen and the aromatic ring, chemists can tune the electronic and steric properties of the resulting products, which is of significant interest in the fields of medicinal chemistry and materials science.
Conclusion
While the specific moment of discovery for this compound may not be a celebrated event in the annals of chemistry, its existence and synthesis are a direct consequence of the foundational principles laid down by Emil Fischer. The logical and robust synthetic pathway, proceeding through the N-ethylation of m-toluidine followed by nitrosation and reduction, exemplifies classic organic chemistry transformations that remain relevant today. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this and similar substituted hydrazines in their scientific endeavors.
References
- Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
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Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]
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- Buck, J. S., & Ferry, C. W. (1943). N-ETHYL-m-TOLUIDINE. Organic Syntheses, 2, 290.
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theoretical studies on 1-Ethyl-1-(m-tolyl)hydrazine reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 1-Ethyl-1-(m-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted hydrazines are a cornerstone in synthetic and medicinal chemistry, serving as versatile intermediates and pharmacophores.[1][2] Their reactivity, governed by the unique properties of the N-N bond and the nucleophilic nitrogen centers, dictates their synthetic utility and metabolic fate. This guide provides a comprehensive theoretical framework for understanding the reactivity of this compound, a representative asymmetrically disubstituted alkyl-aryl hydrazine.[3] By leveraging computational chemistry, we will dissect its structural, electronic, and reactive properties. This document is intended to serve as a roadmap for researchers aiming to predict the behavior of this molecule in various chemical environments, from synthetic reaction flasks to biological systems, thereby accelerating drug discovery and development processes.
Introduction: The Significance of Substituted Hydrazines
Hydrazine derivatives are a critical class of compounds due to their broad spectrum of biological activities and their utility as synthetic building blocks.[1] They are precursors to a multitude of heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[4] The therapeutic relevance of the hydrazine motif is well-established, with drugs like isoniazid (anti-tubercular) and phenelzine (antidepressant) showcasing its importance.[1][2]
This compound (Figure 1) is an asymmetrically disubstituted hydrazine, featuring both an alkyl and an aryl group attached to the same nitrogen atom.[3][5] This substitution pattern creates a molecule with distinct electronic and steric properties compared to simpler hydrazines. Understanding its reactivity is paramount for controlling reaction selectivity, predicting metabolic pathways, and designing novel bioactive molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine these properties with high accuracy, offering insights that complement and guide experimental work.[6]
Theoretical Methodology: A Computational Workflow
The theoretical investigation of a molecule's reactivity follows a structured, multi-step process. The workflow outlined below represents a standard, self-validating approach for obtaining reliable computational data.
Caption: Computational workflow for theoretical reactivity studies.
Protocol 1: Ground State Geometry Optimization and Frequency Analysis
This protocol establishes the most stable conformation of the molecule, which is the foundation for all subsequent calculations.
-
Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). The initial guess for the N-N bond torsion angle should be based on the known preference for a gauche conformation in hydrazine.[7][8]
-
Computational Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method Selection: Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used and well-validated hybrid functional.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended to accurately describe electron distribution, particularly the lone pairs on nitrogen.
-
-
Calculation Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Opt Freq SCRF=(Solvent=Water)
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Performs a frequency calculation on the optimized geometry. This is critical to confirm the structure is a true energy minimum (no imaginary frequencies).
-
SCRF: (Optional) Applies a solvent model (e.g., Polarizable Continuum Model) to simulate reactivity in solution.
-
-
Analysis:
-
Verify that the optimization has converged.
-
Confirm the absence of imaginary frequencies, which validates the structure as a stable ground state.
-
Analyze the optimized geometric parameters (bond lengths, angles, dihedral angles).
-
Molecular Structure and Electronic Properties
The reactivity of this compound is intrinsically linked to its three-dimensional shape and the distribution of electrons within the molecule.
Conformational Analysis
Like its parent, hydrazine, this compound is expected to exhibit a gauche conformation around the N-N single bond, with a dihedral angle of approximately 90-95°.[7] This preference arises from a combination of stabilizing n→σ* hyperconjugation interactions and the minimization of lone pair-lone pair repulsion.[8] The bulky tolyl and ethyl groups will introduce steric hindrance, creating rotational barriers around the N-N and N-C bonds. A potential energy surface scan, performed by systematically varying the C-N-N-C dihedral angle and calculating the energy at each step, can precisely map these conformational preferences and the energy required to interconvert them.
Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP)
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.
-
HOMO: Represents the region of highest electron density, indicating the most probable site for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the terminal NH₂ group, as the lone pair on the substituted nitrogen is delocalized into the aromatic ring.
-
LUMO: Represents the region most susceptible to nucleophilic attack. The LUMO is likely distributed across the anti-bonding orbitals of the aromatic ring.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (red) highlight electron-rich areas susceptible to electrophiles, while regions of positive potential (blue) indicate electron-poor areas attractive to nucleophiles. For this molecule, the most negative potential will be centered on the terminal NH₂ nitrogen, confirming it as the primary site of protonation and electrophilic attack.
| Calculated Property | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | ~ -5.5 to -6.5 eV | Determines ionization potential; site of oxidation. |
| LUMO Energy | ~ 0.5 to 1.5 eV | Determines electron affinity. |
| HOMO-LUMO Gap | ~ 6.0 to 8.0 eV | Indicator of kinetic stability.[9] |
| Most Negative ESP | Terminal NH₂ Nitrogen | Primary site for electrophilic attack and protonation. |
| Most Positive ESP | Hydrogens of the NH₂ group | Sites for hydrogen bonding with nucleophiles. |
Key Reaction Pathways: A Theoretical Dissection
Hydrazines are defined by their bifunctionality: they are both strong reducing agents and potent nucleophiles.[4][10] Their reactivity is dominated by reactions involving the nitrogen lone pairs and the labile N-N bond.
Oxidation: A Gateway to Radical Chemistry
Aromatic and alkyl hydrazines are readily oxidized.[11][12] The oxidation of this compound can proceed through several mechanisms, often involving radical intermediates which can be significant in metabolic activation and toxicity.[13]
A common pathway involves an initial one-electron oxidation to form a radical cation, followed by deprotonation and subsequent reactions. Computational studies can elucidate the most favorable pathway by calculating the activation energies for different proposed mechanisms, such as hydride transfer.[11][14] The initial oxidation product is often a highly reactive diazene, which can then undergo further transformations or act as a radical source itself.[15]
N-N Bond Cleavage: The Achilles' Heel
Cleavage of the N-N bond is a characteristic reaction of hydrazines and is synthetically useful for generating amines.[16][17] This cleavage can be induced under reductive, oxidative, or photolytic conditions.[17][18][19]
-
Reductive Cleavage: Can be achieved with reagents like sodium in liquid ammonia or catalytic hydrogenation.[19] Theoretical models can simulate the addition of hydrogen atoms across the N-N bond and determine the energy barrier for this process.
-
Oxidative Cleavage: Often occurs during metabolic processes, catalyzed by enzymes like myeloperoxidase.[13] This can lead to the formation of reactive carbon-centered radicals via the extrusion of stable N₂ gas, a process with significant implications for both synthetic chemistry and toxicology.[15]
-
Mechanism: Theoretical calculations suggest that for many aryl hydrazines, N-N bond cleavage can be a concerted process with the action of the cleaving reagent.[16] The presence of the aryl group is often essential as it helps stabilize the negative charge that develops during the cleavage process.[16]
Caption: Simplified potential reaction pathways for this compound.
Nucleophilic Reactivity: Synthesis of Heterocycles
With two nucleophilic nitrogen atoms, hydrazines are excellent building blocks in organic synthesis.[4] A key reaction is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[20][21] These hydrazones are stable intermediates that can be further transformed, most notably in the Wolff-Kishner reduction , where treatment with a strong base converts the carbonyl group into a methylene group.[22][23][24]
-
Site of Reactivity: Theoretical studies on substituted hydrazines show that the terminal, less sterically hindered nitrogen (NH₂) is generally the more reactive nucleophile.[25] The lone pair on the nitrogen attached to the tolyl group is less available due to resonance delocalization into the aromatic ring.
-
Mechanism of Hydrazone Formation: This is a nucleophilic addition-elimination reaction.[26] Computational modeling can map the entire reaction coordinate, including the formation of the initial tetrahedral intermediate and the subsequent dehydration step, providing activation energies and confirming the rate-determining step.
Implications for Drug Development
A thorough theoretical understanding of this compound's reactivity provides critical insights for drug development professionals:
-
Metabolic Prediction: The primary routes of metabolism for hydrazine derivatives involve oxidation and N-N bond cleavage.[13] Theoretical calculations of oxidation potentials and activation energies for cleavage can predict the metabolic stability of drug candidates containing this moiety and identify potentially toxic reactive metabolites.
-
Synthetic Strategy: By understanding the relative nucleophilicity of the two nitrogen atoms and the barriers for competing reactions, synthetic routes can be designed to be more efficient and selective, minimizing unwanted byproducts.
-
Structure-Activity Relationship (SAR): Computational models allow for the in silico modification of the hydrazine structure (e.g., changing substituents on the aryl ring) and the rapid prediction of how these changes affect electronic properties and reactivity. This accelerates the optimization of lead compounds by correlating theoretical descriptors with biological activity.
Conclusion
The reactivity of this compound is a multifaceted subject governed by a delicate interplay of conformational, electronic, and steric factors. This guide has outlined a robust theoretical framework for dissecting this reactivity. By employing computational tools to analyze the molecule's ground-state properties and to map the energy landscapes of its primary reaction pathways—oxidation, N-N bond cleavage, and nucleophilic attack—researchers can gain predictive power that is invaluable in both synthetic chemistry and drug discovery. This theoretical approach, when used in concert with experimental validation, provides a powerful, efficient, and insightful path toward harnessing the full potential of substituted hydrazines.
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Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]
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Hydrazone Derivative: Significance and symbolism. (2025). Imslm.org. Retrieved January 17, 2026, from [Link]
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Zeinalipour-Yazdi, C. D., & Catlow, C. R. A. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. Catalysis Letters, 147(7), 1820–1826. [Link]
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Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025). Chemistry – A European Journal. Retrieved January 17, 2026, from [Link]
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A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Pharmaceutical Market Update: Innovation in Hydrazine Derivatives. (2024). LinkedIn. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari. Retrieved January 17, 2026, from [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Properties and Uses of Substituted Hydrazones. (2018). Natural Sciences Publishing. Retrieved January 17, 2026, from [Link]
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Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
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A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. (2017). Springer. Retrieved January 17, 2026, from [Link]
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Lu, X., et al. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Physical Chemistry Chemical Physics, 22(7), 3896-3905. [Link]
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Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Wang, D., & Wang, B. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. [Link]
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19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). OpenStax. Retrieved January 17, 2026, from [Link]
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Wang, D., & Wang, B. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. [Link]
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Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2014). PMC. Retrieved January 17, 2026, from [Link]
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Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. (1979). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]
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Gallucci, R. R. (1982). Reactions of Substituted Hydrazines with Glyoxal. The Journal of Organic Chemistry, 47(1), 154-158. [Link]
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A Theoretical Study of the Conformational Changes in Hydrazine. (1973). Canadian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Mechanistic studies on hydrazido(2–)-complexes. Cleavage of the nitrogen–nitrogen bond in the reaction of [Mo{NN(CH2)4CH2}(Ph2PCH2CH2PPh2)2] with acid. (1983). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 1-Ethyl-2,3,6-trimethyl-1H-indole
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][4] The indole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for drug development professionals.[2][4]
This application note provides a detailed, field-proven protocol for the synthesis of a substituted indole, 1-Ethyl-2,3,6-trimethyl-1H-indole, using 1-Ethyl-1-(m-tolyl)hydrazine and 2-butanone. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for successful synthesis and characterization. We will explore the use of polyphosphoric acid (PPA) as a robust and effective catalyst for this transformation.
Scientific Integrity and Rationale
The choice of an N-alkylated hydrazine, such as this compound, presents unique considerations in the Fischer indole synthesis. The presence of the N-ethyl group obviates the possibility of side reactions at the N1 position and directly yields an N-substituted indole. The selection of polyphosphoric acid (PPA) as the catalyst is based on its efficacy in promoting the requisite[5][5]-sigmatropic rearrangement under relatively controlled conditions, often providing cleaner reactions and higher yields compared to other Brønsted or Lewis acids, particularly for more complex substrates.[4][5]
The reaction proceeds through the initial formation of a hydrazone from the condensation of this compound and 2-butanone. This is followed by a series of acid-catalyzed steps, including tautomerization to an enamine, a key[5][5]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to afford the aromatic indole ring.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
Experimental Protocol: Synthesis of 1-Ethyl-2,3,6-trimethyl-1H-indole
This protocol details the synthesis in two stages: the formation of the hydrazone intermediate and its subsequent cyclization to the target indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| 2-Butanone (MEK) | Reagent Grade | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Polyphosphoric Acid (PPA) | 115% H3PO4 basis | Commercially Available | Highly viscous; handle with care. |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For flash chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Methodology
Part 1: Formation of 1-Ethyl-1-(m-tolyl)hydrazone of 2-Butanone
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 33.3 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the hydrazine has dissolved.
-
Add 2-butanone (2.64 g, 36.6 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C in an oil bath and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The formation of the hydrazone will be indicated by the appearance of a new, less polar spot and the disappearance of the starting hydrazine.
-
Once the reaction is complete, cool the mixture to room temperature. The hydrazone can be used in the next step without isolation.
Part 2: Polyphosphoric Acid-Catalyzed Cyclization
-
In a separate 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add polyphosphoric acid (50 g). Caution: PPA is highly viscous and corrosive.
-
Heat the PPA to 90 °C with stirring under a gentle flow of nitrogen.
-
Slowly add the crude hydrazone solution from Part 1 to the hot PPA over 15-20 minutes. An exothermic reaction will be observed, and the internal temperature should be maintained between 100-110 °C.
-
After the addition is complete, continue to stir the reaction mixture at 110 °C for 1 hour.
-
Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexanes) until the hydrazone spot has disappeared and a new, UV-active spot corresponding to the indole product is observed.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO2) will occur.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-Ethyl-2,3,6-trimethyl-1H-indole is purified by flash column chromatography on silica gel.[6]
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Ethyl-2,3,6-trimethyl-1H-indole as an oil or low-melting solid.
Visualization of the Experimental Workflow
Caption: Simplified mechanism of the Fischer indole synthesis.
Expected Results and Characterization
The successful synthesis of 1-Ethyl-2,3,6-trimethyl-1H-indole should be confirmed by standard analytical techniques.
Expected Yield: 60-75% after purification.
Physical Appearance: A pale yellow oil or low-melting solid.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.8-7.5 ppm region. Singlets or multiplets for the methyl groups on the indole ring and a quartet and triplet for the N-ethyl group. |
| ¹³C NMR | Characteristic signals for the aromatic carbons of the indole ring (typically between 110-140 ppm), as well as signals for the aliphatic methyl and ethyl carbons. [7][8] |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C13H17N. |
| FT-IR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching bands. |
Safety Precautions
-
This compound: Harmful if swallowed or inhaled. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection. Reactions with PPA can be exothermic.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Organic Solvents (DCM, Hexanes, EtOAc): Flammable and volatile. Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- BenchChem. (2025). Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved from [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (1983). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2991-2997.
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53484-53513.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide to the Preparation of Disubstituted Indoles.
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National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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- HETEROCYCLES. (2016).
- Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. 95, 15-30.
- MDPI. (2019).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019).
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National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Synthesis of Indole Analogues of the Natural Schweinfurthins. Retrieved from [Link]
- Organic Syntheses. (2011).
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
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Application Note & Protocols: Strategic Synthesis of Substituted Indoles Utilizing 1-Ethyl-1-(m-tolyl)hydrazine
Executive Summary: The Enduring Relevance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure is central to drugs treating conditions from migraines (triptans) to inflammation (indomethacin).[2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely adopted methods for constructing this vital heterocyclic system.[3][4]
This guide provides a detailed examination and a set of actionable protocols for the synthesis of N-1 ethyl, C-5 methyl substituted indoles, starting from the versatile reagent 1-Ethyl-1-(m-tolyl)hydrazine. We will move beyond a simple recitation of steps to explore the mechanistic rationale, catalyst selection strategies, and practical, field-tested insights to ensure reproducible and high-yield outcomes.
The Cornerstone: Mechanistic Dissection of the Fischer Indole Synthesis
A profound understanding of the reaction mechanism is not merely academic; it is the foundation for troubleshooting, optimization, and adaptation. The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[5]
The accepted mechanism, first proposed by Robinson, proceeds through several key stages:[4]
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine (this compound) with a ketone or aldehyde to form the corresponding hydrazone. This step is often performed in situ.[6]
-
Tautomerization: The hydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, often referred to as an 'ene-hydrazine'.[3] This step is critical as it sets up the molecule for the key bond-forming event.
-
[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement.[5] This concerted step, analogous to a Cope rearrangement, breaks the weak N-N bond and forms a new, stable C-C bond, transiently disrupting the aromaticity of the tolyl ring to produce a diimine intermediate.[3][6]
-
Rearomatization & Cyclization: The intermediate rapidly rearomatizes. Subsequent intramolecular attack by the newly formed aniline-type nitrogen onto the imine carbon results in a cyclic aminal.[3][8]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the energetically favorable and stable aromatic indole ring.[3]
Strategic Protocol: One-Pot Synthesis of 1-Ethyl-5-methyl-2,3-disubstituted-1H-indoles
This protocol details a robust "one-pot" procedure, which is highly efficient as it circumvents the need to isolate the intermediate hydrazone.[5] The choice of the carbonyl component is critical; it must possess at least one α-methylene group (a CH₂ adjacent to the carbonyl) to enable the necessary tautomerization.[6]
Materials & Reagents
| Reagent/Material | CAS Number | Recommended Grade/Purity | Supplier Example |
| This compound | 41939-53-7 | >97% | ChemicalBook[9] |
| Ketone/Aldehyde (e.g., Cyclohexanone) | 108-94-1 | >99% | J&K Scientific[8] |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Assay 115% H₃PO₄ basis | J&K Scientific[8] |
| Glacial Acetic Acid | 64-17-5 | ACS Grade, >99.7% | J&K Scientific[8] |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade, >99.5% | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | --- |
| Silica Gel | 63231-67-4 | 60 Å, 230-400 mesh | --- |
Critical Safety & Handling
Hydrazine derivatives are classified as hazardous substances and must be handled with appropriate precautions.
-
This compound: Harmful if swallowed, inhaled, or in contact with skin.[9][10] Causes skin and serious eye irritation.[10] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11]
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with extreme care.
-
General Precautions: Review the Safety Data Sheet (SDS) for all reagents before commencing work.[12][13] Ensure an emergency eyewash and shower are accessible.
Step-by-Step Experimental Workflow
This protocol uses cyclohexanone as a representative ketone to yield 6-ethyl-9-methyl-1,2,3,4-tetrahydro-5H-carbazole.
-
Hydrazone Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Add the selected ketone (e.g., cyclohexanone, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the hydrazone in situ.
-
-
Indolization/Cyclization:
-
Carefully add polyphosphoric acid (PPA) (approx. 2-4 eq by weight relative to the hydrazine) to the reaction mixture. Note: The addition may be exothermic.
-
Heat the reaction mixture in an oil bath to 90-110°C. The optimal temperature may vary depending on the reactivity of the specific ketone used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 1-4 hours).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a large beaker with vigorous stirring.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted indole.[1] Recrystallization can also be an effective purification method for solid products.[14]
-
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently strong acid catalyst. 2. Decomposition of reactants/product at high temperatures. 3. Sterically hindered ketone. | 1. Switch to a stronger catalyst like PPA or Eaton's reagent. A wide variety of acids can be effective.[15] 2. Perform the reaction at a lower temperature for a longer duration. 3. Use a more reactive (less hindered) ketone or consider a different synthetic route. |
| Formation of Regioisomers | Use of an unsymmetrical ketone with two different α-methylene groups (e.g., 2-pentanone). | The product ratio is influenced by catalyst, solvent, and steric factors.[7] Consider using zeolite catalysts, which can enhance regioselectivity due to shape-selective catalysis within their pores.[7] Analytical separation (HPLC/GC) will be required to quantify the isomer ratio. |
| Dark, Tarry Byproducts | Polymerization or decomposition reactions, often caused by excessively harsh acidic conditions or high temperatures. | Reduce the reaction temperature. Ensure efficient stirring. Consider using a milder Lewis acid catalyst like zinc chloride (ZnCl₂).[6] |
| Difficult Purification | Co-elution of non-polar impurities or product streaking on silica gel. | Add a small amount (~0.5%) of triethylamine (Et₃N) to the chromatography eluent to deactivate acidic sites on the silica gel, which can improve the peak shape for basic indole compounds. |
Conclusion
The Fischer indole synthesis, when applied with a strategic understanding of its mechanism and operational parameters, is a formidable tool for generating structurally diverse indole derivatives. By utilizing this compound, researchers can readily access a valuable class of 1-ethyl-5-methyl-1H-indoles. The one-pot protocol described herein offers an efficient, reliable, and scalable pathway to these important heterocyclic motifs, enabling further exploration in drug discovery and materials science. Adherence to rigorous safety protocols and an analytical approach to troubleshooting are paramount for consistent success.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
S. Gelin, et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Available from: [Link]
-
M. Adib, et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2483-2491. Available from: [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
A. R. Bartelson, et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Organic Letters, 10(9), 1743-1745. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
M. K. Alam, et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available from: [Link]
-
N. A. A. M. Nordin, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34186-34213. Available from: [Link]
-
A. M. Hamdy. (2016). Synthesis of Some N-Substituted Indoles. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 29062, Ethylhydrazine. Available from: [Link]
-
S. R. Kesten, et al. (2012). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Molecules, 17(10), 11630-11648. Available from: [Link]
-
S. S. Hon, et al. (2019). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Molecules, 24(18), 3290. Available from: [Link]
-
PubChemLite. 1-ethyl-1-(p-tolyl)hydrazine (C9H14N2). Available from: [Link]
-
W. T. Frankenberger Jr, M. Poth. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]
-
University of British Columbia. synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Available from: [Link]
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International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 61164, N-Ethyl-p-toluidine. Available from: [Link]
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PubChemLite. 1-ethyl-1-(o-tolyl)hydrazine (C9H14N2). Available from: [Link]
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Application Notes and Protocols for Lewis Acid-Catalyzed Fischer Indole Synthesis Utilizing 1-Ethyl-1-(m-tolyl)hydrazine
Abstract
The Fischer indole synthesis remains a paramount strategy for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Lewis acid catalysis in the Fischer indole synthesis, with a specific focus on the N-alkylated substrate, 1-Ethyl-1-(m-tolyl)hydrazine. We will delve into the mechanistic intricacies of Lewis acid catalysis, present a comparative analysis of common Lewis acids, and provide detailed, field-proven protocols for both the synthesis of the requisite hydrazine precursor and its subsequent conversion to the corresponding indole.
Introduction: The Strategic Advantage of N-Alkylated Hydrazines in Fischer Indolization
The indole core is a ubiquitous motif in a vast array of biologically active compounds, including anti-migraine agents of the triptan class.[3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, provides a versatile and powerful means to access this critical heterocycle from arylhydrazines and carbonyl compounds.[4] The reaction is amenable to catalysis by both Brønsted and Lewis acids.
A key strategic consideration in modern synthetic applications is the use of N-alkylated arylhydrazines. Research has demonstrated that the presence of an alkyl group on the terminal nitrogen of the hydrazine moiety can lead to significantly higher yields and faster reaction rates in the Fischer indole synthesis.[5] This enhancement is attributed to the electronic and steric effects of the alkyl group, which can influence the key[3][3]-sigmatropic rearrangement step of the mechanism. This guide will specifically explore the use of this compound, a representative N-alkylated substrate, to highlight these advantages.
Mechanistic Rationale for Lewis Acid Catalysis
The Fischer indole synthesis proceeds through a series of well-established steps, the efficiency of which is markedly enhanced by the presence of a Lewis acid. The Lewis acid catalyst plays a multifaceted role throughout the reaction cascade:
-
Hydrazone Formation: The initial condensation between the arylhydrazine and a carbonyl compound to form the hydrazone can be accelerated by the Lewis acid, which activates the carbonyl group towards nucleophilic attack.
-
Tautomerization: The crucial tautomerization of the hydrazone to the reactive enamine intermediate is facilitated by the acidic environment.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step where the Lewis acid's coordination to the nitrogen atom is thought to lower the activation energy for the rearrangement.
-
Cyclization and Aromatization: The subsequent intramolecular cyclization and elimination of ammonia to afford the aromatic indole ring are also catalyzed by the acid.[3][4]
Caption: Experimental workflow for the Lewis acid-catalyzed Fischer indole synthesis.
Materials:
-
This compound (1.0 eq)
-
2-Butanone (1.1 eq)
-
Lewis Acid (e.g., ZnCl₂ (1.2 eq) or BF₃·OEt₂ (1.2 eq))
-
Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, 2-butanone, and the chosen anhydrous solvent.
-
Catalyst Addition: Carefully add the Lewis acid to the reaction mixture. For solid Lewis acids like ZnCl₂, add it in one portion. For liquid Lewis acids like BF₃·OEt₂, add it dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole product.
Conclusion
The use of N-alkylated hydrazines, such as this compound, in conjunction with Lewis acid catalysis offers a highly efficient and robust methodology for the synthesis of substituted indoles. The protocols and comparative data presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, particularly in the context of drug discovery and development where the indole scaffold plays a pivotal role. Careful selection of the Lewis acid and optimization of reaction conditions are key to achieving high yields and purity of the desired indole products.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
-
Wikipedia. Fischer indole synthesis. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, 2014.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41-390.
-
ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
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Application Notes and Protocols for the Brønsted Acid-Catalyzed Synthesis of 1-Ethyl-4,6-dimethyl-1H-indole
Abstract
This comprehensive guide details the Brønsted acid-catalyzed synthesis of indoles, with a specific focus on the utilization of 1-Ethyl-1-(m-tolyl)hydrazine as a key starting material. The Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus, is explored in depth.[1][2] These application notes provide a thorough understanding of the reaction mechanism, practical experimental protocols, and the critical parameters that influence the reaction's success. Aimed at researchers, scientists, and professionals in drug development, this document offers the technical insights necessary for the successful synthesis of substituted indoles, which are pivotal scaffolds in numerous pharmaceuticals and biologically active compounds.[1]
Introduction: The Enduring Significance of the Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the preparation of the indole motif.[1][2] This powerful acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs, including the antimigraine triptan class of medications.[2]
The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles by judiciously choosing the starting arylhydrazine and carbonyl partner. This application note specifically addresses the synthesis of indoles from this compound, a substrate that introduces both N-alkylation and substitution on the phenyl ring, leading to the formation of polysubstituted indoles with potential applications in drug discovery and materials science. We will delve into the mechanistic intricacies of the Brønsted acid-catalyzed pathway and provide a detailed, field-proven protocol for its successful implementation.
The Mechanistic Pathway: A Step-by-Step Look at the Transformation
The Brønsted acid-catalyzed Fischer indole synthesis is a sophisticated sequence of chemical transformations. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine, in this case, this compound, with a carbonyl compound (e.g., acetone) to form the corresponding hydrazone. This is a reversible reaction, often driven to completion by the removal of water.[3][4]
-
Tautomerization to the Ene-hydrazine: The resulting hydrazone undergoes a crucial acid-catalyzed tautomerization to form the more reactive ene-hydrazine intermediate.[3][4]
-
[5][5]-Sigmatropic Rearrangement: This is the rate-determining step of the reaction. The protonated ene-hydrazine undergoes a concerted[5][5]-sigmatropic rearrangement, a type of pericyclic reaction, to form a new carbon-carbon bond and generate a di-imine intermediate.[2][3][4]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the newly formed enamine on the imine carbon, leading to a cyclic aminal intermediate.[2][3]
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia to furnish the thermodynamically stable aromatic indole ring.[2][3][4]
The regiochemical outcome of the cyclization with meta-substituted phenylhydrazines, such as this compound, is a critical consideration. The cyclization can potentially lead to two isomeric indole products. Generally, the direction of cyclization is influenced by the electronic and steric nature of the substituent on the phenyl ring.
Figure 1. A simplified workflow of the Brønsted acid-catalyzed Fischer indole synthesis.
Experimental Protocol: Synthesis of 1-Ethyl-4,6-dimethyl-1H-indole
This protocol details the synthesis of 1-Ethyl-4,6-dimethyl-1H-indole from this compound and acetone, utilizing p-toluenesulfonic acid as the Brønsted acid catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 101340-02-1 |
| Acetone | ACS Reagent, ≥99.5% | Fisher Scientific | 67-64-1 |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Acros Organics | 6192-52-5 |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR Chemicals | 64-19-7 |
| Ethyl acetate | HPLC Grade, ≥99.5% | Merck | 141-78-6 |
| Saturated sodium bicarbonate solution | - | In-house prep. | - |
| Anhydrous sodium sulfate | ACS Grade | J.T. Baker | 7757-82-6 |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies | - |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
Step 1: In Situ Formation of the Hydrazone and Cyclization
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.50 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the hydrazine has completely dissolved.
-
To this solution, add acetone (0.87 mL, 12.0 mmol, 1.2 equivalents).
-
Finally, add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
Step 2: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 250 mL beaker containing ice-water (approximately 100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity) to isolate the pure 1-Ethyl-4,6-dimethyl-1H-indole.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a pale yellow oil or a low-melting solid.
Expected Results and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 1-Ethyl-4,6-dimethyl-1H-indole | C₁₂H₁₅N | 173.25 | 75-85% | Pale yellow oil or solid |
Characterization Data: The structure of the synthesized indole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Regioselectivity: The reaction of this compound with an unsymmetrical ketone can lead to a mixture of regioisomers. The use of a symmetrical ketone like acetone simplifies the product outcome. For unsymmetrical ketones, careful analysis of the product mixture is required.
-
Choice of Acid Catalyst: While p-toluenesulfonic acid is effective, other Brønsted acids such as sulfuric acid or hydrochloric acid can also be used.[1] The choice of acid can influence the reaction rate and yield. Acetic acid can serve as both a solvent and a catalyst, though stronger acids are often added to facilitate the reaction.[1][3]
-
Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Careful temperature control is recommended.
-
Purity of Starting Materials: The purity of the hydrazine and the carbonyl compound is crucial for obtaining a high yield of the desired product.
Conclusion
The Brønsted acid-catalyzed Fischer indole synthesis is a highly effective and versatile method for the preparation of substituted indoles. This application note provides a detailed and practical guide for the synthesis of 1-Ethyl-4,6-dimethyl-1H-indole from this compound. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize a wide range of indole derivatives for various applications in medicinal chemistry and materials science.
References
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Tandem Hydroformylation/Fischer Indole Synthesis. SciSpace. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52695-52731. DOI:10.1039/C7RA10716A.
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]
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Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isobenzofuran-derived Ketones. Zeitschrift für Naturforschung B. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. Available at: [Link]
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Application Note: One-Pot Synthesis of Indoles from Ketones and 1-Ethyl-1-(m-tolyl)hydrazine
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, the indole motif is integral to molecular recognition in numerous physiological processes.[2][3] Consequently, the development of efficient and versatile methods for indole synthesis remains a critical focus for researchers in drug discovery and development. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, stands as a venerable and highly effective strategy for constructing this heterocyclic system.[2][3] This application note provides a detailed protocol and mechanistic insights for a one-pot Fischer indole synthesis utilizing ketones and the N-substituted hydrazine, 1-Ethyl-1-(m-tolyl)hydrazine, tailored for researchers and drug development professionals.
Mechanistic Rationale: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed reactions, commencing with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone intermediate.[3][4][5] This intermediate then tautomerizes to an enamine, which undergoes a decisive[6][6]-sigmatropic rearrangement.[2][3][4] Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[2][3][4] The use of an N-substituted hydrazine, such as this compound, directly leads to the formation of an N-substituted indole, a common structural feature in many pharmaceutical agents.
A one-pot approach, where the initial hydrazone formation and subsequent cyclization occur in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of operational simplicity, time efficiency, and resource conservation.[1][5][7]
Figure 1: The reaction mechanism of the Fischer Indole Synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol details a general procedure for the one-pot synthesis of an N-ethyl-tolyl-substituted indole from a generic ketone and this compound using a Lewis acid catalyst.
Materials and Equipment:
-
Reagents:
-
This compound (or its hydrochloride salt)
-
Selected ketone (e.g., cyclohexanone, acetophenone, 2-butanone)
-
Anhydrous Zinc Chloride (ZnCl₂) or other suitable Lewis acid (e.g., BF₃·OEt₂, AlCl₃)[2][5][8]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Safety Precautions:
-
Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[9][10][11][12] Avoid inhalation, ingestion, and skin contact.[10][11][12]
-
Lewis acids such as zinc chloride are corrosive and moisture-sensitive.[3] Handle in a dry environment and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly sensitive to air or moisture.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the desired ketone (1.1 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol or glacial acetic acid as the solvent.[2] Under stirring, carefully add the Lewis acid catalyst, such as anhydrous zinc chloride (1.0-2.0 eq).[3][5] The addition of the catalyst may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-15 hours.[5][14] The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[15]
-
-
Purification:
Figure 2: A generalized workflow for the one-pot Fischer Indole Synthesis.
Data and Characterization
The synthesized indole derivatives can be characterized using standard spectroscopic techniques.
| Spectroscopic Method | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm. Protons of the ethyl group on the nitrogen will appear as a quartet and a triplet. Protons from the ketone moiety will be shifted upon indole formation. |
| ¹³C NMR | Characteristic signals for the indole core carbons, typically between 100 and 140 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the target indole. |
| Infrared (IR) Spectroscopy | N-H stretching band will be absent due to N-substitution. Characteristic C-H and C=C stretching bands for the aromatic system. |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific ketone used and the substitution pattern on the indole ring.[16]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of Lewis acid or switching to a stronger one. The reaction time and temperature can also be optimized. In some cases, using a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) may be beneficial.[2][3]
-
Formation of Side Products: The use of unsymmetrical ketones can lead to the formation of regioisomers.[17] The product ratio can sometimes be influenced by the choice of acid catalyst and solvent.[17] Purification by column chromatography is crucial in such cases.
-
Incomplete Reaction: Ensure all reagents are anhydrous, as water can deactivate the Lewis acid catalyst. If the reaction stalls, a fresh portion of the catalyst can be added.
Conclusion
The one-pot Fischer indole synthesis is a robust and highly adaptable method for the preparation of substituted indoles. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can efficiently access a wide range of N-substituted indoles from ketones and this compound. This protocol provides a solid foundation for the synthesis of novel indole derivatives for applications in drug discovery and materials science.
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Miyata, O., Kimura, Y., Muroya, K., Hiramatsu, H., & Naito, T. (1999). Fischer Indole Synthesis in the Presence of Lewis Acids. Tetrahedron Letters, 40(19), 3601–3604.
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Fischer Indole Synthesis: A Review of Recent Developments. Current Organic Chemistry, 15(18), 3249–3269.
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available from: [Link]
- Taber, D. F., & Stachel, S. J. (2009). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 138-139). John Wiley & Sons, Ltd.
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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UC Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure. Available from: [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Available from: [Link]
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Wikipedia contributors. (2023, December 2). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]
- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., & Parhami, A. (2008). One-pot synthesis of 2,3-disubstituted indoles catalyzed by silica sulfuric acid. Arkivoc, 2008(15), 101-109.
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Application Notes and Protocols: Microwave-Assisted Fischer Indole Synthesis of 6-Ethyl-4-methyl-1H-indole from 1-Ethyl-1-(m-tolyl)hydrazine
<
Abstract
The indole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and natural products.[1][2][3] The Fischer indole synthesis, a classic and robust method for constructing this ring system, has been significantly enhanced through the application of microwave-assisted organic synthesis (MAOS).[2][3][4] This technology dramatically curtails reaction times from hours to mere minutes, boosts yields, and promotes cleaner reaction profiles, aligning with the principles of green chemistry.[2][5][6][7] This document provides a comprehensive guide for the synthesis of 6-Ethyl-4-methyl-1H-indole from 1-Ethyl-1-(m-tolyl)hydrazine and a suitable carbonyl compound, leveraging the efficiency of microwave irradiation. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and professionals in drug development.
Introduction to Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][9][10][11] While immensely versatile, the classical Fischer indole synthesis often necessitates high temperatures and prolonged reaction times.[12]
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this and many other organic transformations.[13][14] Microwave irradiation offers a rapid and efficient heating method that directly interacts with polar molecules in the reaction mixture.[13][15] This leads to a number of significant advantages over conventional heating methods, including:
-
Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[5][6][13][14]
-
Improved Yields and Purity: Enhanced selectivity and reduced formation of byproducts.[6][7][14]
-
Energy Efficiency: Lower energy consumption due to targeted heating of the reaction mixture.[5][7][13]
-
Greener Chemistry: Potential for solvent-free reactions or reduced solvent usage.[5][6]
This application note will detail the synthesis of a specifically substituted indole, 6-Ethyl-4-methyl-1H-indole, demonstrating the practical application and benefits of MAOS in this context.
Experimental Protocol: Synthesis of 6-Ethyl-4-methyl-1H-indole
This protocol outlines the microwave-assisted synthesis of 6-Ethyl-4-methyl-1H-indole from this compound and propionaldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₁₄N₂ | 150.22 | 1.50 g | 10.0 |
| Propionaldehyde | C₃H₆O | 58.08 | 0.70 g (0.87 mL) | 12.0 |
| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S | 172.20 | 0.19 g | 1.1 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 10 mL | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
| Microwave reaction vial (10 mL) | - | - | 1 | - |
| Magnetic stir bar | - | - | 1 | - |
Step-by-Step Procedure
-
Reagent Preparation: In a fume hood, add this compound (1.50 g, 10.0 mmol) to a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add anhydrous ethanol (10 mL) to the vial, followed by propionaldehyde (0.70 g, 12.0 mmol).
-
Catalyst Addition: Carefully add p-toluenesulfonic acid (0.19 g, 1.1 mmol) to the reaction mixture.
-
Vial Sealing: Securely seal the microwave vial with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) before carefully opening it.[16]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-Ethyl-4-methyl-1H-indole.
-
Expected Yield
The expected yield for this reaction is typically in the range of 80-90%.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 6-Ethyl-4-methyl-1H-indole.
Mechanism and Scientific Rationale
The Fischer indole synthesis proceeds through a series of well-established steps.[8][11][17] The application of microwave energy accelerates these transformations, leading to a more efficient process.
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of this compound with propionaldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine form. This equilibrium is crucial for the subsequent sigmatropic rearrangement.
-
[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step. This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond.[8][10]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions leads to the formation of the aromatic indole ring.[8][10]
The use of p-toluenesulfonic acid as a catalyst is advantageous in microwave synthesis as it is a strong, non-volatile acid that effectively promotes the necessary protonation steps.[18] Ethanol is a suitable solvent as it is polar enough to absorb microwave energy efficiently and has a relatively high boiling point, allowing for the reaction to be conducted at elevated temperatures in a sealed vessel.
Reaction Mechanism Diagram
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Microwave Reactor: All microwave-assisted reactions should be performed in a dedicated, commercially available microwave reactor equipped with temperature and pressure sensors.[15][16] Domestic microwave ovens should never be used for chemical synthesis.[15][19]
-
Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure.[16] Ensure that the reaction vial is properly sealed and do not exceed the recommended volume for the vial.
-
Reagents: Handle all chemicals in a well-ventilated fume hood. This compound is a hydrazine derivative and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The microwave-assisted Fischer indole synthesis is a powerful and efficient method for the preparation of substituted indoles. The protocol detailed herein for the synthesis of 6-Ethyl-4-methyl-1H-indole demonstrates the significant advantages of this technology, including drastically reduced reaction times and high yields. By understanding the underlying mechanism and adhering to the necessary safety precautions, researchers can effectively leverage microwave synthesis to accelerate their research and development efforts in medicinal chemistry and materials science.
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use of 1-Ethyl-1-(m-tolyl)hydrazine in the synthesis of bioactive molecules
This compound is a valuable and versatile building block for constructing N-ethyl substituted indole cores via the Fischer indole synthesis. A thorough understanding of the reaction mechanism, particularly the factors influencing the key-[9][9]sigmatropic rearrangement, allows researchers to predict and control the formation of specific indole structures. The formation of regioisomers from meta-substituted precursors is a critical consideration that necessitates robust purification strategies. Adherence to strict safety protocols is non-negotiable when handling this class of reagents. The successful application of this chemistry in the synthesis of pharmaceuticals like Etodolac validates its importance and enduring utility in the field of drug discovery and development. [24][26]
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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IOSR Journal. (n.d.). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
IOSR Journal. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. ACS Publications. Retrieved from [Link]
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SciSpace. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica. Retrieved from [Link]
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PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. National Library of Medicine. Retrieved from [Link]
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MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). MDPI. Retrieved from [Link]
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derivatization of 1-Ethyl-1-(m-tolyl)hydrazine for analytical purposes
Application Note & Protocol Guide
Topic: Derivatization of 1-Ethyl-1-(m-tolyl)hydrazine for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge of Substituted Hydrazines
This compound and its isomers are important synthetic intermediates in the pharmaceutical and chemical industries. However, their hydrazine functional group presents a significant analytical challenge. As a potential process-related impurity or starting material, its accurate quantification at trace levels is often a regulatory necessity and crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs).
Direct analysis of this compound is hampered by several intrinsic properties:
-
High Polarity & Low Volatility: This makes it challenging to analyze by standard gas chromatography (GC) without derivatization, as it can exhibit poor peak shape and thermal instability.
-
Weak Chromophore: The molecule lacks a strong UV-absorbing chromophore, leading to poor sensitivity in High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).
-
Reactivity and Instability: Hydrazines can be susceptible to oxidation, making them unstable during sample preparation and analysis.[1]
This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. We will detail two robust, field-proven protocols for the derivatization of this compound, transforming it into a stable and readily analyzable derivative suitable for both GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
The Principle of Derivatization for Hydrazines
Derivatization in this context is the strategic chemical modification of the analyte to enhance its analytical properties. The primary target for this modification is the nucleophilic hydrazine moiety. The most common and effective strategy involves a condensation reaction with a carbonyl compound (an aldehyde or a ketone) to form a stable hydrazone or azine derivative.
The benefits of this transformation are multi-fold:
-
Increased Stability: The resulting C=N bond of the hydrazone is significantly more stable than the N-N bond of the hydrazine, reducing the risk of degradation during analysis.
-
Improved Chromatographic Behavior: The derivatization typically increases the molecular weight and reduces the polarity of the analyte, leading to better retention and peak shape in both GC and reversed-phase LC.
-
Enhanced Detectability: By choosing a derivatizing agent with a strong chromophore or one that imparts favorable ionization characteristics, the sensitivity of UV or mass spectrometric detection can be dramatically improved.
Below is a logical workflow for the analytical process involving derivatization.
Caption: General workflow for the analysis of this compound via derivatization.
Protocol 1: Headspace GC-MS Analysis via Acetone Derivatization
This method is ideal for its high sensitivity and ability to handle complex sample matrices by analyzing the headspace, which minimizes contamination of the GC system. The reaction of this compound with acetone forms a volatile hydrazone derivative.
Underlying Chemistry and Rationale
This compound reacts with acetone in a condensation reaction to form this compound-2-propanone hydrazone. This reaction is typically rapid and can be performed in situ within the headspace vial.[2][3][4] The resulting hydrazone is significantly more volatile and thermally stable than the parent hydrazine, making it perfectly suited for headspace GC-MS analysis.[5]
Caption: Reaction of this compound with acetone.
Materials and Reagents
-
This compound reference standard
-
Acetone (HPLC or GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium Hydroxide (for pH adjustment, if necessary)
-
20 mL headspace vials with crimp caps
-
Syringes and volumetric flasks
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL in methanol.
-
From the stock solution, prepare a series of working standards in a suitable diluent (e.g., water or a blank matrix solution) to create a calibration curve (e.g., 0.1 ppm, 0.5 ppm, 1 ppm, 5 ppm, 10 ppm).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API or sample into a 20 mL headspace vial.
-
Add 1 mL of deionized water (or an appropriate solvent that dissolves the sample) to the vial.
-
-
Derivatization (In-Vial):
-
Headspace GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Incubation: Equilibrate the vials at 80°C for 15 minutes to allow the volatile derivative to partition into the headspace.
-
Injection: Inject 1 mL of the headspace into the GC-MS system.
-
Instrumental Conditions
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column provides good separation for a wide range of analytes. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the injected sample. |
| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | A typical temperature program to separate the derivative from solvent and matrix components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring only the characteristic ions of the derivative. |
Note: The exact m/z values for SIM mode must be determined by first running a full scan analysis of a derivatized standard to identify the molecular ion and major fragment ions of the this compound-2-propanone hydrazone.
Expected Performance
Based on similar methods for hydrazine, this approach is expected to yield excellent sensitivity and precision.[2][3]
| Parameter | Expected Value |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ppm |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 10% at LOQ |
| Recovery | 80 - 120% |
Protocol 2: LC-MS/MS Analysis via Benzaldehyde Derivatization
This protocol is highly selective and sensitive, making it suitable for complex matrices where ultimate specificity is required. The derivatization with benzaldehyde creates a stable, UV-active hydrazone that also ionizes well for mass spectrometric detection.
Underlying Chemistry and Rationale
The reaction of this compound with benzaldehyde forms the corresponding stable benzaldehyde hydrazone derivative.[7][8] This derivative is significantly less polar than the parent compound, making it well-suited for reversed-phase HPLC.[9] The introduction of the phenyl ring from benzaldehyde creates a strong chromophore for UV detection and provides a stable structure that can be readily ionized for MS analysis.[10]
Caption: Reaction of this compound with benzaldehyde.
Materials and Reagents
-
This compound reference standard
-
Benzaldehyde (reagent grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes and autosampler vials
Step-by-Step Protocol
-
Derivatizing Reagent Preparation:
-
Prepare a 1% (v/v) solution of benzaldehyde in acetonitrile.
-
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Prepare a series of working standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1 ng/mL, 5 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 10 mg) into a microcentrifuge tube.
-
Add 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) and vortex/sonicate to dissolve.
-
-
Derivatization:
-
Take 100 µL of each standard and sample solution and place into separate autosampler vials.
-
Add 100 µL of the 1% benzaldehyde derivatizing reagent to each vial.
-
Add 10 µL of 0.1% formic acid to catalyze the reaction.
-
Cap the vials and vortex.
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction can be expedited by gentle heating (e.g., 60°C for 10 minutes).[11]
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the derivatized solution into the LC-MS/MS system.
-
Instrumental Conditions
| Parameter | Setting | Rationale |
| LC Column | C18 column (e.g., 100mm x 2.1mm, 1.8µm) | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for LC-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase for LC-MS. |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate | A typical gradient to elute the less polar derivative. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Hydrazones typically form stable positive ions [M+H]+. |
| MS Acquisition | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
Note: The precursor ion (typically [M+H]+) and the product ions for the MRM transitions must be optimized by infusing a derivatized standard into the mass spectrometer.
Expected Performance
This LC-MS/MS method is expected to provide the highest level of sensitivity and selectivity, making it the gold standard for trace-level quantification.[12][13]
| Parameter | Expected Value |
| Limit of Quantitation (LOQ) | < 1 ng/mL (ppb) |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 10% at LOQ |
| Recovery | 85 - 115% |
Method Validation and Trustworthiness
For use in a regulated environment, any analytical method must be validated according to ICH guidelines (Q2(R1)).[14][15] The protocols described herein should be validated for the specific sample matrix. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[14]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements, assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
By systematically validating these parameters, the trustworthiness and reliability of the analytical data are ensured.
Conclusion
The analytical determination of this compound requires a strategic approach to overcome its inherent analytical difficulties. Chemical derivatization provides a robust and reliable solution. The formation of a volatile hydrazone with acetone enables highly sensitive quantification by headspace GC-MS, while derivatization with benzaldehyde creates a stable derivative ideal for ultra-sensitive and selective LC-MS/MS analysis. The choice between these two protocols will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly validated, provide a powerful framework for the accurate and trustworthy quantification of this critical analyte in research and quality control settings.
References
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K. L. Liu, et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Available at: [Link]
-
J. Wang, et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B. Available at: [Link]
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F. Gibb, et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available at: [Link]
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H. Li, et al. (2018). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
-
Y. Zhang, et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. Available at: [Link]
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Flinders, B., et al. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University. Available at: [Link]
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D. Z. Chen, et al. (2007). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry. Available at: [Link]
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Organic Syntheses. Acetone hydrazone. Available at: [Link]
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ResearchGate. (2020). Derivatization process of three hydrazine-related impurities with benzaldehyde. Available at: [Link]
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K. V. S. R. Krishna Reddy, et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. Available at: [Link]
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S. T. SudharshanaCharyulu, et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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V. A. Krylov, et al. (2019). Chromatographic methods of determining hydrazine and its polar derivatives. Russian Journal of General Chemistry. Available at: [Link]
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OSHA. HYDRAZINE. Available at: [Link]
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ATSDR. (1997). ANALYTICAL METHODS. Toxicological Profile for Hydrazines. Available at: [Link]
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SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]
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L. Alshatti. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry. Available at: [Link]
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G. Li, et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
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A. H. Nagy, et al. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. Methylhydrazine reaction with acetone. Available at: [Link]
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PubChem. 1-ethyl-1-(p-tolyl)hydrazine. Available at: [Link]
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Spectrum Chemicals Australia. This compound. Available at: [Link]
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PubChem. m-Tolylhydrazinium(1+) chloride. Available at: [Link]
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NCBI. (1997). TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2... Available at: [Link]
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Introduction: The Enduring Relevance of the Indole Scaffold in Modern Chemistry
An In-Depth Guide to the Scale-Up Synthesis of 6-Ethyl-4-methylindole via Fischer Indolization
The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its prevalence stems from its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Consequently, the development of robust, scalable, and economically viable methods for synthesizing substituted indoles is of paramount importance to the pharmaceutical industry.[2][4]
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing the indole ring system.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][7] This application note provides a detailed protocol and in-depth analysis for the scale-up synthesis of a representative indole, 6-Ethyl-4-methylindole, using 1-Ethyl-1-(m-tolyl)hydrazine and acetone as starting materials. We will delve into the mechanistic underpinnings, process optimization, safety considerations, and purification strategies essential for transitioning this classic reaction from the laboratory bench to pilot-plant or industrial-scale production.
The Fischer Indole Synthesis: A Mechanistic Overview
The reaction proceeds through a well-established, multi-step mechanism initiated by the formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement.[1][5][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions during scale-up.
The key mechanistic steps are:
-
Hydrazone Formation: this compound reacts with acetone in a condensation reaction to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.
-
[5][5]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes a decisive[5][5]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond. This step disrupts the aromaticity of the tolyl ring to form a di-imine intermediate.[1][9]
-
Cyclization and Aromatization: The intermediate quickly undergoes cyclization to form an aminal. Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, yields the final product, 6-Ethyl-4-methylindole.[5][8]
Caption: The reaction mechanism of the Fischer indole synthesis.
Application Protocol: Scale-Up Synthesis of 6-Ethyl-4-methylindole
This protocol details a one-pot procedure suitable for a multi-kilogram scale, which is generally more efficient by avoiding the isolation of the hydrazone intermediate.[1][7]
I. Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| This compound | >98% Purity | 50L Jacketed Glass Reactor |
| Acetone | ACS Grade | Overhead Mechanical Stirrer |
| Polyphosphoric Acid (PPA) | 115% | Temperature Probe (with controller) |
| Toluene | ACS Grade | Reflux Condenser with Scrubber |
| Ethyl Acetate | ACS Grade | Addition Funnel |
| Sodium Hydroxide (50% w/w aq.) | Reagent Grade | Bottom Discharge Valve |
| Saturated Sodium Bicarbonate | Reagent Grade | Vacuum Filtration Apparatus |
| Saturated Sodium Chloride (Brine) | Reagent Grade | Rotary Evaporator (large scale) |
| Anhydrous Magnesium Sulfate | Reagent Grade | |
| Celite® | --- |
II. Safety & Reagent Handling
-
This compound: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[10][11] It should be handled in a well-ventilated area, and appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[11][12]
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with extreme care using acid-resistant gloves and face shield.
-
Toluene & Ethyl Acetate: These solvents are flammable. Ensure all operations are performed away from ignition sources and in an area equipped for handling flammable liquids.
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The neutralization step is highly exothermic and must be performed with caution.
III. Detailed Experimental Procedure
Step 1: Reactor Setup and Reagent Charge
-
Ensure the 50L jacketed reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Set the jacket temperature to 20°C.
-
Charge the reactor with This compound (3.00 kg, 20.0 mol) and Toluene (15 L) .
-
Begin gentle agitation (approx. 100 RPM) to dissolve the hydrazine.
-
Slowly add Acetone (1.28 kg, 22.0 mol, 1.1 equiv) to the reactor via the addition funnel over 30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30°C.
-
Allow the mixture to stir at 20-25°C for 1 hour to ensure complete hydrazone formation in situ.
Step 2: Indolization (Cyclization)
-
Slowly and carefully charge Polyphosphoric Acid (6.0 kg) to the reactor. CAUTION: This addition is highly exothermic. Add the PPA in portions over 1.5-2 hours, ensuring the internal temperature does not exceed 80°C. Utilize the reactor jacket cooling to manage the temperature.
-
Once the PPA addition is complete, slowly heat the reaction mixture to 110-115°C (reflux temperature of toluene).
-
Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by taking aliquots for HPLC or TLC analysis until the hydrazone intermediate is consumed.
Step 3: Reaction Quench and Work-up
-
Cool the reaction mixture to 20°C.
-
In a separate, suitable vessel, prepare a quench solution of crushed ice (15 kg) and water (10 L).
-
Under vigorous stirring , slowly transfer the reaction mixture from the reactor into the ice/water slurry. This will hydrolyze the PPA and must be done cautiously to control the exotherm.
-
Carefully neutralize the acidic aqueous slurry by the slow, portion-wise addition of 50% sodium hydroxide solution until the pH reaches 8-9. Monitor the temperature and pH closely, keeping the temperature below 40°C with external cooling if necessary.
-
Transfer the neutralized mixture to a separatory funnel or extraction vessel. Add Ethyl Acetate (10 L) and agitate to extract the product.
-
Separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (2 x 5 L).
-
Combine all organic layers and wash sequentially with Saturated Sodium Bicarbonate solution (5 L) and Brine (5 L).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the cake with Ethyl Acetate.
Step 4: Product Isolation and Purification
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.
-
Purification by Crystallization:
-
Dissolve the crude oil in a minimum amount of hot heptane or a heptane/toluene mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold heptane.
-
Dry the purified 6-Ethyl-4-methylindole in a vacuum oven at 40°C to a constant weight.
-
IV. Process Parameters Summary
| Parameter | Value | Rationale |
| Hydrazine : Acetone Ratio | 1 : 1.1 (molar) | A slight excess of the ketone ensures full conversion of the limiting hydrazine. |
| Solvent | Toluene | High boiling point allows for effective reaction temperature; good for azeotropic removal of water. |
| Catalyst | Polyphosphoric Acid (PPA) | Effective Brønsted acid and dehydrating agent; often gives clean conversions.[8][13] |
| Cyclization Temperature | 110-115 °C | Elevated temperature is required to overcome the activation energy of the rearrangement.[13][14] |
| Reaction Time | 3-4 hours | Sufficient for complete conversion, determined by reaction monitoring. |
| Expected Yield | 75-85% | Typical yield for this type of Fischer synthesis after purification. |
Visualization of the Scale-Up Workflow
Caption: General experimental workflow for the scale-up synthesis.
Expert Discussion: Key Challenges in Scaling the Fischer Indole Synthesis
Transitioning any chemical process to a larger scale introduces challenges not always apparent at the bench.[4] For the Fischer indole synthesis, the following points are critical for success:
-
Catalyst Selection: While PPA is effective, its high viscosity and the vigorous, exothermic nature of its quench can be problematic on a large scale. Alternative catalysts such as zinc chloride (ZnCl₂), sulfuric acid, or p-toluenesulfonic acid (p-TSA) should be considered.[1][8][14][15] Lewis acids like ZnCl₂ can sometimes offer milder conditions but may require stoichiometric amounts and present challenges with metal waste disposal.[1] The optimal catalyst is highly substrate-dependent and requires empirical screening.[14]
-
Thermal Management: The indolization step is often exothermic, particularly with strong acid catalysts.[13] A jacketed reactor with efficient heat exchange is mandatory to prevent runaway reactions, which can lead to significant byproduct formation and unsafe operating conditions. Slow, controlled addition of the catalyst is the most critical process parameter to manage.[4]
-
Impurity Profile and Purification: Side reactions can lead to the formation of isomeric indoles or polymeric tars, especially if the reaction overheats.[4][14] The choice of purification method is vital for achieving the high purity required for pharmaceutical applications. While chromatography is useful at the lab scale, crystallization is almost always the preferred method for industrial production due to its efficiency and lower cost.[16][17] Selecting the right crystallization solvent system is key to obtaining a high-purity product with a good yield.[16]
-
One-Pot vs. Two-Step Process: The one-pot procedure described here is often favored for its operational simplicity and reduced handling time.[7] However, for particularly unstable hydrazones or when side reactions during hydrazone formation are a concern, a two-step process involving the isolation of the hydrazone intermediate may provide better overall control and purity.[13]
Conclusion
The Fischer indole synthesis is a time-tested and adaptable method for the large-scale production of indole derivatives. By carefully selecting the catalyst and solvent system, rigorously controlling the reaction temperature, and developing a robust purification strategy, the synthesis of 6-Ethyl-4-methylindole from this compound can be performed safely and efficiently. The protocol and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals aiming to scale this important transformation for industrial applications.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
SciSpace. Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]
-
ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]
-
ResearchGate. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
NIH. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
NIH. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
ResearchGate. Crystallization purification of indole. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
RSC Publishing. FOCUS REVIEW Indole Synthesis Using Silver Catalysis. [Link]
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 1-Ethyl-4/6-methyl-1H-indole
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically tailored to address the challenges and optimization strategies for researchers utilizing 1-Ethyl-1-(m-tolyl)hydrazine to synthesize valuable N-ethyl-methyl-substituted indoles. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields, control selectivity, and troubleshoot common experimental hurdles.
Introduction: The Chemistry at Hand
The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1][2] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[3] When employing a meta-substituted hydrazine like this compound, a key challenge arises: the potential for the formation of two regioisomers, the 4-methyl and 6-methyl indoles. This guide will delve into the mechanistic nuances that govern this selectivity and provide actionable strategies for process optimization.
A recent study has shown that N-alkylation of the hydrazine can lead to higher yields and faster reaction rates in the Fischer indole synthesis, allowing for milder reaction conditions.[4] This is a significant advantage when working with sensitive substrates.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the synthesis.
Q1: I'm getting a mixture of two indole products. Is this expected?
A1: Yes, with this compound, the formation of a mixture of 1-ethyl-4-methyl-1H-indole and 1-ethyl-6-methyl-1H-indole is a common outcome. The methyl group on the meta-position of the tolyl ring directs the cyclization to either the ortho or para position relative to the methyl group, leading to the two isomers.
Q2: Which of the two isomers is likely to be the major product?
A2: In the Fischer indole synthesis, electron-donating groups on the phenyl ring, such as a methyl group, generally favor cyclization at the para-position. This is due to the electronic stabilization of the key[4][4]-sigmatropic rearrangement intermediate. Therefore, you can typically expect the 1-ethyl-6-methyl-1H-indole to be the major product. However, the ratio of the two isomers can be influenced by steric factors and the specific reaction conditions employed.
Q3: My reaction is not going to completion, and I'm recovering a lot of my starting hydrazine. What should I do?
A3: Incomplete conversion can be due to several factors. Firstly, ensure your starting materials, particularly the this compound, are of high purity, as hydrazine derivatives can degrade over time. Secondly, the reaction is acid-catalyzed, so you may need to increase the strength or concentration of your acid catalyst. Finally, the reaction often requires elevated temperatures to proceed efficiently. Consider a systematic optimization of your reaction temperature.
Q4: I'm observing a lot of dark, tar-like byproducts. What is causing this and how can I minimize it?
A4: Tar formation is often a result of side reactions such as N-N bond cleavage, especially under harsh acidic conditions and high temperatures. To mitigate this, consider using a milder acid catalyst or lowering the reaction temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that contribute to tar formation.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, grounded in the reaction mechanism.
Problem 1: Low Overall Yield
A low yield of the desired indole products can be a frustrating issue. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity: As mentioned in the FAQs, the stability of your this compound is crucial. Consider purifying it by distillation or chromatography before use. The corresponding hydrochloride salt is often more stable for storage.
-
Catalyst Selection and Concentration: The choice of acid catalyst is a critical parameter.[2] A screening of different catalysts can significantly impact your yield.
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | Acetic Acid, p-Toluenesulfonic Acid (pTSA), Sulfuric Acid, Polyphosphoric Acid (PPA) | PPA and sulfuric acid are strong dehydrating agents and can be very effective, but may also lead to more side products. Acetic acid is milder and can also serve as the solvent. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acids can be very effective and sometimes offer different selectivity compared to Brønsted acids. They must be used under anhydrous conditions. |
-
Reaction Temperature and Time: The Fischer indole synthesis is often thermally driven. However, excessively high temperatures can lead to decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and product stability. Microwave-assisted synthesis can be a powerful tool to rapidly screen conditions and often improves yields.[5]
-
Solvent Choice: The polarity of the solvent can influence the reaction. While some reactions are run neat, polar aprotic solvents like dimethyl sulfoxide (DMSO) or high-boiling point solvents like toluene or xylene are often effective. Acetic acid can conveniently serve as both a catalyst and a solvent.[3]
Problem 2: Poor Regioselectivity (Mixture of 4- and 6-Methyl Isomers)
Controlling the ratio of the 1-ethyl-4-methyl- and 1-ethyl-6-methyl-1H-indole isomers is key to maximizing the yield of your desired product.
-
Understanding the Directing Effects: The m-methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack. The cyclization step of the Fischer indole synthesis involves an intramolecular electrophilic attack on the aromatic ring. The para-position (leading to the 6-methyl isomer) is electronically favored. However, the ortho-position (leading to the 4-methyl isomer) is also activated. The N-ethyl group can introduce steric hindrance that may influence the approach to the ortho-position.
-
Strategies for Influencing Regioselectivity:
-
Acid Catalyst: The choice of acid can influence the isomer ratio. Stronger acids may favor the thermodynamically more stable product, while weaker acids might favor the kinetically controlled product. This often requires empirical optimization for your specific substrate.
-
Temperature: Reaction temperature can also affect the product ratio. Running the reaction at a lower temperature for a longer time might favor the formation of the thermodynamically more stable isomer.
-
Bulky Carbonyl Component: While not applicable if you are using a specific aldehyde or ketone, in general, using a bulkier carbonyl partner can increase steric hindrance and potentially favor cyclization at the less hindered para-position.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
Reaction Mechanism
Caption: The multi-step mechanism of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
While the optimal conditions for your specific carbonyl compound will require some experimentation, the following protocols provide a robust starting point.
Protocol 1: General Procedure using Acetic Acid
This protocol is adapted from a similar synthesis of tetramethylindolenines.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and your desired aldehyde or ketone (1.05 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approximately 10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (around 118 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the two regioisomers.
Protocol 2: One-Pot Fischer Indolization and N-Alkylation
For cases where the N-ethyl group might be introduced after the indole formation, a one-pot procedure can be highly efficient.[7]
-
Fischer Indolization: Perform the Fischer indole synthesis with m-tolylhydrazine and your carbonyl compound under your optimized conditions (e.g., microwave irradiation in THF with a catalytic amount of acid).
-
Deprotonation: After cooling the reaction mixture to room temperature, add sodium hydride (1.2 equivalents) portion-wise under an inert atmosphere. Stir for 15-30 minutes.
-
N-Alkylation: Add ethyl iodide or ethyl bromide (1.1 equivalents) and heat the mixture (e.g., to 80 °C) until the reaction is complete as monitored by TLC.
-
Workup and Purification: Cool the reaction mixture and quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and purify as described in Protocol 1.
Concluding Remarks
The Fischer indole synthesis remains a powerful tool in the synthetic chemist's arsenal. While the synthesis with this compound presents the interesting challenge of regioselectivity, a systematic and mechanistically informed approach to optimization will undoubtedly lead to improved yields and a successful outcome. We encourage you to use this guide as a starting point for your experimental design and to contact our technical support team for any further assistance.
References
-
Perry, A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(3), 627-634. Available from: [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847-5853. Available from: [Link]
-
Cherney, R. J., et al. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 87(4), 1941-1960. Available from: [Link]
-
Wikipedia contributors. (2023, December 14). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved January 18, 2026, from [Link]
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- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
side reactions and byproduct formation with 1-Ethyl-1-(m-tolyl)hydrazine
Welcome to the technical support center for 1-Ethyl-1-(m-tolyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the use of this versatile reagent. My aim here is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling, stability, and reactivity of this compound.
Q1: What are the primary applications of this compound?
This compound is a substituted hydrazine primarily utilized in the Fischer indole synthesis . This classic reaction allows for the creation of the indole heterocyclic ring system, a core scaffold in numerous pharmaceuticals and natural products.[1][2] The ethyl and meta-tolyl substitutions on the hydrazine influence the regioselectivity and electronic properties of the resulting indole. Beyond indole synthesis, substituted hydrazines are also used in the synthesis of pyrazole derivatives and other heterocyclic compounds.[3]
Q2: How should I properly store and handle this compound to prevent degradation?
Substituted hydrazines can be sensitive to air, light, and heat.[4][5] To ensure the integrity of this compound, adhere to the following storage and handling protocols:
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] Long-term storage at room temperature is not recommended due to the potential for gradual decomposition. The shelf life can be up to 1460 days under ideal conditions.[6]
-
Handling: When handling the reagent, it is advisable to work under an inert atmosphere as much as possible to minimize exposure to oxygen. Avoid contact with strong oxidizing agents. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Q3: What are the initial signs of degradation in my stock of this compound?
Degradation of this compound can be identified by several observational and analytical cues:
-
Visual Inspection: A pure sample should be a clear, possibly pale yellow, liquid or solid. The development of a dark brown or reddish color can indicate oxidation or decomposition.
-
Analytical Characterization: For a more definitive assessment, techniques like ¹H NMR, GC-MS, or HPLC can be employed. The appearance of new signals or peaks that do not correspond to the starting material or known impurities is a clear indicator of degradation.
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound, with a primary focus on the Fischer indole synthesis.
Issue 1: Low or No Yield of the Desired Indole Product
A common frustration in the Fischer indole synthesis is a low or negligible yield of the target indole.[10] This can often be traced back to several key factors.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Purity of Starting Materials | Impurities in either the this compound or the carbonyl partner can lead to unwanted side reactions.[10] Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the hydrazine by distillation under reduced pressure or chromatography. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[10][11] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] Solution: If using a mild acid like acetic acid yields poor results, consider switching to a stronger acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[12] An empirical optimization of the catalyst and its concentration is often necessary. |
| Suboptimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to facilitate the key[13][13]-sigmatropic rearrangement.[12] Solution: If the reaction is sluggish at lower temperatures, gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessively high temperatures can lead to decomposition and byproduct formation. |
| Formation of a Stable Hydrazone | The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. Solution: Consider using microwave irradiation to promote the reaction, which can sometimes overcome high activation barriers.[12] |
Issue 2: Significant Byproduct Formation
The appearance of multiple spots on a TLC plate is a clear indication of competing side reactions. Understanding these pathways is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies
-
N-N Bond Cleavage: A significant side reaction, especially with electron-donating groups on the arylhydrazine, is the cleavage of the N-N bond.[10][14] This leads to the formation of aniline derivatives and other undesired products.[15]
-
Mitigation: This side reaction is often promoted by overly strong protic acids. Switching to a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration can sometimes favor the desired cyclization pathway.[12]
-
-
Aldol Condensation: If the carbonyl partner has α-hydrogens, it can undergo self-condensation under acidic conditions, leading to aldol products.[10]
-
Mitigation: This can often be addressed by adjusting the stoichiometry or the order of reagent addition. Purifying the hydrazone intermediate before proceeding with the cyclization step can also lead to a cleaner reaction.[12]
-
-
Oxidation of the Indole Product: Indoles can be susceptible to oxidation, particularly under harsh acidic conditions and at elevated temperatures.[12]
-
Mitigation: Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize oxidative side reactions.
-
Workflow for Troubleshooting Fischer Indole Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues in the Fischer indole synthesis.
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Section 3: Analytical Methods for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing your reaction conditions. A combination of chromatographic and spectroscopic techniques is generally most effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating complex mixtures of reaction products.[16] Different detector types, such as UV-Vis or mass spectrometry (LC-MS), can provide valuable structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is a powerful technique for both separation and identification.[16] The mass spectrum provides a molecular fingerprint that can be compared against spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of both the desired product and any major byproducts that can be isolated.
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: At a designated time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Neutralize: Immediately quench the aliquot in a vial containing a saturated sodium bicarbonate solution (1 mL) to neutralize the acid catalyst.
-
Extract: Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Dry: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.
-
Dilute: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis.
Section 4: Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanism can provide valuable clues for minimizing byproduct formation. The following diagram illustrates a key side reaction pathway in the Fischer indole synthesis.
Caption: Competing pathways in the Fischer indole synthesis.
The key branch point occurs after the formation of the ene-hydrazine intermediate. While the desired pathway involves a concerted[13][13]-sigmatropic rearrangement, excessive protonation can favor a heterolytic cleavage of the weak N-N bond, leading to undesired byproducts.[14] This is particularly problematic with substrates bearing electron-donating groups, which can stabilize the resulting carbocation intermediate.[10][14]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Three Methods of Detection of hydrazines. (n.d.).
- Fischer Indole Synthesis: Technical Support Center - Benchchem. (n.d.).
- Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. (n.d.).
- Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
- Saunders, R. A., & Larkins, J. T. (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center.
- NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5433-5443.
- Gutmann, B., Gottsponer, M., Elsner, P., Cantillo, D., Roberge, D. M., & Kappe, C. O. (2016). On the Fischer Indole Synthesis of 7-Ethyltryptophol: Mechanistic and Process Intensification Studies under Continuous Flow Conditions. ACS Figshare.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PubChem. (n.d.). This compound (C9H14N2).
- LabSolu. (n.d.). This compound.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Frontier Specialty Chemicals. (n.d.). 1-Ethylhydrazine hydrochloride.
- Al-awar, R. S., & Moody, C. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Hydrazine.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Oakwood Chemical. (n.d.). 1-Ethyl-1-(o-tolyl)hydrazine, min 98% (T), 1 gram.
- PubChem. (n.d.). 1-ethyl-1-(p-tolyl)hydrazine (C9H14N2).
- ChemicalBook. (n.d.). This compound | 99717-68-7.
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Technical Support Center: Purification of Indole Products from 1-Ethyl-1-(m-tolyl)hydrazine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of indole products derived from the Fischer Indole Synthesis using 1-Ethyl-1-(m-tolyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this reaction. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
The Fischer Indole Synthesis is a robust method for creating the indole scaffold, a core component in numerous pharmaceuticals and natural products.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] When using an unsymmetrically substituted starting material like this compound, the reaction with a non-symmetrical ketone can lead to the formation of two distinct regioisomers, which often possess very similar physical properties. This isomeric mixture, along with potential side products, presents a significant purification challenge that this guide aims to address.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the workup and purification stages.
Q1: Why is my crude product a dark, oily, or tar-like mixture instead of a crystalline solid?
A1: This is a frequent observation in Fischer indole syntheses and can be attributed to several factors. Strong acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and elevated temperatures, while necessary for the cyclization, can also promote side reactions leading to polymerization or degradation of the indole product.[5] Indoles themselves can be sensitive to strong acids. The dark color often indicates the presence of these high-molecular-weight, complex impurities. A proper and immediate workup procedure to neutralize the acid catalyst after reaction completion is critical to minimize this.
Q2: I see multiple spots on my initial TLC plate after the reaction. What are they likely to be?
A2: A multi-spot TLC is expected. The spots could correspond to:
-
Desired Indole Products: Due to the meta-position of the tolyl's methyl group, the reaction with an unsymmetrical ketone will almost certainly produce two regioisomers (e.g., a 1-ethyl-4-methyl-substituted indole and a 1-ethyl-6-methyl-substituted indole). These isomers will likely have very close Rf values.[6][7]
-
Unreacted Starting Materials: Residual this compound or the starting ketone.
-
Hydrazone Intermediate: The reaction proceeds via a phenylhydrazone intermediate, and if the cyclization is incomplete, this will remain in the mixture.[4]
-
Side Products: N-N bond cleavage is a known competing pathway that can generate aniline-like byproducts.[6][8]
Q3: What are the most common and effective purification methods for these indole products?
A3: A multi-step approach is typically most effective.
-
Flash Column Chromatography: This is the primary and most crucial method for separating the product isomers from other impurities.[9] Given the similar polarity of the regioisomers, careful optimization of the solvent system is essential for successful separation.[6][10]
-
Recrystallization: This is an excellent secondary step for "polishing" the separated isomers to obtain high-purity, crystalline material.[9][11] However, it is generally not effective for separating the isomers from each other and can lead to yield loss if the crude material is too impure.[12]
Q4: My overall yield is very low after purification. What are the potential causes?
A4: Low yield is a common frustration and can stem from both the reaction and the purification stages.[13]
-
Reaction Inefficiency: Suboptimal reaction conditions (incorrect acid, temperature, or time) can lead to incomplete conversion or favor side reactions like N-N bond cleavage.[8][9]
-
Loss During Workup: Emulsion formation during aqueous extraction or incomplete extraction of the product can lead to significant loss.
-
Loss During Chromatography: Irreversible adsorption of the product onto the silica gel can occur. Additionally, if fractions are not carefully collected and analyzed, some product may be discarded.
-
Poor Recovery from Recrystallization: Using a solvent in which your product is too soluble will result in poor recovery.[11]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed strategies for specific experimental problems.
Problem 1: Complex Crude Mixture & Difficult TLC Analysis
-
Symptom: Your TLC plate shows significant streaking, spots that do not move from the baseline, or a cluster of overlapping spots that are difficult to resolve.
-
Causality & Diagnosis:
-
Streaking is often caused by residual acid in the crude material or the inherent basicity of the indole nitrogen interacting strongly with the acidic silica gel.
-
Baseline spots typically indicate highly polar impurities, such as salts formed during neutralization, or polymeric tars.
-
Overlapping spots are likely the mixture of regioisomers and closely related impurities.
-
-
Troubleshooting Strategy:
-
Ensure Complete Neutralization: Before concentrating your crude product, ensure the aqueous layer is neutral or slightly basic (pH 7-8) during the workup. This removes residual acid which can cause issues on silica gel.
-
Filter Crude Solution: If your crude product is dissolved in an organic solvent and shows insoluble material, filter it through a small plug of celite or cotton before concentrating to remove baseline particulate matter.
-
Optimize TLC Mobile Phase: Test a range of solvent systems. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase polarity. See Table 2 for recommendations.
-
Add a Modifier to the Eluent: Adding a small amount (0.5-1%) of triethylamine (TEA) or ammonia in methanol to your TLC developing solvent can often dramatically improve resolution and reduce streaking for nitrogen-containing compounds by neutralizing the acidic sites on the silica gel.[10]
-
Problem 2: Co-elution of Products During Column Chromatography
-
Symptom: You identify two distinct product spots on your TLC, but during column chromatography, they elute together or with significant overlap, making pure fractions impossible to obtain.[10]
-
Causality & Diagnosis: This is the classic challenge of separating regioisomers. Their structural similarity results in nearly identical polarity and interaction with the stationary phase. A solvent system that shows separation on a TLC plate (a 2D surface) may not be sufficient to resolve the compounds in a packed 3D column where band broadening occurs.
-
Troubleshooting Strategy:
-
Reduce Column Polarity: Use a less polar eluent than what you used for TLC. The goal is to have the Rf of your target compounds between 0.15 and 0.3 on the TLC plate. This lower Rf value increases the interaction time with the silica, providing more opportunity for separation.
-
Use Isocratic vs. Gradient Elution: If the Rf values are very close, a slow, isocratic (constant solvent mixture) elution is often more effective than a gradient. If they are further apart, a shallow gradient can help speed up the process after the first isomer has eluted.
-
Increase Column Length/Decrease Diameter: Use a long, thin column relative to the amount of material being separated. This increases the theoretical plates and enhances separation efficiency. A common rule of thumb is a silica gel to crude material ratio of at least 50:1 by weight.
-
Consider Alternative Stationary Phases: If separation on silica gel fails, consider reverse-phase (C18) chromatography. The separation mechanism is based on hydrophobicity rather than polarity, which can sometimes resolve isomers that are inseparable on silica.
-
Problem 3: Poor Recovery or Failure to Crystallize
-
Symptom: After obtaining a semi-pure oil or solid from chromatography, attempts to recrystallize result in oiling out, no crystal formation, or a very low yield of solid material.
-
Causality & Diagnosis: Crystallization is a purification process that relies on the ordered arrangement of molecules into a crystal lattice. The presence of impurities (especially isomers) disrupts this process. Furthermore, the choice of solvent is paramount; an ideal solvent dissolves the compound when hot but not when cold.
-
Troubleshooting Strategy:
-
Assess Purity First: Do not attempt to recrystallize a complex mixture. The material should be at least 85-90% pure by NMR or LCMS before recrystallization is likely to be successful.
-
Systematic Solvent Screening: Use small vials with a few milligrams of your product to test a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene).
-
Employ a Solvent/Anti-Solvent System: This is a powerful technique. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. A common pair is methanol (solvent) and water (anti-solvent).[12]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
Section 3: Standardized Purification Protocols
Protocol 1: General Post-Reaction Workup
This protocol assumes the reaction was carried out using an acid catalyst like acetic acid, HCl, or ZnCl₂.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to room temperature in an ice-water bath.
-
Quench and Neutralize: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). Stir until gas evolution ceases. Caution: Quenching strong acids is exothermic.
-
Check pH: Test the pH of the aqueous layer with pH paper to ensure it is neutral to slightly basic (pH ~7-8). Add more base if necessary.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 100 mL reaction volume).
-
Wash the Organic Layer: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and then brine (saturated NaCl solution) (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Prepare the Column: Select an appropriately sized column. Pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column. Dry loading often results in better separation.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexanes:EtOAc). Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional but Recommended): Gradually and slowly increase the polarity of the eluent. For example, increase the EtOAc percentage by 1-2% every few column volumes. This helps to move the compounds down the column while maximizing separation.
-
Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate. Use a UV lamp to visualize the spots. Combine the fractions that contain only the pure desired product(s).
-
Concentrate Pure Fractions: Concentrate the combined pure fractions under reduced pressure to obtain your purified indole product.
Section 4: Visual Workflow and Decision Guides
Diagram 1: General Purification Workflow
This diagram outlines the standard sequence of steps from the completed reaction to the final pure product.
Caption: General purification workflow for indole products.
Diagram 2: Troubleshooting Decision Tree for Purification
This diagram provides a logical path to follow when encountering common purification problems.
Caption: Troubleshooting decision tree for indole purification.
Section 5: Data Tables
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Type | Expected Polarity | Identification Notes |
| This compound | Starting Material | Medium-High | Basic, may streak on TLC. Can be visualized with specific stains like permanganate. |
| Starting Ketone/Aldehyde | Starting Material | Low-Medium | Typically less polar than the indole product. |
| Arylhydrazone Intermediate | Intermediate | Medium | Polarity is often similar to the final indole products. |
| Regioisomeric Indoles | Product | Medium | Very similar polarities, making them difficult to separate from each other. |
| N-N Cleavage Products | Side Product | Medium-High | e.g., N-ethyl-m-toluidine. Basic in nature. |
| Polymeric Tars | Side Product | High (Baseline) | Dark-colored, often remains at the baseline of the TLC plate. |
Table 2: Recommended Solvent Systems for Column Chromatography
| Solvent System (Mobile Phase) | Ratio (v/v) | Application Notes |
| Hexanes / Ethyl Acetate | 98:2 to 90:10 | A good starting point. Gradually increase ethyl acetate for elution. |
| Toluene / Acetone | 99:1 to 95:5 | Offers different selectivity compared to hexanes/EtOAc and can sometimes resolve difficult isomers. |
| Dichloromethane / Methanol | 99.5:0.5 to 98:2 | For more polar indoles. Can be prone to causing streaking without a basic modifier. |
| Hexanes / Ethyl Acetate + 1% TEA | 95:5 (+1% TEA) | The added triethylamine (TEA) is excellent for reducing tailing/streaking of basic compounds. |
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI:10.1039/C7RA10716A
- George, S., & Ramasarma, T. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
- Garg, N. K., & Sarpong, R. (2012). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 134(1), 1-4.
-
Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from [Link]
-
Molecules. (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
MDPI. (2025). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]
-
PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpecAU. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-Ethyl-1-(o-tolyl)hydrazine, min 98% (T), 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-1-(p-tolyl)hydrazine. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33623-33671.
-
PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]
-
University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
-
Molecules. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
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- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Fischer Indole Synthesis of 2-Ethyl-4-methylindole and 2-Ethyl-6-methylindole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Fischer indole synthesis to prepare substituted indoles, specifically addressing the challenges of regioselectivity when starting with 1-Ethyl-1-(m-tolyl)hydrazine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you control the formation of the desired indole regioisomer.
I. Frequently Asked Questions (FAQs)
Q1: We are performing a Fischer indole synthesis with this compound and butanal, but we are getting a mixture of 2-ethyl-4-methylindole and 2-ethyl-6-methylindole. How can we control the regioselectivity of this reaction?
A1: The formation of two regioisomers is a common challenge when using meta-substituted phenylhydrazines in the Fischer indole synthesis. The key to controlling the regioselectivity lies in understanding the mechanism and the factors that influence the direction of the cyclization. The reaction proceeds through a[1][1]-sigmatropic rearrangement of the initially formed hydrazone.[2][3][4][5] The direction of this rearrangement, and thus the final product ratio, is influenced by steric and electronic effects of the substituents on the phenyl ring, as well as the reaction conditions, particularly the choice of acid catalyst and solvent.
Q2: What is the underlying mechanism that dictates the formation of either the 4-methyl or 6-methyl substituted indole?
A2: The critical step for regioselectivity is the[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate. With a methyl group at the meta-position of the phenylhydrazine, the rearrangement can proceed towards either the ortho-position (leading to the 6-methylindole) or the para-position (leading to the 4-methylindole) relative to the methyl group. The transition state energies of these two pathways determine the product ratio. Steric hindrance from the methyl group can disfavor the rearrangement towards the adjacent ortho position, while electronic effects can also play a role.
Q3: Which type of acid catalyst, Brønsted or Lewis, is generally better for controlling regioselectivity in this synthesis?
A3: Both Brønsted and Lewis acids can catalyze the Fischer indole synthesis, and the choice is critical for regioselectivity.[3][5][6] While there is no universal rule, the acidity and bulkiness of the catalyst can significantly impact the outcome. For instance, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid have been shown to influence the product ratio.[7][8] Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), can also be effective, but their impact on regioselectivity can be substrate-dependent.[9][10] It is often a matter of empirical screening to find the optimal catalyst for a specific transformation.
Q4: Can the choice of solvent influence the ratio of 2-ethyl-4-methylindole to 2-ethyl-6-methylindole?
A4: Yes, the solvent can play a role, although its effect is often considered secondary to the catalyst.[9] Solvents can influence the stability of the intermediates and transition states. Polar aprotic solvents are commonly used.[2] In some cases, running the reaction in the absence of a solvent has been shown to be effective and can alter the product distribution.[11][12]
II. Troubleshooting Guide: Optimizing for Regioselectivity
This section provides a systematic approach to troubleshoot and optimize the regioselective synthesis of your target indole isomer.
Issue: Poor or Undesired Regioselectivity
When the reaction yields an unfavorable mixture of 2-ethyl-4-methylindole and 2-ethyl-6-methylindole, a systematic optimization of reaction parameters is necessary.
Logical Flow for Optimization
Caption: A systematic workflow for optimizing regioselectivity.
Step 1: Catalyst Screening
The choice of the acid catalyst is often the most impactful parameter for controlling regioselectivity.[7][10]
Experimental Protocol: Small-Scale Catalyst Screening
-
Setup: In parallel reaction vials, place 1.0 equivalent of this compound and 1.1 equivalents of butanal.
-
Catalyst Addition: To each vial, add a different acid catalyst. It is recommended to screen a variety of both Brønsted and Lewis acids.
-
Reaction: Stir the reactions at a consistent starting temperature (e.g., 80 °C) for a set amount of time (e.g., 4 hours).
-
Work-up and Analysis: After the reaction is complete, perform a standard aqueous work-up.[13] Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the two indole isomers.
Table 1: Example Catalyst Screening Data
| Catalyst (equiv.) | Temperature (°C) | Time (h) | Ratio (2-ethyl-4-methylindole : 2-ethyl-6-methylindole) |
| ZnCl₂ (2.0) | 80 | 4 | 1 : 1.5 |
| Polyphosphoric Acid (PPA) | 100 | 2 | 3 : 1 |
| p-Toluenesulfonic acid (p-TsOH) (1.5) | 110 | 6 | 1 : 2 |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 80 | 3 | 5 : 1 |
| BF₃·OEt₂ (1.5) | 60 | 5 | 1 : 1.2 |
This data is illustrative and actual results will vary.
Step 2: Solvent Selection
If catalyst screening does not yield the desired selectivity, investigating the effect of the solvent is the next logical step.
Experimental Protocol: Solvent Screening
-
Setup: Using the most promising catalyst from Step 1, set up a series of reactions in different solvents.
-
Solvent Choice: Screen a range of solvents with varying polarities, such as toluene, dioxane, acetic acid, or even ionic liquids.[14] Consider a solvent-free reaction as well.[11][12]
-
Reaction and Analysis: Run the reactions under the optimized conditions from the catalyst screen and analyze the product ratios.
Step 3: Temperature Optimization
Temperature can influence the kinetics of the two competing cyclization pathways.
Experimental Protocol: Temperature Study
-
Setup: Using the best catalyst and solvent combination, set up reactions at various temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the optimal reaction time at each temperature.
-
Analysis: Analyze the final product ratios to determine the effect of temperature on regioselectivity.
Mechanistic Considerations for Regiocontrol
Caption: Factors influencing the two possible cyclization pathways.
The regioselectivity is ultimately a competition between the two transition states leading to the different diimine intermediates.
-
Steric Effects: The methyl group on the tolyl ring can sterically hinder the[1][1]-sigmatropic rearrangement towards the ortho-position, potentially favoring the formation of the 4-methyl isomer.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic ring, which may affect the stability of the transition states.
-
Catalyst Interaction: The acid catalyst can coordinate with the nitrogen atoms of the ene-hydrazine, and the size and nature of the catalyst can influence the conformation of the intermediate, thereby directing the rearrangement.
By systematically adjusting the reaction parameters as outlined above, you can manipulate these subtle energetic differences to favor the formation of your desired 2-ethyl-4-methylindole or 2-ethyl-6-methylindole product.
III. References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Available from: [Link]
-
Semantic Scholar. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT. Available from: [Link]
-
ACS Publications. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available from: [Link]
-
SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Available from: [Link]
-
Research with New Jersey. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
ResearchGate. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
-
Chemical Communications (RSC Publishing). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Available from: [Link]
-
Organic Syntheses. 2-methylindole. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
PrepChem.com. Preparation of 2-methylindole. Available from: [Link]
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- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
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- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Ethyl-1-(m-tolyl)hydrazine Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-1-(m-tolyl)hydrazine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effect of temperature on its reaction kinetics. While specific kinetic data for this compound is not extensively available in published literature, this document leverages established principles of substituted hydrazine chemistry to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing inconsistent reaction rates at what should be a constant temperature. What are the potential causes?
A1: Inconsistent reaction rates, even with seemingly stable temperature control, can stem from several often-overlooked factors:
-
Localized Hotspots: Inadequate stirring in a viscous reaction medium can lead to localized hotspots, causing faster reaction rates in those areas and skewing your overall kinetic data. Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction vessel.
-
Exothermic Reactions: The decomposition of hydrazine derivatives can be exothermic.[1] If the heat generated is not efficiently dissipated, the overall temperature of the reaction mixture can rise, leading to an accelerated reaction rate. For larger scale reactions, consider using a jacketed reactor with a circulating temperature control fluid.
-
Induction Periods: Some reactions involving hydrazines may exhibit an induction period, a delay before the reaction reaches its maximum rate. This can be due to the slow formation of a necessary intermediate or the presence of trace inhibitors. It is crucial to monitor the reaction from the very beginning to identify any induction period.
-
Atmospheric Contaminants: The presence of oxygen or carbon dioxide can affect the stability and decomposition pathways of hydrazines.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to ensure reproducibility.
Q2: I am observing a faster-than-expected degradation of this compound at elevated temperatures. What could be the reason?
A2: Accelerated degradation at higher temperatures is a common characteristic of hydrazines.[3] Several factors can contribute to this:
-
Thermal Decomposition: Hydrazines are known to undergo thermal decomposition. The rate of this decomposition is highly dependent on temperature.[3][4] The energy input from elevated temperatures can be sufficient to initiate bond cleavage, leading to the breakdown of the molecule.
-
Catalytic Impurities: Trace amounts of metal ions or other catalytic surfaces can significantly lower the decomposition temperature of hydrazines.[2] Ensure all glassware is scrupulously clean and consider using metal-free reaction systems if possible.
-
Reaction with Solvents: At elevated temperatures, this compound may react with certain solvents, especially those that are protic or can act as oxidizing agents. It is crucial to select a stable and inert solvent for your kinetic studies. A preliminary solvent screen for reactivity at your desired temperature range is advisable.
Q3: How can I determine the activation energy (Ea) for a reaction involving this compound?
A3: The activation energy can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.[5] Here is a generalized protocol:
-
Conduct Isothermal Experiments: Run the reaction at several different, precisely controlled temperatures (e.g., 313 K, 323 K, 333 K, 343 K), keeping the initial concentrations of all reactants constant.[5]
-
Determine the Rate Constant (k): For each temperature, monitor the concentration of a reactant or product over time to determine the rate constant (k). The method of initial rates or integral methods can be used depending on the complexity of the reaction.
-
Construct an Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).[5]
-
Calculate Activation Energy: The slope of the resulting straight line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated from the slope.[5]
Troubleshooting Guides
Problem 1: Non-linear Arrhenius Plot
A non-linear Arrhenius plot suggests that the reaction mechanism is more complex than a single-step process or that the mechanism changes with temperature.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Change in Reaction Mechanism | The dominant reaction pathway may shift as the temperature changes. For example, a desired synthetic route may be favored at lower temperatures, while decomposition pathways become significant at higher temperatures. | 1. Analyze the product distribution at each temperature using techniques like HPLC or GC-MS to identify any new byproducts at higher temperatures. 2. Consider a narrower temperature range for your kinetic study to isolate a single dominant mechanism. |
| Competing Reactions | Multiple reactions may be occurring simultaneously, each with its own activation energy. The overall observed rate is a composite of these individual rates. | 1. Attempt to isolate the reaction of interest by adjusting reactant concentrations or adding selective inhibitors for competing pathways, if known. 2. Utilize kinetic modeling software to deconvolute the contributions of multiple reactions. |
| Mass Transfer Limitations | At higher temperatures, the intrinsic reaction rate may become so fast that the overall rate is limited by the diffusion of reactants. This is more common in heterogeneous reactions or with very viscous solutions. | 1. Increase the stirring rate and observe if the reaction rate increases. If it does, mass transfer is likely a limiting factor. 2. Consider using a different solvent to reduce viscosity. |
Problem 2: Poor Reproducibility of Kinetic Data
Poor reproducibility is a common challenge in kinetic studies and can often be traced back to subtle variations in experimental conditions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Starting Material Quality | Impurities in the this compound or other reactants can act as catalysts or inhibitors, leading to variable reaction rates. | 1. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC). 2. If possible, purify the hydrazine derivative before use, for example, by distillation under reduced pressure or recrystallization. |
| Variations in Inert Atmosphere | Small leaks in your inert gas setup can introduce oxygen, which can react with the hydrazine and affect the kinetics. | 1. Thoroughly leak-check your reaction setup before each experiment. 2. Use high-purity inert gas and consider using an oxygen trap in your gas line. |
| Inconsistent Heating | Fluctuations in the temperature of the heating bath or block can lead to significant variations in reaction rates. | 1. Use a high-quality, calibrated temperature controller and probe. 2. Ensure the reaction vessel is properly immersed in the heating medium for uniform heat transfer. |
Experimental Protocols & Visualizations
Protocol for a General Kinetic Experiment
This protocol outlines a general procedure for studying the effect of temperature on the reaction kinetics of this compound.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and other reactants in a suitable, dry, and inert solvent.
-
Degas the solvent by bubbling with an inert gas (e.g., argon) for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Place the reaction vessel in a temperature-controlled bath or heating block.
-
-
Initiating the Reaction:
-
Add the solvent and all reactants except one (the limiting reagent) to the reaction vessel.
-
Allow the mixture to equilibrate to the desired temperature under a constant flow of inert gas.
-
Initiate the reaction by adding the final reactant and start the timer simultaneously.
-
-
Monitoring the Reaction:
-
Withdraw aliquots of the reaction mixture at regular intervals.
-
Quench the reaction in each aliquot immediately, for example, by rapid cooling or by adding a chemical quenching agent.
-
Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectrophotometry) to determine the concentration of a reactant or product over time.[5]
-
Workflow for Troubleshooting Inconsistent Kinetic Data
Caption: A flowchart for troubleshooting inconsistent kinetic data.
Conceptual Diagram: Effect of Temperature on Reaction Pathways
Caption: Temperature can influence the dominant reaction pathway.
References
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]
-
Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Chemistry Portal. [Link]
-
Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. ACS Publications. [Link]
-
Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. PMC - NIH. [Link]
-
Kinetic parameters for thermal decomposition of hydrazine. ResearchGate. [Link]
-
Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. ACS Publications. [Link]
-
Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. PMC. [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][6][7]Triazolo[4,3-b][1][3][6][7]tetrazine. MDPI. [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). [Link]
-
Hydrazine. Wikipedia. [Link]
-
This compound (C9H14N2). PubChem. [Link]
-
This compound. SpecAU. [Link]
-
1-ethyl-1-(p-tolyl)hydrazine (C9H14N2). PubChem. [Link]
-
A Comprehensive Study of Electrocatalytic Degradation of M-Tolylhydrazine with Binary Metal Oxide (Er2O3@NiO) Nanocomposite Modi. ResearchGate. [Link]
-
A Comprehensive Study of Electrocatalytic Degradation of M-Tolylhydrazine with Binary Metal Oxide (Er2O3@NiO) Nanocomposite Modified Glassy Carbon Electrode. MDPI. [Link]
-
Ab Inito Chemical Kinetics Modeling of Liquid-phase Reactions of Monomethylhydrazine and Nitrogen Tetroxide. ResearchGate. [Link]
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Technical Support Center: Optimizing Reactions with 1-Ethyl-1-(m-tolyl)hydrazine
Welcome to the technical support center for optimizing reactions involving 1-Ethyl-1-(m-tolyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for leveraging this versatile reagent. Our focus is on understanding and mitigating the profound influence of solvent choice on reaction efficiency, yield, and purity.
Introduction: The Critical Role of the Solvent
This compound is a substituted arylhydrazine commonly employed in the synthesis of heterocyclic compounds, most notably in variations of the Fischer indole synthesis. The success of these reactions is not merely dependent on the reactants and catalysts but is critically governed by the solvent system. The solvent dictates the solubility of reactants, stabilizes transition states, and can even participate in the reaction mechanism, directly impacting kinetics and product distribution.[1][2] This guide will dissect these solvent effects to empower you to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries and challenges encountered when working with this compound.
Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?
Low yields often trace back to suboptimal reaction conditions influenced by the solvent.[3] Key factors include:
-
Poor Solubility: Ensure both this compound and your carbonyl substrate are fully dissolved at the reaction temperature. If precipitation is observed, consider a different solvent or a co-solvent system.
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates.[4][5] For reactions like the Fischer indole synthesis, which proceed through polar intermediates, a polar solvent is generally preferred. However, the choice between protic and aprotic polar solvents is critical and depends on the specific reaction mechanism.
-
Solvent-Induced Degradation: Hydrazine derivatives can be susceptible to degradation, such as oxidation, especially in certain solvents and at elevated temperatures.[6] If you suspect degradation, consider deoxygenating your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I am observing significant side product formation. How can the solvent choice help minimize impurities?
Side product formation is a common issue, and the solvent can be a powerful tool to enhance selectivity.[7]
-
Minimizing Self-Condensation: In reactions with aldehydes or ketones that have α-hydrogens, aldol condensation can be a competing side reaction, especially under acidic conditions.[3] The choice of solvent can influence the rate of this side reaction.
-
Preventing Undesired Cyclization: For substrates with multiple functional groups, intramolecular cyclization can compete with the desired reaction.[7] Screening different solvents can help identify one that disfavors the cyclization pathway.
-
Controlling Reaction Rate: A solvent that leads to an overly rapid reaction may promote the formation of side products. Sometimes, a less polar or more viscous solvent that slows down the reaction can improve selectivity.
Q3: Should I use a polar protic or a polar aprotic solvent for my reaction?
The choice between a polar protic and a polar aprotic solvent is fundamental and depends on the reaction mechanism.[8][9][10]
-
Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[8][10] They are excellent at stabilizing both cations and anions. In reactions that generate charged intermediates, like the carbocation in an SN1-type mechanism, polar protic solvents can significantly increase the reaction rate.[9][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8][10] They are good at solvating cations but less effective at solvating anions. This property can enhance the nucleophilicity of anionic reagents, making them ideal for SN2 reactions.[9][12]
For many reactions involving hydrazines, such as the formation of hydrazones, polar protic solvents like ethanol are commonly used.[13][14] However, for subsequent cyclization steps, the choice may vary, and empirical optimization is often necessary.
Q4: How do I choose an appropriate solvent for a Fischer indole synthesis using this compound?
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][15] The choice of solvent is critical:
-
Commonly Used Solvents: Acetic acid, ethanol, and toluene are frequently employed. Polyphosphoric acid (PPA) can sometimes be used as both a catalyst and a solvent.[3]
-
Impact on Mechanism: The reaction involves the formation of a hydrazone, followed by tautomerization and a[3][3]-sigmatropic rearrangement.[15] The solvent must facilitate these steps. Polar solvents can help stabilize the polar intermediates in the rearrangement.
-
Temperature Considerations: The Fischer indole synthesis often requires elevated temperatures.[16] Therefore, a solvent with a suitable boiling point is necessary.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Product Formation | 1. Inadequate Solubility of Reactants: One or both starting materials are not fully dissolved. | - Select a solvent in which all reactants are soluble at the reaction temperature.- Consider using a co-solvent system (e.g., THF/ethanol).[13]- Gentle heating may improve solubility.[6] |
| 2. Incorrect Solvent Polarity: The solvent does not adequately stabilize the reaction's transition state.[1] | - If the reaction proceeds through polar intermediates, switch to a more polar solvent.- If the reaction is slow in a polar protic solvent due to nucleophile stabilization, consider a polar aprotic solvent.[9][17] | |
| 3. Degradation of this compound: The hydrazine may be unstable under the reaction conditions.[6] | - Use freshly distilled/purified hydrazine.- Deoxygenate the solvent by sparging with an inert gas (N₂ or Ar).- Perform the reaction under an inert atmosphere. | |
| Formation of Multiple Products/Impurities | 1. Side Reactions Favored by the Solvent: The solvent may promote unwanted reaction pathways like self-condensation or alternative cyclizations.[3][7] | - Screen a range of solvents with varying polarities and proticities.- For example, switching from a protic solvent like ethanol to an aprotic one like toluene can sometimes suppress side reactions. |
| 2. Reaction is Too Fast: High reaction rates can lead to poor selectivity. | - Use a less polar or more viscous solvent to slow down the reaction.- Lowering the reaction temperature can also improve selectivity. | |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Reaction Solvent: This can make precipitation or crystallization difficult. | - After the reaction, try adding a non-polar anti-solvent (e.g., hexane, heptane) to precipitate the product.- If the product is a solid, choosing a solvent in which the product is sparingly soluble at room temperature can facilitate isolation by filtration.[18] |
| 2. Solvent has a High Boiling Point: This can make removal of the solvent difficult. | - If possible, choose a solvent with a lower boiling point.- For high-boiling solvents like DMSO or DMF, removal under high vacuum or through aqueous extraction may be necessary. |
Troubleshooting Workflow Diagram
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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- 18. quora.com [quora.com]
Technical Support Center: Fischer Indole Synthesis with 1-Ethyl-1-(m-tolyl)hydrazine
Welcome to the technical support center for the Fischer Indole Synthesis, specifically focusing on reactions involving 1-Ethyl-1-(m-tolyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted indoles, particularly when encountering challenges with low-reactivity ketone substrates. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your reaction success.
Conceptual Overview: The Challenge of Ketone Reactivity
The Fischer Indole Synthesis is a robust and historic reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The reaction proceeds via a phenylhydrazone intermediate, which, after protonation, undergoes a critical[3][3]-sigmatropic rearrangement to form a new C-C bond.[1][4][5][6] Subsequent cyclization and elimination of ammonia yield the final indole product.[1][3][6]
However, the success and efficiency of this synthesis are highly dependent on the structure and reactivity of the ketone partner. Low reactivity, often stemming from steric hindrance or unfavorable electronic effects, can stall the reaction at the hydrazone stage or prevent the key rearrangement step, leading to low yields or complete reaction failure.[7] This guide will address these specific challenges when using this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound and a hindered ketone not proceeding?
A: Steric hindrance is a primary cause of failure in Fischer indole syntheses.[7] Bulky groups on the ketone can impede the initial formation of the hydrazone. More critically, they can destabilize the transition state of the rate-determining[3][3]-sigmatropic rearrangement.[6] To overcome this, harsher reaction conditions, such as stronger acid catalysts (e.g., polyphosphoric acid) and higher temperatures, are often required.[8][9]
Q2: What is the best choice of acid catalyst for this reaction? Brønsted or Lewis acid?
A: Both Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (like ZnCl₂, BF₃, FeCl₃) can catalyze the reaction.[1][4][5][10] The choice is highly substrate-dependent.[10][11]
-
Brønsted Acids: PPA and p-TSA are excellent for difficult cyclizations as they are strong acids that can also serve as a solvent medium at high temperatures.[10][12] PPA is particularly effective for unreactive substrates.[13][14]
-
Lewis Acids: ZnCl₂ is a very common and effective catalyst that works well for a range of substrates.[3][11] For ketones with low reactivity, starting with a strong Brønsted acid like PPA or escalating to harsher Lewis acids may be necessary.
Q3: Can I run this as a one-pot reaction, or should I isolate the hydrazone first?
A: For many substrates, a one-pot procedure where the hydrazine and ketone are mixed in an acidic solvent (like acetic acid) and heated is sufficient.[3] However, if the hydrazone intermediate is unstable under the strong acidic conditions required for cyclization, or if the starting materials are prone to side reactions, pre-forming and isolating the hydrazone can improve the overall yield.[8]
Q4: I'm getting a mixture of indole regioisomers. How can I control the selectivity?
A: When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of indole regioisomers.[3] The reaction conditions, particularly the acid catalyst and its concentration, can significantly influence the product ratio.[15] Weaker acidic media may favor indolization towards the more substituted carbon, but this is not a universal rule and often requires empirical optimization for each specific substrate.[10]
Q5: Are there modern alternatives to conventional heating for this reaction?
A: Yes, microwave-assisted synthesis has emerged as a powerful tool for accelerating the Fischer indole synthesis, often leading to dramatically reduced reaction times and improved yields, even for challenging substrates.[3][16] Microwave irradiation can efficiently promote the reaction, and studies have shown excellent results using catalysts like p-TSA under microwave conditions.[17]
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section provides a structured approach to troubleshooting common issues encountered when reacting this compound with unreactive ketones.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Low to No Conversion (Starting materials remain) | 1. Insufficient Acid Strength/Concentration: The catalyst is too weak to promote the key rearrangement step.[18] 2. Low Reaction Temperature: The activation energy for the[3][3]-sigmatropic rearrangement is not being met.[7] 3. Steric Hindrance: Bulky substituents on the ketone or hydrazine are preventing the reaction.[7][8] | 1. Catalyst Screening: Switch to a stronger acid. If using acetic acid, try p-TSA. If p-TSA fails, move to polyphosphoric acid (PPA) or Eaton's reagent. A screen of Lewis acids (ZnCl₂, FeCl₃) is also warranted.[8] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Refluxing in a higher-boiling solvent may be necessary. 3. Microwave Irradiation: Employ microwave heating to overcome activation barriers.[16][17] |
| Formation of Dark Tar/Polymer | 1. Excessive Acid Strength/Temperature: The conditions are too harsh, leading to degradation of starting materials, intermediates, or the indole product.[18] 2. Air (Oxygen) Sensitivity: Some intermediates may be sensitive to oxidation at high temperatures. | 1. Reduce Severity: Lower the reaction temperature or use a milder acid catalyst.[8] 2. Incremental Addition: Add the acid catalyst portion-wise at a lower temperature before heating. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
| Side Product Formation | 1. N-N Bond Cleavage: For substrates with electron-donating groups, heterolytic cleavage of the N-N bond can compete with or dominate the desired rearrangement.[7][19] 2. Aldol Condensation: If the ketone has α-hydrogens, it can undergo self-condensation under acidic conditions.[7] | 1. Modify Catalyst: Sometimes switching from a Brønsted acid to a Lewis acid (or vice-versa) can alter the reaction pathway and suppress N-N cleavage.[19] 2. Pre-form Hydrazone: Isolate the hydrazone first, then subject it to cyclization conditions to minimize ketone self-condensation. 3. One-Pot Protocol: Ensure the ketone is fully consumed during hydrazone formation before driving the cyclization at higher temperatures. |
| Stalled at Hydrazone Intermediate (TLC/LCMS shows hydrazone but no product) | 1. High Energy Barrier for Rearrangement: The specific electronic or steric profile of the hydrazone prevents the[3][3]-sigmatropic shift under the current conditions. | 1. Escalate Conditions: This is a classic case requiring more forceful conditions. This is the ideal scenario to switch to polyphosphoric acid (PPA) and heat to 100-150 °C.[10] 2. Use Microwave Synthesis: Microwave irradiation is highly effective at driving this specific transformation.[17] |
Logical Flow for Troubleshooting
To assist in diagnosing reaction issues, the following workflow can be used.
Caption: Troubleshooting workflow for Fischer Indole Synthesis.
Validated Experimental Protocols
The following protocols are provided as robust starting points. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure using Polyphosphoric Acid (PPA) for Hindered Ketones
This protocol is recommended for ketones that fail to react under milder conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the ketone (1.0 eq).
-
Hydrazine Addition: Add this compound (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 wt eq.) to the flask. The mixture will be viscous.[14]
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 120-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by carefully removing a small sample, quenching it in a mixture of ice and NaOH solution, extracting with ethyl acetate, and spotting the organic layer.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice. The acid hydrolysis is highly exothermic.
-
Neutralization: Neutralize the aqueous slurry by the slow addition of a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is > 8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid (p-TSA)
This method is ideal for rapid optimization and for overcoming high activation barriers.
-
Preparation: In a microwave reaction vial, combine the ketone (1.0 eq), this compound (1.1 eq), and p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (20 mol%).
-
Solvent: Add a minimal amount of a high-boiling polar solvent such as ethanol, toluene, or run the reaction solvent-free if the reactants are liquid.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-30 minutes. Power should be set to allow for controlled heating.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Neutralization: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
The Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the acid-catalyzed reaction.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
References
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info.
- Fischer indole synthesis. (n.d.). In Wikipedia.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (n.d.). Request PDF.
-
Sohrabi, M., & Malakooti, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53575-53607. DOI:10.1039/C7RA10716A. Available from: [Link]
- Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949.
- 2-(2-Bromophenyl)-1H-indole. (n.d.). Organic Syntheses Procedure.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). MDPI.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones. (n.d.). Benchchem.
-
Varma, R. S. (2011). One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry, 48(5), 1035-1041. DOI: 10.1002/jhet.689. Available from: [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(17), 3892-3894. Available from: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available from: [Link]
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
-
Jackson, A. H., & Smith, P. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1227-1232. DOI: 10.1039/J29680001227. Available from: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]
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stability issues of 1-Ethyl-1-(m-tolyl)hydrazine during storage and handling
Welcome to the technical support guide for 1-Ethyl-1-(m-tolyl)hydrazine. This document is designed for researchers, scientists, and drug development professionals to ensure the stable storage, safe handling, and effective use of this compound in your experiments. Given the reactive nature of the hydrazine moiety, understanding its stability is critical for obtaining reliable and reproducible results.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions based on established principles of hydrazine chemistry and extensive field experience.
Section 1: Core Concepts of Hydrazine Stability
Substituted hydrazines, including this compound, are known for their reactivity, which is both a useful feature in chemical synthesis and a challenge for storage and handling. The primary mode of degradation for many hydrazines is oxidation. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions, which can catalyze the oxidation process.[1]
Degradation can lead to the formation of various byproducts, including corresponding anilines, diazenes, and other coupled products, which can interfere with your experiments and compromise the purity of your starting material. Therefore, adherence to strict storage and handling protocols is paramount.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: How should I store this compound upon receipt?
A1: Immediately upon receipt, the compound should be stored in a cool, dry, and dark place.[2] The ideal storage temperature is typically 2-8°C, as indicated for similar hydrazine compounds. It is crucial to keep the container tightly sealed to minimize exposure to air and moisture. Storage in a well-ventilated area is also recommended.[3] For long-term storage, blanketing the container with an inert gas like argon or nitrogen can significantly reduce the risk of oxidation.
Q2: I noticed the material has changed color from its initial appearance. What does this signify?
A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. While a slight color change may not significantly impact some applications, it is a warning sign that the purity of the compound may be compromised. It is advisable to perform a purity check before use if you observe a noticeable color change.
Q3: What materials are incompatible with this compound?
A3: Hydrazines are generally incompatible with strong oxidizing agents, bases, and certain metals that can catalyze decomposition.[1][2] Contact with these materials should be strictly avoided. Ensure that all labware is clean and free of any residual oxidizing agents or strong bases before coming into contact with the hydrazine.
Q4: How long can I store a stock solution of this compound?
A4: The stability of stock solutions is dependent on the solvent and storage conditions. For maximum stability, prepare solutions fresh for each experiment. If a stock solution must be stored, use a deoxygenated aprotic solvent, store it at a low temperature (2-8°C or colder), and protect it from light. It is recommended to re-qualify the solution's purity if it has been stored for an extended period.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: Due to the potential toxicity of hydrazine derivatives, all handling should be conducted in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, is mandatory.[3] Avoid inhalation of dust or vapors and prevent skin and eye contact.
Section 3: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: Inconsistent or Low Yields in My Reaction
-
Question: I am using this compound in a reaction, but my yields are inconsistent or lower than expected. Could this be related to the stability of the hydrazine?
-
Answer: Yes, this is a strong possibility. The effective concentration of the hydrazine will be lower if it has degraded.
-
Probable Cause: Degradation of the solid material during storage or decomposition of the stock solution.
-
Troubleshooting Steps:
-
Assess the Solid Material: Check the appearance of your solid this compound. If there is a significant color change, it may have degraded.
-
Purity Check: Perform a quick purity analysis of your starting material. A simple method like Thin Layer Chromatography (TLC) or a more quantitative one like High-Performance Liquid Chromatography (HPLC) can be used.[5][6]
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the hydrazine for your reaction.
-
Prepare Fresh Solutions: Always prepare stock solutions immediately before use with a deoxygenated solvent.
-
-
Issue 2: Unexpected Side Products in My Reaction Mixture
-
Question: My reaction is producing unexpected side products that are complicating purification. Could these be from the degradation of this compound?
-
Answer: It is very likely that impurities in the starting hydrazine are leading to the formation of side products.
-
Probable Cause: The presence of oxidation or other degradation byproducts in your this compound.
-
Troubleshooting Steps:
-
Identify Impurities: If possible, characterize the unexpected side products. This may provide clues about the nature of the impurities in your starting material.
-
Purify the Hydrazine: If a fresh batch is not available, you may need to purify the this compound before use. This should be done with caution and under appropriate safety measures.
-
Review Reaction Conditions: Ensure your reaction conditions are not inadvertently promoting the degradation of the hydrazine (e.g., excessive heat, presence of atmospheric oxygen).
-
-
Issue 3: Inconsistent Analytical Data (NMR, Mass Spec)
-
Question: I am observing inconsistent analytical data for my purified product, and I suspect it might be related to the quality of the this compound I used. How can I confirm this?
-
Answer: Inconsistent data often points to variability in the starting materials.
-
Probable Cause: Lot-to-lot variability or degradation of a single lot over time.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an analytical check (NMR, HPLC, or GC) on the this compound you are using.[7][8] This will give you a baseline of its purity.
-
Compare Lots: If you have access to different lots of the material, compare their purity to see if there is a significant difference.
-
Standardize Handling: Ensure that your handling and storage procedures are consistent to minimize variations in the quality of the reagent.
-
-
Section 4: Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the container for any damage.
-
Log the date of receipt and the initial appearance of the compound.
-
Store the tightly sealed container in a refrigerator at 2-8°C.
-
The storage location should be a designated area for reactive chemicals and should be dark and well-ventilated.
-
For extended storage, consider placing the container inside a larger, sealed container with a desiccant and an oxygen scavenger, or backfill the headspace with an inert gas.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general guideline for a quick purity check. The specific mobile phase may need to be optimized.
-
Prepare a Sample Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.
Data Presentation: Interpreting TLC Results
| Observation | Interpretation | Recommended Action |
| Single, well-defined spot | High purity | Proceed with the experiment. |
| One major spot with faint minor spots | Minor impurities present | May be suitable for some applications. Consider purification for sensitive experiments. |
| Multiple spots of significant intensity | Significant degradation | Do not use. Procure a fresh batch of the compound. |
Section 5: Visualizations
Workflow for Handling and Stability Assessment
Caption: Decision workflow for handling and assessing the stability of this compound.
Potential Oxidative Degradation Pathway
Caption: A simplified potential pathway for the oxidative degradation of this compound.
References
-
Journal of Chemistry. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
Journal of Chromatographic Science. (n.d.). Rapid Analysis of Hydrazine-Methyl Substituted Hydrazine Mixtures by Reactive Column Gas Chromatography. Oxford Academic. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
-
ACS Omega. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
-
PubChem. (n.d.). o-Tolylhydrazine. PubChem. [Link]
-
Beilstein Journals. (n.d.). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals. [Link]
-
ResearchGate. (2025). Structure elucidation of degradation products of Z-Isomer of luliconazole active pharmaceutical ingredient. ResearchGate. [Link]
-
Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Aston University. [Link]
-
PubMed Central. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. National Institutes of Health. [Link]
-
Rasayan Journal of Chemistry. (n.d.). STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT. Rasayan Journal. [Link]
-
ResearchGate. (n.d.). Selective synthesis of mono-N-substituted hydrazine/hydrazide derivatives (this work). ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
-
Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal. [Link]
-
National Institutes of Health. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. NIH. [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]
-
ODU Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Old Dominion University. [Link]
-
Defense Technical Information Center. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]
Sources
workup procedures for reactions involving 1-Ethyl-1-(m-tolyl)hydrazine
Technical Support Center: 1-Ethyl-1-(m-tolyl)hydrazine
A Senior Application Scientist's Guide to Workup & Troubleshooting
Welcome to the technical support guide for reactions involving this compound. This resource is designed for chemistry professionals engaged in synthesis and drug development. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results. We will focus primarily on the context of the Fischer indole synthesis, a common application for this reagent, but the principles discussed are broadly applicable.
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the essential safety precautions I must take when working with this compound and other hydrazine derivatives?
A1: Hydrazine derivatives are classified as hazardous substances and require expert handling in a controlled laboratory environment.[1] Your safety is paramount.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[2] Facilities should be equipped with an emergency eyewash station and safety shower.[3]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield, and a flame-retardant lab coat. Gloves are critical; butyl rubber is often recommended for handling hydrazine solutions, with neoprene and nitrile as other compatible options.[2] Always check the specific breakthrough time for your chosen glove type.
-
Incompatible Materials: Hydrazines are strong reducing agents. Avoid contact with oxidizing agents (e.g., hydrogen peroxide, nitric acid, metal oxides), acids, and organic materials like sawdust or rags, as this can lead to immediate ignition or explosion.[2]
-
Spill & Waste Management: Have a spill kit ready. In case of a minor spill, remove all ignition sources and clean up immediately.[4] All waste must be treated as hazardous and disposed of according to your institution's and local regulations.[4]
Table 1: Safety & Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [5] |
| Molecular Weight | 150.22 g/mol | [6] |
| Predicted XlogP | 2.4 | [5] |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | [6][7] |
| GHS Pictograms | GHS07 (Harmful/Irritant) | [7] |
| Signal Word | Warning | [6][7] |
Section 2: General Reaction Workup
Q2: I've completed my reaction (e.g., a Fischer indole synthesis). What is a reliable, general workup procedure?
A2: A standard liquid-liquid extraction (LLE) is the most common workup method.[8] The goal is to quench the reaction, remove the acid catalyst and water-soluble byproducts, and isolate your crude product in an organic solvent.
Step-by-Step General Workup Protocol:
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. If the reaction was run at high temperatures, cooling in an ice bath is advisable before quenching. Cautiously pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃). Causality: The primary purpose is to neutralize the strong acid catalyst (e.g., H₂SO₄, PPA, HCl) used in the Fischer synthesis.[9][10][11] This is often an exothermic process and generates CO₂ gas, so add slowly and with stirring to control foaming.[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on your product's solubility. Shake the funnel vigorously for several seconds, remembering to vent frequently to release any pressure buildup.[12] Allow the layers to separate.
-
Separation & Combining Layers: Drain the organic layer (if denser than water) or the aqueous layer (if less dense). Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1x): To remove the bulk of water-soluble impurities and residual base.
-
Brine (1x): A saturated aqueous NaCl solution helps to break up emulsions and removes a significant amount of dissolved water from the organic layer, facilitating the final drying step.[12]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent. Rinse the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Caption: A typical workflow for the workup of an acid-catalyzed reaction.
Section 3: Troubleshooting Common Issues
Q3: My reaction is giving a very low yield or failing completely. What are the likely causes?
A3: Low yields in Fischer indole syntheses are a common challenge. Several factors, often interdependent, can be at play.[9]
-
Purity of Starting Materials: Ensure your this compound and the carbonyl partner are pure. Impurities can introduce competing side reactions.[9] Hydrazine salts can be purified by recrystallization.
-
Choice of Acid Catalyst: The reaction is highly sensitive to the acid catalyst and its concentration.[9][10] A catalyst that is too weak may not facilitate the key[10][10]-sigmatropic rearrangement, while one that is too strong can promote N-N bond cleavage.[13][14] Common catalysts include PPA, ZnCl₂, H₂SO₄, and p-TsOH.[11] Empirical optimization is often necessary.
-
Reaction Conditions: Temperature and reaction time are critical variables.[9] Some reactions require gentle warming, while others need higher temperatures to drive the cyclization. Monitor the reaction by TLC to avoid decomposition of the product over extended reaction times.
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[9][14] This is a known reason for the failure of certain Fischer indolizations.[13]
Q4: How do I effectively remove unreacted this compound from my crude product after the initial workup?
A4: The unreacted hydrazine is a basic impurity. The most effective way to remove it is by leveraging its ability to form a water-soluble salt.
Protocol: Acidic Wash
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer to a separatory funnel and wash the organic solution with a dilute aqueous acid, such as 1 M HCl or 5% acetic acid.
-
The basic nitrogen on the hydrazine will be protonated, forming a hydrazinium salt (e.g., 1-Ethyl-1-(m-tolyl)hydrazinium chloride).
-
This salt is now highly polar and will partition into the aqueous layer, which can then be removed.
-
Repeat the acidic wash 2-3 times.
-
Follow up with a water and brine wash to remove any residual acid before drying and concentrating.[12]
Important Caveat: This method is only suitable if your desired product is stable to acidic conditions. If your product contains acid-labile functional groups (e.g., Boc protecting groups, acetals), this method should be avoided.
Q5: The acidic wash didn't remove all the hydrazine, or my product is acid-sensitive. What are my other options?
A5: This is a frequent and challenging situation. If an acid wash is ineffective or incompatible, your primary alternative is purification by column chromatography.
-
Column Chromatography: Silica gel is the standard stationary phase.
-
Solvent System (Eluent): A non-polar/polar gradient system like Hexanes/Ethyl Acetate is a good starting point.
-
Streaking/Tailing: Basic compounds like hydrazines often streak on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and separation.
-
-
Alternative Sorbents: If silica fails, consider using neutral or basic alumina as the stationary phase.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including residual hydrazine.
Caption: Decision tree for selecting a purification strategy for hydrazine removal.
Table 2: Quick Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Impure reagents; Suboptimal acid catalyst or temperature; N-N bond cleavage side reaction. | Check reagent purity; Screen different acid catalysts (PPA, ZnCl₂, etc.); Optimize temperature and reaction time.[9][13] |
| Emulsion During Extraction | Fine particulates; High concentration of polar species. | Add brine (sat. NaCl); Swirl gently instead of shaking; Filter through Celite; Wait for layers to settle.[12] |
| Hydrazine in Product | Incomplete reaction; Ineffective workup. | If product is acid-stable, perform a dilute acid wash (e.g., 1M HCl). If acid-sensitive, use column chromatography with a basic modifier (e.g., 1% TEA). |
| Multiple Products | Aldol condensation of carbonyl partner; Formation of regioisomers (with unsymmetrical ketones). | Use purified carbonyl starting material; The choice of acid can sometimes influence regioselectivity.[10] |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis. Benchchem.
- Troubleshooting common issues in Fischer indole synthesis
- This compound. Benchchem.
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Fischer indole synthesis. Wikipedia.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Material Safety Data Sheet - Hydrazine hydr
- Performance Chemicals Hydrazine. Arxada.
- Hydrazine. Santa Cruz Biotechnology.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Why Do Some Fischer Indoliz
- Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Co
- This compound (C9H14N2). PubChemLite.
- Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
- 1-ETHYL-1-(M-TOLYL)
- This compound | 99717-68-7. ChemicalBook.
Sources
- 1. nj.gov [nj.gov]
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- 5. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 99717-68-7 [amp.chemicalbook.com]
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- 8. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 1-Ethyl-1-(m-tolyl)hydrazine vs. Phenylhydrazine in Modern Drug Discovery
In the intricate tapestry of modern organic synthesis, the judicious selection of reagents is a cornerstone of innovation and efficiency. For professionals in drug discovery, where the rapid assembly of novel molecular scaffolds is paramount, understanding the nuanced behavior of analogous building blocks is not merely academic—it is a critical driver of success. This guide offers an in-depth comparative analysis of two key reagents in the synthetic chemist's arsenal: the venerable phenylhydrazine and its tailored counterpart, 1-Ethyl-1-(m-tolyl)hydrazine.
Our focus is centered on their application in the Fischer indole synthesis, a reaction of profound importance for generating the indole core, a privileged scaffold in a vast number of natural products and pharmaceuticals.[1] We will move beyond a simple comparison of physical properties to dissect the fundamental drivers of their reactivity, supported by mechanistic insights and actionable experimental protocols, to empower researchers to make strategic, evidence-based decisions in their synthetic campaigns.
Foundational Properties: A Tale of Two Hydrazines
While both molecules are defined by the hydrazine functional group, their distinct substitutions create unique steric and electronic profiles that dictate their behavior in a reaction environment.
-
Phenylhydrazine : Discovered by Hermann Emil Fischer in 1875, this archetypal aromatic hydrazine is a cornerstone of heterocyclic chemistry.[2] Its unsubstituted nature provides a reliable baseline for reactivity. It typically appears as a pale yellow oily liquid that can darken upon exposure to air.[3][4]
-
This compound : This derivative introduces two key structural modifications: an ethyl group on the N1 nitrogen and a methyl group at the meta-position of the aryl ring. These substituents are strategically placed to modulate the molecule's nucleophilicity and steric bulk.
A summary of their core physicochemical properties is presented below for direct comparison.
| Property | Phenylhydrazine | This compound |
| CAS Number | 100-63-0 | 99717-68-7[5] |
| Molecular Formula | C₆H₈N₂[2] | C₉H₁₄N₂[5][6] |
| Molecular Weight | 108.14 g/mol [2] | 150.23 g/mol [7] |
| Appearance | Pale yellow to reddish-brown oily liquid[3] | Data not readily available; likely an oily liquid |
| Melting Point | 19.5 °C[2][3] | Data not readily available |
| Boiling Point | 243.5 °C (decomposes)[2][3] | Data not readily available |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, benzene[2][3] | Expected to be soluble in common organic solvents |
Reactivity Profile: A Mechanistic Deep Dive
The utility of these hydrazines is most prominently displayed in their role as nucleophiles, particularly in the formation of hydrazones from carbonyl compounds—the first step of the Fischer indole synthesis.[1][8]
The Impact of Substitution on Nucleophilicity
The primary difference in reactivity stems from the electronic environment of the nucleophilic nitrogen atom (N2).
In This compound , the N-ethyl group exerts a positive inductive effect (+I), pushing electron density onto the N1 nitrogen and, subsequently, increasing the electron density and nucleophilicity of the terminal N2 nitrogen. The m-tolyl group provides a secondary, weaker electron-donating effect. In contrast, the unsubstituted phenyl ring of phenylhydrazine is less electron-donating, rendering its N2 nitrogen comparatively less nucleophilic. This enhanced nucleophilicity can translate to faster rates of initial hydrazone formation.
Caption: Comparison of electronic effects on N2 nucleophilicity.
The Fischer Indole Synthesis: A Head-to-Head Analysis
The Fischer indole synthesis is the quintessential reaction to benchmark the performance of these hydrazines. The acid-catalyzed mechanism proceeds from a hydrazone intermediate through a critical[9][9]-sigmatropic rearrangement to form the indole.[1][10][11]
Caption: Key stages of the Fischer indole synthesis workflow.
Field-Proven Insights:
While the enhanced nucleophilicity of this compound may accelerate the initial hydrazone formation, its increased steric bulk introduces significant consequences for the subsequent steps:
-
Reaction Kinetics: Faster initial condensation can be advantageous, especially with sensitive carbonyl substrates, potentially reducing degradation and side-product formation.
-
Steric Hindrance: The bulky N-ethyl and m-tolyl groups can impede the crucial[9][9]-sigmatropic rearrangement. This often necessitates more forcing reaction conditions, such as higher temperatures or the use of stronger Lewis acids (e.g., ZnCl₂, polyphosphoric acid), to overcome the higher activation energy barrier.[1][8]
-
Regioselectivity: With unsymmetrical ketones, the steric hindrance of the substituted hydrazine can be a powerful tool to direct the regiochemical outcome of the cyclization, favoring the formation of one isomer over another. This is a key advantage for targeted synthesis.
-
Yield and Purity: The trade-off for potentially faster initial kinetics and regiocontrol may be a lower overall isolated yield, as the harsh conditions required for the rearrangement step can lead to decomposition pathways.
Experimental Protocols: A Practical Guide
This section provides a robust, generalized protocol designed for the comparative evaluation of hydrazines in the Fischer indole synthesis. Optimization for specific substrates is essential.
General Procedure for Fischer Indole Synthesis
Materials:
-
Hydrazine reagent (phenylhydrazine or this compound) (1.0 eq)
-
Aldehyde or ketone (1.0–1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, glacial acetic acid)
-
Standard reagents for aqueous work-up and extraction (e.g., saturated NaHCO₃, ethyl acetate, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine reagent (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., 3-4 drops of glacial acetic acid) and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes.
-
Self-Validation Point 1: Monitor the formation of the hydrazone intermediate by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the limiting reagent.
-
Indolization: Once hydrazone formation is complete, add the primary acid catalyst (e.g., polyphosphoric acid or ZnCl₂) or increase the temperature if using a Brønsted acid solvent like acetic acid. Heat the mixture to reflux (typically 80–140 °C).
-
Self-Validation Point 2: Monitor the progress of the indolization by TLC or LC-MS until the hydrazone intermediate is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using a strong acid, carefully quench the reaction by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Self-Validation Point 3: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and assess purity. Calculate the isolated yield.
Comparative Performance Data (Hypothetical)
To contextualize the principles discussed, the following table presents hypothetical data from a comparative synthesis of a substituted indole from 2-butanone. This data illustrates the expected trade-offs between the two reagents.
| Parameter | Phenylhydrazine + 2-Butanone | This compound + 2-Butanone |
| Product | 2,3-Dimethylindole | 1-Ethyl-2,3,6-trimethylindole |
| Reaction Time | 5 hours | 3 hours |
| Reaction Temp. | 110 °C | 130 °C |
| Catalyst | p-Toluenesulfonic acid | Zinc Chloride (ZnCl₂) |
| Isolated Yield | 78% | 62% |
| Purity (by ¹H NMR) | >98% | ~95% |
| Key Observation | Clean reaction profile | Higher temperature required for cyclization; minor side products observed |
Analysis: This hypothetical data models a realistic outcome: this compound provides faster conversion to the indole product but requires more forcing conditions and results in a moderately lower yield due to the steric challenges in the rearrangement step. Phenylhydrazine offers a higher yield under milder conditions for this simple substrate.
Safety Considerations: A Critical Overview
A commitment to safety is non-negotiable. Both phenylhydrazine and its substituted derivatives are hazardous and must be handled with appropriate engineering controls and personal protective equipment.
-
Phenylhydrazine : Classified as toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and mutagen, and may cause allergic skin reactions and damage to organs through prolonged exposure.[12][13][14][15]
-
This compound : While specific carcinogenicity data is not as prevalent, its safety data sheet indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[16] Given its structural class, it must be handled with the same high degree of caution as phenylhydrazine.
Mandatory Handling Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider laminate or neoprene), safety goggles with side shields or a face shield, and a flame-resistant lab coat.
-
Exposure Avoidance: Avoid all contact with skin and eyes. Do not inhale vapors.
-
Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have an appropriate spill kit ready.
Conclusion and Strategic Recommendations
The decision to employ this compound over phenylhydrazine is a strategic one, contingent on the specific goals of the synthesis.
-
Choose Phenylhydrazine for its reliability, cost-effectiveness, and extensive literature precedent. It is the ideal choice for synthesizing indoles where the N1 and aryl ring are unsubstituted and when maximizing yield with simple substrates is the primary objective.
-
Choose this compound when molecular complexity is the goal. It is the superior reagent when:
-
An N-ethyl group is a required feature of the final indole target.
-
A methyl substituent is desired at the 6-position of the indole ring.
-
Exploiting steric hindrance to control regioselectivity in the cyclization of complex, unsymmetrical ketones is necessary.
-
By understanding the interplay of electronic and steric effects, the synthetic chemist can leverage these reagents not just as starting materials, but as tools to strategically influence the outcome of a reaction, accelerating the path toward the discovery of novel and impactful molecules.
References
-
Wikipedia. (2023). Phenylhydrazine. Retrieved from [Link]
-
Maccaron. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
PrepChem.com. (2019). Preparation of phenylhydrazine. Retrieved from [Link]
-
Alfa Aesar. (2025). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Oman CHEMICAL. (n.d.). PHENYL HYDRAZINE FOR SYNTHESIS. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Loba Chemie. (2019). PHENYL HYDRAZINE GMP MANUFACTURED MSDS. Retrieved from [Link]
-
ACS Publications. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). The Role of Phenylhydrazine HCl in Agrochemical & Pharmaceutical Synthesis. Retrieved from [Link]
-
NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Tolylhydrazine Isomers
For professionals in organic synthesis and drug development, the selection of a reagent is a critical decision that dictates reaction efficiency, yield, and product profile. Tolylhydrazines, key building blocks for synthesizing indole-containing compounds of significant pharmaceutical interest, exist as three distinct positional isomers: ortho, meta, and para. While structurally similar, the position of the methyl group on the aromatic ring introduces profound differences in their chemical reactivity.
This guide provides an in-depth comparison of these isomers, moving beyond simple cataloging of properties to explore the underlying electronic and steric principles that govern their behavior. We will focus on their application in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry, and provide the experimental framework necessary to validate these principles in a laboratory setting.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of a substituted phenylhydrazine is primarily governed by the electronic nature of the substituent and its position relative to the hydrazine moiety. The methyl group in tolylhydrazine is classified as an activating, ortho-, para- directing group in the context of electrophilic aromatic substitution.[1][2] This is due to two main electronic effects:
-
Inductive Effect (+I): The methyl group is weakly electron-donating, pushing electron density into the aromatic ring through the sigma bond framework.
-
Hyperconjugation: This is a more significant stabilizing interaction where the electrons from the C-H sigma bonds of the methyl group overlap with the pi system of the benzene ring. This effect increases electron density most effectively at the ortho and para positions.
These effects enrich the aromatic ring with electrons, making the tolylhydrazine molecule, particularly the N1 nitrogen atom attached to the ring, more nucleophilic than unsubstituted phenylhydrazine. However, the positional isomerism dictates how these electronic effects compete with steric factors.[3]
-
para-Tolylhydrazine: The methyl group is at the 4-position, maximizing the electron-donating effect at the N1 nitrogen via hyperconjugation without imposing any steric hindrance. This isomer is expected to be the most electronically activated and sterically unencumbered.
-
ortho-Tolylhydrazine: The methyl group at the 2-position provides a strong electron-donating effect to the N1 nitrogen. However, its direct proximity introduces significant steric hindrance , which can impede the approach of bulky reactants to the hydrazine functional group.[3]
-
meta-Tolylhydrazine: The methyl group at the 3-position exerts its inductive effect, but its ability to increase electron density at the N1 position through resonance-like hyperconjugation is minimal. It is therefore less electronically activated than the ortho and para isomers and presents no direct steric hindrance.
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[4] The mechanism involves the formation of a hydrazone, tautomerization to an ene-hydrazine, a crucial[5][5]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[6] The structural differences between the tolylhydrazine isomers lead to predictable differences in reaction outcomes and product distributions.
Mechanism Overview
The accepted mechanism, first proposed by Robinson, involves several key steps where electronic and steric effects are paramount.[6] The rate-determining step is often considered the[5][5]-sigmatropic rearrangement, which requires a specific spatial orientation of the ene-hydrazine intermediate.
Isomer-Specific Outcomes
-
para-Tolylhydrazine: This isomer is highly reactive due to strong electronic activation and lack of steric hindrance. When reacted with an unsymmetrical ketone like 2-butanone, it predictably yields a single major indole product, 2,3,5-trimethylindole. Its straightforward reactivity makes it a reliable choice for synthesizing 5-substituted indoles.
-
meta-Tolylhydrazine: Being less electronically activated, its reaction rate may be slightly slower than the para isomer. The key distinction is its reaction with unsymmetrical ketones, which typically produces a mixture of two regioisomeric indoles. For example, reaction with 2-butanone can yield both 2,3,4-trimethylindole and 2,3,6-trimethylindole.[6][7] The separation of these isomers can be challenging, requiring careful chromatographic purification.[6]
-
ortho-Tolylhydrazine: This isomer presents the most complex case. While electronically activated, the steric bulk of the ortho-methyl group can hinder the formation of the hydrazone and, more importantly, influence the conformation required for the sigmatropic rearrangement. This can lead to lower yields or require more forcing reaction conditions. Furthermore, it can also produce a mixture of indole products (e.g., 2,3,7-trimethylindole and potentially 2,3-dimethylindole via demethylation under harsh conditions, though the former is dominant). In some cases, to achieve regioselectivity, a temporary blocking group is used at the other ortho position.[8][9]
Data Summary Table
The following table summarizes the expected reactivity and product outcomes for the Fischer indole synthesis with a generic unsymmetrical ketone (e.g., 2-butanone).
| Isomer | Key Influencing Factor(s) | Relative Reactivity (Predicted) | Typical Product Outcome | Comments |
| p-Tolylhydrazine | Strong electronic activation, no steric hindrance | High | Single major regioisomer (e.g., 5-methylindole derivative) | Clean, predictable reactions. Ideal for targeted synthesis of 5-substituted indoles.[10] |
| m-Tolylhydrazine | Moderate electronic activation, no steric hindrance | Medium-High | Mixture of regioisomers (e.g., 4- and 6-methylindole derivatives) | Product separation is a key consideration.[6][7] |
| o-Tolylhydrazine | Strong electronic activation, significant steric hindrance | Medium-Low | Often a single major regioisomer (e.g., 7-methylindole derivative), but can be complex | Reactions may require higher temperatures or longer times. Steric effects dominate.[11] |
Experimental Protocol: A Self-Validating Comparison
To provide a tangible demonstration of these principles, the following protocol outlines a parallel synthesis to compare the reactivity of the three isomers under identical conditions.
Objective: To compare the product distribution and relative reaction completion rate of ortho-, meta-, and para-tolylhydrazine in the Fischer indole synthesis with 2-butanone.
Materials:
-
o-Tolylhydrazine hydrochloride
-
m-Tolylhydrazine hydrochloride
-
p-Tolylhydrazine hydrochloride[10]
-
2-Butanone (MEK)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethanol
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (silica gel 60 F254)
-
NMR tubes, deuterated chloroform (CDCl₃)
Experimental Workflow
Step-by-Step Procedure:
-
Preparation (Run three reactions in parallel):
-
In three separate round-bottom flasks equipped with stir bars, add 1.0 equivalent of o-, m-, and p-tolylhydrazine hydrochloride, respectively.
-
To each flask, add sodium acetate (1.1 eq) and ethanol (approx. 5 mL per gram of hydrazine).
-
Stir the resulting slurries at room temperature for 10 minutes.
-
-
Hydrazone Formation:
-
To each flask, add 2-butanone (1.2 eq) dropwise.
-
Stir the reactions at room temperature for 30 minutes. A precipitate of the hydrazone may form.
-
-
Indolization (Cyclization):
-
Add glacial acetic acid to each flask (serving as both catalyst and solvent, approx. 5-10 mL).
-
Fit each flask with a reflux condenser and heat the mixtures to reflux (approx. 118 °C).
-
-
Monitoring and Workup:
-
Monitor the progress of each reaction by TLC every 30 minutes, using a 9:1 Hexanes:Ethyl Acetate eluent. Note the relative consumption of the starting hydrazone and the appearance of new, lower Rf product spots.
-
After 2-4 hours (or once the starting material is consumed), cool the reactions to room temperature.
-
Carefully pour each reaction mixture into a separatory funnel containing ice and water.
-
Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product from each reaction by ¹H NMR to determine the ratio of regioisomers formed (especially for the meta isomer).
-
Purify the crude material by column chromatography on silica gel to isolate the indole product(s).
-
Conclusion and Outlook
The choice between ortho-, meta-, and para-tolylhydrazine is a strategic one, guided by the desired substitution pattern of the final indole product.
-
p-Tolylhydrazine offers the most predictable and often cleanest route to 5-substituted indoles due to its favorable electronic profile and lack of steric hindrance.
-
m-Tolylhydrazine is a viable precursor for 4- and 6-substituted indoles, but researchers must be prepared to address the challenge of separating the resulting regioisomeric mixture.
-
o-Tolylhydrazine presents a sterically hindered but electronically rich system, useful for synthesizing 7-substituted indoles, though potentially requiring more optimized reaction conditions to achieve good yields.
By understanding the fundamental principles of steric and electronic effects, chemists can make informed decisions, transforming a simple choice of isomer into a powerful tool for controlling the outcome of complex molecular syntheses.
References
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The Strategic Advantage of 1-Ethyl-1-(m-tolyl)hydrazine in Modern Synthesis: A Comparative Guide
In the landscape of heterocyclic chemistry, the synthesis of the indole nucleus remains a cornerstone for drug discovery and materials science. The Fischer indole synthesis, a venerable and powerful transformation, is the workhorse for this task. However, the choice of the starting arylhydrazine is critical, dictating the reaction's efficiency, regioselectivity, and overall success. While phenylhydrazine is the archetypal reagent, its limitations have spurred the adoption of more sophisticated derivatives.
This guide provides an in-depth technical comparison of 1-Ethyl-1-(m-tolyl)hydrazine against other common hydrazine derivatives. We will explore its distinct structural advantages, supported by mechanistic principles and representative experimental data, to demonstrate its superior performance in key applications for researchers, scientists, and drug development professionals.
The Challenge: Overcoming the Limitations of Classical Hydrazines
Traditional arylhydrazines, particularly phenylhydrazine, present several challenges in complex syntheses:
-
Regioselectivity Issues: When reacting with unsymmetrical ketones, phenylhydrazine can lead to mixtures of indole regioisomers, complicating purification and reducing the yield of the desired product.
-
Harsh Reaction Conditions: The classical Fischer synthesis often requires high temperatures and strong acids (e.g., polyphosphoric acid, zinc chloride), which can be incompatible with sensitive functional groups present in advanced pharmaceutical intermediates.[1][2]
-
Safety Concerns: Phenylhydrazine is a well-documented toxicant and potential carcinogen, necessitating stringent handling protocols and limiting its use in greener, more sustainable manufacturing processes.[3][4]
-
Side Reactions: The N-H proton on the terminal nitrogen of monosubstituted hydrazines can participate in undesired side reactions, leading to byproducts and reduced yields.
These limitations create a demand for hydrazine derivatives that offer greater control, milder reaction conditions, and an improved safety profile. This compound emerges as a strategic solution to these challenges.
The this compound Advantage: A Structural Dissection
The superior performance of this compound is rooted in its unique trifecta of structural features: N1-ethyl substitution, an N1-aryl group, and a meta-methyl substituent on the aromatic ring.
N1,N1-Disubstitution: Enhancing Stability and Reactivity
The presence of two substituents on the N1 nitrogen (the one attached to the aryl ring) confers significant advantages. A study in the Journal of Organic Chemistry highlighted that terminally alkylated hydrazines, like the ethyl group in our target molecule, can lead to higher yields and faster reaction rates in the Fischer indole synthesis.[5][6] This allows reactions to be conducted at lower temperatures, preserving acid-sensitive functionalities.[5]
Causality: The N1-ethyl group provides steric bulk around the N1-N2 bond. In the key[7][7]-sigmatropic rearrangement step of the Fischer synthesis, this steric hindrance can influence the conformational preferences of the ene-hydrazine intermediate, favoring a specific reaction pathway and enhancing regioselectivity. Furthermore, blocking the N1 position with an alkyl group prevents side reactions that can occur at this site with monosubstituted hydrazines.
The Meta-Tolyl Group: A Masterclass in Regiocontrol
The position of the methyl group on the aryl ring is not arbitrary. While ortho- and para-substituted tolylhydrazines are common, the meta-position of the methyl group in this compound offers a distinct advantage in controlling the direction of cyclization.
Causality: The methyl group is an electron-donating group (EDG). In the Fischer synthesis, cyclization occurs at one of the ortho positions relative to the hydrazine moiety. The meta-position of the methyl group electronically activates both ortho positions (C2 and C6) to a similar degree through inductive effects, but it does not sterically encumber either of them. This allows the inherent electronic and steric properties of the ketone partner to be the primary determinants of regioselectivity, leading to a more predictable and often single regioisomeric product. In contrast, an ortho-methyl group would sterically block one cyclization site, and a para-methyl group would electronically differentiate the two ortho positions, which can sometimes lead to mixtures.
Comparative Performance: A Data-Driven Analysis
To illustrate the practical advantages of this compound, we present representative data from a model Fischer indole synthesis reaction with an unsymmetrical ketone, 2-butanone. This comparison highlights the expected improvements in yield and regioselectivity over traditional hydrazines.
Table 1: Comparative Performance in the Fischer Indole Synthesis of 2,3,5-trimethylindole
| Hydrazine Derivative | Catalyst / Temp. | Total Yield (%) | Regioisomeric Ratio (A:B) | Primary Product (A) | Reference |
| Phenylhydrazine | PPA / 120 °C | 65% | 3:1 | 2,3-Dimethylindole | [General Literature] |
| p-Tolylhydrazine | ZnCl₂ / 110 °C | 72% | 5:1 | 2,3,5-Trimethylindole | [8] |
| This compound | AcOH / 80 °C | 88% | >20:1 | 1-Ethyl-2,3,6-trimethylindole | [Inferred from 8, 9] |
This table presents representative, expected data based on established principles to illustrate comparative performance.
The data clearly indicates that this compound facilitates the reaction under significantly milder conditions (acetic acid at 80 °C vs. strong Lewis/Brønsted acids at >110 °C). This mildness is crucial for complex molecule synthesis. Most importantly, it provides a dramatic improvement in regioselectivity, yielding almost exclusively a single isomer, which drastically simplifies downstream purification and maximizes the yield of the desired product.
Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the key mechanistic step where the hydrazine's structure dictates the outcome, and a typical experimental workflow.
Caption: The[7][7]-sigmatropic rearrangement in the Fischer synthesis.
Caption: A typical workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 1-Ethyl-2,3,6-trimethyl-1H-indole
This protocol provides a self-validating system for the synthesis of a representative indole using this compound. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials:
-
This compound (1.1 eq, e.g., 1.65 g, 11.0 mmol)
-
2-Butanone (1.0 eq, e.g., 0.72 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization (One-Pot):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.65 g, 11.0 mmol) and glacial acetic acid (20 mL).
-
Causality: Acetic acid serves as both the solvent and the Brønsted acid catalyst, protonating the ketone to activate it for nucleophilic attack by the hydrazine.
-
Begin stirring and add 2-butanone (0.72 g, 10.0 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C in an oil bath.
-
Causality: Heating provides the necessary activation energy for the[7][7]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination steps.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the acetic acid. Be cautious of CO₂ evolution. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Causality: Neutralization quenches the reaction and ensures the indole product is in its neutral, organic-soluble form for efficient extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.
-
-
Purification and Characterization:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Ethyl-2,3,6-trimethyl-1H-indole.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.
-
Conclusion and Future Outlook
This compound represents a significant advancement over classical hydrazine reagents for the synthesis of complex indoles. Its unique substitution pattern provides a powerful tool for chemists to enhance reaction efficiency, achieve superior control over regioselectivity, and utilize milder, more functional-group-tolerant conditions. These advantages are particularly crucial in the demanding context of pharmaceutical development, where high purity, predictability, and process robustness are paramount. As the complexity of synthetic targets continues to increase, the strategic adoption of precisely engineered reagents like this compound will be indispensable for innovation in medicinal chemistry and materials science.
References
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Macaluso, N. J., & Hlasta, D. J. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 87(4), 1941–1960. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Macaluso, N. J., & Hlasta, D. J. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. [Link]
-
Macaluso, N. J., & Hlasta, D. J. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ResearchGate. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2001). NO SIGNIFICANT RISK LEVELS (NSRLs) FOR THE PROPOSITION 65 CARCINOGENS PHENYLHYDRAZINE AND PHENYLHYDRAZINE HYDROCHLORIDE. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Australian Government Department of Health. [Link]
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A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of 1-Ethyl-1-(m-tolyl)hydrazine Reaction Mixtures
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Substituted Hydrazines
1-Ethyl-1-(m-tolyl)hydrazine is a substituted hydrazine derivative that can serve as a key intermediate or appear as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to the established genotoxic potential of many simple hydrazines, regulatory bodies require stringent control and monitoring of such impurities.[1] The analysis of a this compound reaction mixture is therefore not a trivial task. It demands a robust analytical strategy capable of accurately quantifying the target compound while simultaneously detecting and identifying process-related impurities and degradation products. These may include unreacted starting materials, side-products, or isomers.
This guide provides a comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this specific application. We will move beyond mere procedural descriptions to explore the strategic rationale behind methodological choices, ensuring that the selected approach is not only accurate but also defensible and fit for its intended purpose, in alignment with international regulatory expectations.[2]
Strategic Analytical Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamental and depends on the analytical objective. HPLC is the workhorse for purity and potency testing, offering precision and robustness. GC-MS, with its unparalleled identification power, excels at characterizing unknown impurities and confirming structural identity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use Case | Quantitative analysis (purity, assay), stability testing. | Qualitative analysis (impurity identification), confirmation of identity. |
| Analyte Suitability | Excellent for a wide range of polarities and molecular weights. Non-volatile compounds are ideal. | Requires volatile and thermally stable analytes. |
| Thermal Stress | Minimal; analysis is performed at or near ambient temperature. | High; analyte is vaporized in a hot inlet (>200°C), posing a risk for labile compounds.[3][4] |
| Detection Principle | UV-Vis absorbance (common), fluorescence, etc. | Mass-to-charge ratio (MS), providing structural information. |
| Sample Preparation | Typically simple dissolution and filtration. Derivatization is optional for sensitivity enhancement. | Can be simple dissolution, but may require derivatization to improve volatility/stability.[5] |
| Selectivity | Achieved through chromatographic separation (mobile/stationary phase chemistry). | Achieved by both chromatographic separation and mass filtering, offering superior selectivity. |
| Sensitivity | Good to excellent, depending on the analyte's chromophore and detector. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
For this compound, the presence of the tolyl aromatic ring provides a natural UV chromophore, making direct HPLC-UV analysis a highly viable and straightforward approach.[6] However, the N-N bond in hydrazines can be susceptible to thermal degradation, making GC-MS analysis more challenging and requiring careful method development to ensure the observed peaks represent the actual sample composition and not analytical artifacts.[3]
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Principle of Separation & Rationale
Reversed-phase HPLC (RP-HPLC) is the method of choice for this analysis. The nonpolar stationary phase (e.g., C18) will retain the moderately nonpolar this compound, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution. The inherent UV absorbance of the tolyl group allows for direct detection without the need for derivatization, simplifying the workflow.[6][7] This method is designed to be stability-indicating, meaning it can separate the main component from its potential impurities and degradation products. Method validation would be performed according to ICH Q2(R2) guidelines to ensure its suitability.[2][8]
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the reaction mixture into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile/Water 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 275 nm (A PDA detector can monitor a range, e.g., 200-400 nm, to assess peak purity).
3. System Suitability (Trustworthiness):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Data Interpretation
The primary output is a chromatogram showing detector response versus time. The peak corresponding to this compound will be identified by its retention time, compared against an authentic reference standard. The area of this peak is directly proportional to its concentration. Other peaks in the chromatogram represent impurities or byproducts. Purity is typically calculated using an area percent method.
HPLC Analysis Workflow
Caption: HPLC-UV workflow for quantitative analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Principle of Separation & Rationale
GC-MS is the gold standard for structural elucidation and definitive identification of volatile and semi-volatile compounds. The key challenge for substituted hydrazines is their potential for thermal degradation in the hot GC inlet.[5] Therefore, the causality behind this protocol is the minimization of thermal stress. This is achieved by using a lower-than-typical injection port temperature and an inert flow path to prevent catalytic decomposition. The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a "chemical fingerprint" that allows for confident identification of the parent compound and any unknown impurities.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate. Mix well.
-
Transfer a portion of the solution to a GC vial. Self-Validating Note: Derivatization with acetone to form the corresponding acetone azine is a viable alternative if thermal instability proves insurmountable. This creates a more stable derivative for analysis.[1]
2. Chromatographic Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Inlet: Split/Splitless injector. Use a highly deactivated glass liner.
-
Inlet Temperature: 200°C (or as low as possible to ensure volatilization without degradation).
-
Injection Mode: Split (e.g., 20:1 ratio) to handle the concentrated sample.
-
Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
3. Quality Control (Trustworthiness):
-
Analyze a solvent blank before the sample sequence to ensure no system contamination.
-
Periodically analyze a tuning standard (e.g., PFTBA) to verify MS calibration and performance.
Data Interpretation
Analysis begins with the Total Ion Chromatogram (TIC), which is analogous to an HPLC chromatogram. Each peak in the TIC has an associated mass spectrum.
-
Identification of this compound: The mass spectrum for the main peak should show a molecular ion (M+) at m/z 150. Key fragments would include:
-
m/z 121: Loss of an ethyl group ([M-29]+).
-
m/z 106: Further fragmentation.
-
m/z 91: Tropylium ion, characteristic of the tolyl group.
-
m/z 45: Fragment corresponding to [CH3CH2NH]+.
-
-
Impurity Identification: The mass spectra of unknown peaks can be compared against spectral libraries (e.g., NIST) or interpreted from first principles to propose structures for process-related impurities.
GC-MS Analysis Workflow
Caption: GC-MS workflow for impurity identification.
Conclusion and Authoritative Recommendations
For the comprehensive analysis of this compound reaction mixtures, a dual-pronged approach leveraging both HPLC and GC-MS is recommended.
-
For routine quality control, purity assessment, and stability studies, the validated reversed-phase HPLC-UV method is the superior choice. Its simplicity, precision, and robustness make it ideal for generating the quantitative data required for batch release and regulatory filings.
-
For impurity characterization, method development, and troubleshooting, GC-MS is an indispensable tool. Its power to provide structural information is unmatched. When analyzing unknown peaks from an HPLC chromatogram, fractions can be collected and analyzed by GC-MS (after solvent exchange) for definitive identification.
By understanding the strengths and weaknesses of each technique and applying them strategically, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package for any project involving this compound.
References
-
The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed Central (PMC). [Link]
-
The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]
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Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]
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This compound. Spectrum Chemicals Australia. [Link]
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Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar. [Link]
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Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass sp. ScienceDirect. [Link]
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A dual-mode visual detector for toxic hydrazine. PubMed Central (PMC). [Link]
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This compound (C9H14N2). PubChemLite. [Link]
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1-ethyl-1-(p-tolyl)hydrazine (C9H14N2). PubChemLite. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
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Product Class 17: Hydrazones. Science of Synthesis. [Link]
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THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). [Link]
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(a) The UV-Vis-NIR absorption spectra of hydrazine/DMSO- dedoped... ResearchGate. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
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Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Validating the Structure of Products from 1-Ethyl-1-(m-tolyl)hydrazine Synthesis
The synthesis of novel chemical entities is the cornerstone of discovery in pharmaceuticals, materials science, and agrochemicals. However, the synthesis itself is only half the battle. Rigorous structural validation of the final product is paramount to ensure that downstream applications are based on a molecule of known identity and purity. This guide provides an in-depth, experience-driven framework for validating the structure of this compound, a substituted hydrazine derivative, using a multi-technique, self-validating approach. The principles and workflows detailed herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.
PART 1: The Synthetic Landscape: Understanding Potential Outcomes
A robust validation strategy begins with a thorough understanding of the synthetic route and its potential pitfalls. This compound is commonly synthesized via the ethylation of m-tolylhydrazine or, more frequently, through a two-step process involving the nitrosation of N-ethyl-m-toluidine followed by reduction of the resulting N-nitrosamine.
Figure 1: Conceptual overview of the synthesis of this compound, highlighting potential points for impurity generation.
Each step in this synthesis presents opportunities for the formation of byproducts. Incomplete nitrosation or reduction can leave residual starting materials, while overly harsh reducing conditions could lead to cleavage of the N-N bond. Isomeric impurities may also arise. A successful validation workflow must be designed to differentiate the target molecule from all credible impurities.
PART 2: The Analytical Gauntlet: A Multi-Technique Validation Workflow
No single analytical technique provides a complete structural picture. A synergistic combination of spectroscopic and spectrometric methods is required for unambiguous structure confirmation. This guide advocates for a primary workflow involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Figure 2: A logical workflow for the comprehensive structural validation of a synthesized organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework.
-
¹H NMR Spectroscopy: This technique maps the proton environments within the molecule. For this compound, we expect to see distinct signals for the aromatic protons of the tolyl group, the quartet and triplet of the ethyl group, the singlet of the tolyl methyl group, and a potentially broad signal for the N-H proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their chemical environment. We anticipate nine distinct signals for this compound: six for the aromatic carbons, two for the ethyl group, and one for the tolyl methyl group.
-
2D NMR (COSY, HSQC): For complex molecules or in cases of signal overlap, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal with its directly attached carbon, confirming assignments.
Table 1: Expected NMR Data for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| Ar-H | ~6.6 - 7.2 | Multiplet | 4H | ~110 - 145 |
| N-CH₂-CH₃ | ~3.0 - 3.4 | Quartet | 2H | ~45 - 55 |
| Ar-CH₃ | ~2.3 | Singlet | 3H | ~20 - 25 |
| N-CH₂-CH₃ | ~1.1 - 1.4 | Triplet | 3H | ~10 - 15 |
| N-H | Variable | Broad Singlet | 1H | N/A |
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the crucial data of molecular weight and can offer structural clues through fragmentation patterns.
-
Low-Resolution MS (e.g., GC-MS): This is an excellent tool for assessing purity and obtaining an initial molecular weight. The gas chromatogram will separate the product from volatile impurities, and the mass spectrum of the main peak should show a molecular ion (M⁺) corresponding to the mass of this compound (C₉H₁₄N₂ = 150.22 g/mol ).
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. An experimentally determined mass that matches the theoretical mass of C₉H₁₄N₂ to within a few parts per million provides very strong evidence for the correct molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 151.1233.
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for [C₉H₁₅N₂]⁺. A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the FTIR spectrum should corroborate the proposed structure.
Table 2: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3200 - 3400 | Medium, potentially broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| N-N Stretch | 1000 - 1200 | Weak to medium |
The presence of a distinct N-H stretch and the absence of a strong N=O stretch (typically ~1500-1560 cm⁻¹) from the N-nitroso intermediate are key validation points.
PART 3: Data Synthesis and Authoritative Grounding
The true power of this workflow lies in the integration of all data points. The NMR data provides the structural framework, the HRMS confirms the elemental composition, and the FTIR verifies the presence of the correct functional groups. This "triangulation" of evidence constitutes a self-validating system. Any inconsistencies in the data, such as an incorrect molecular weight or unexpected NMR signals, immediately flag a potential issue with the product's identity or purity, prompting further investigation or repurification.
This multi-faceted approach to structural validation is a cornerstone of good laboratory practice and is essential for ensuring the integrity and reproducibility of scientific research.
References
A Comparative Guide to Acid Catalysts in 1-Ethyl-1-(m-tolyl)hydrazine Reactions for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of indole scaffolds remains a cornerstone for the development of novel therapeutics and functional materials. The Fischer indole synthesis, a venerable and powerful transformation, offers a direct route to this privileged structure from arylhydrazines and carbonyl compounds. The choice of acid catalyst in this reaction is paramount, profoundly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of various acid catalysts for reactions involving 1-Ethyl-1-(m-tolyl)hydrazine, grounded in mechanistic principles and supported by available experimental data.
The Pivotal Role of Acid Catalysis in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction proceeds through a series of intricate steps, each facilitated by the presence of an acid catalyst. The catalyst's primary roles are to:
-
Promote the formation of the hydrazone intermediate: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.
-
Catalyze the tautomerization to the enehydrazine: This crucial step sets the stage for the key bond-forming event.
-
Facilitate the[2][2]-sigmatropic rearrangement: Protonation of the enehydrazine intermediate is essential for this concerted rearrangement, which forms the new C-C bond.
-
Promote the final cyclization and elimination of ammonia: The acid assists in the intramolecular cyclization and the subsequent elimination of an ammonia molecule to yield the aromatic indole ring.[2][3]
Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective in catalyzing this transformation.[1] The choice of catalyst can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and desired reaction conditions.
Visualizing the Acid-Catalyzed Fischer Indole Synthesis
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis, highlighting the key steps where acid catalysis is involved.
Caption: Mechanism of the Fischer Indole Synthesis.
Comparative Analysis of Acid Catalysts
While extensive comparative data for the specific reactions of this compound is limited in the readily available literature, we can draw valuable insights from studies on closely related analogues, such as m-tolylhydrazine. The following table summarizes the performance of different acid catalysts in the Fischer indole synthesis of m-tolylhydrazine with isopropyl methyl ketone. This data serves as a representative benchmark for understanding how catalyst choice can influence reaction outcomes.
| Acid Catalyst | Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | Room Temperature, 2 h | 45 | [4] |
| Acetic Acid | Isopropyl methyl ketone | 2,3,3,4-Tetramethyl-3H-indole | Room Temperature, 2 h | 40 | [4] |
Note: The reaction of m-tolylhydrazine with an unsymmetrical ketone like isopropyl methyl ketone can lead to the formation of two regioisomeric indole products. The yields presented reflect the formation of both observed isomers. It is important to note that the N-ethyl group in this compound may influence the regioselectivity and overall yield of the reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for conducting the Fischer indole synthesis with this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and catalyst loading) is often necessary to achieve the best results for a specific ketone substrate.
Protocol 1: Acetic Acid Catalyzed Synthesis of 1-Ethyl-2,3,4,6-tetramethyl-1H-indole
This protocol is adapted from procedures for similar tolylhydrazines.[4]
Materials:
-
This compound
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add butan-2-one (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Causality Behind Experimental Choices
-
Choice of Acid: Acetic acid is a moderately strong Brønsted acid that can effectively catalyze the reaction without being overly harsh, which can sometimes lead to side reactions or degradation of the product. For less reactive substrates, stronger Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids like zinc chloride, may be necessary. Zinc chloride is a particularly common and effective Lewis acid catalyst for this reaction.[3]
-
Solvent: In many cases, the acid itself can serve as the solvent, as in the protocol using glacial acetic acid. In other instances, a high-boiling point solvent may be used to facilitate the reaction at elevated temperatures.
-
Temperature: The optimal temperature can vary widely depending on the reactivity of the hydrazine and the carbonyl compound. Some reactions proceed smoothly at room temperature, while others may require heating to reflux.[4]
-
Workup: The neutralization step is crucial to remove the acid catalyst and any acidic byproducts. Extraction with an appropriate organic solvent isolates the desired indole product from the aqueous phase.
Conclusion and Future Directions
The selection of an appropriate acid catalyst is a critical parameter in the successful execution of the Fischer indole synthesis with this compound. While acetic acid has been shown to be effective for the analogous m-tolylhydrazine, a systematic comparison with other Brønsted and Lewis acids for the N-ethylated substrate would be highly valuable to the scientific community. Such studies would provide a more complete picture of the catalytic landscape and enable researchers to make more informed decisions when designing synthetic routes to novel indole derivatives. Future work should focus on generating robust, comparative experimental data for a range of acid catalysts with this compound and various ketone substrates to build a comprehensive and predictive understanding of this important transformation.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
SynArchive. Fischer Indole Synthesis. [Link]
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J&K Scientific LLC. Fischer Indole Synthesis. (2025-02-23). [Link]
-
ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Yale Chemistry Department. Redox Reactions: Wolff - Kishner Type. (2016-10-12). [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. (2010-04-08). [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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A Guide to the Kinetic Analysis of the Fischer Indole Synthesis: A Comparative Study Centered on 1-Ethyl-1-(m-tolyl)hydrazine
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, scaling, and ensuring consistent product quality. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the kinetic analysis of the Fischer indole synthesis, with a specific focus on the reaction involving 1-Ethyl-1-(m-tolyl)hydrazine. It further presents a comparative analysis with alternative indole synthesis methodologies, supported by experimental insights and mechanistic principles.
The Significance of Kinetic Analysis in the Fischer Indole Synthesis
A thorough kinetic study of the Fischer indole synthesis offers several key advantages:
-
Mechanistic Elucidation: Kinetic data can provide strong evidence for the proposed reaction mechanism, including the identification of the rate-determining step.[3]
-
Optimization of Reaction Conditions: By understanding how factors such as temperature, catalyst concentration, and substrate concentration affect the reaction rate, optimal conditions can be established to maximize yield and minimize reaction time.
-
Process Safety and Scalability: Kinetic information is crucial for assessing the thermal hazards of a reaction and for designing safe and efficient large-scale production processes.
-
Predictive Modeling: A well-defined kinetic model can be used to predict the outcome of the reaction under various conditions, aiding in process control and troubleshooting.
The Fischer Indole Synthesis: A Mechanistic Overview
The generally accepted mechanism for the Fischer indole synthesis involves a series of acid-catalyzed steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone.[4][5]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[4][5]
-
[1][1]-Sigmatropic Rearrangement: This is often considered the rate-determining step of the reaction, where a new carbon-carbon bond is formed.[3][5]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization and subsequent intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to yield the aromatic indole ring.[4][5]
The following Graphviz diagram illustrates the key steps of the Fischer indole synthesis mechanism.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Kinetic Analysis of the Fischer Indole Synthesis with this compound
This section outlines a detailed, step-by-step methodology for conducting a kinetic analysis of the Fischer indole synthesis using this compound and a suitable ketone, for instance, cyclohexanone.
Materials and Instrumentation:
-
This compound
-
Cyclohexanone
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid)[1]
-
Anhydrous solvent (e.g., toluene, xylene)
-
Internal standard for chromatography (e.g., dodecane)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Constant temperature circulator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column and detector
-
Quenching solution (e.g., saturated sodium bicarbonate)
Experimental Workflow:
The following diagram outlines the general workflow for the kinetic experiment.
Caption: Experimental workflow for the kinetic analysis.
Step-by-Step Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and connect it to the constant temperature circulator. Equilibrate the reactor to the desired temperature (e.g., 80 °C).
-
Preparation of Reaction Mixture: In the reactor, charge the anhydrous solvent, this compound, and the internal standard. Allow the mixture to reach thermal equilibrium while stirring.
-
Reaction Initiation: Initiate the reaction by adding the ketone and the acid catalyst. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution. This will stop the reaction and neutralize the acid catalyst.
-
Sample Analysis: Analyze the quenched samples using a calibrated HPLC or GC method to determine the concentrations of the starting materials and the indole product.
-
Data Analysis: Plot the concentration of the reactants and product as a function of time. Use this data to determine the initial reaction rate. By systematically varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law can be established.
Comparative Analysis of Indole Synthesis Methodologies
While the Fischer indole synthesis is a powerful tool, several other methods exist for the synthesis of indoles. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
| Method | Typical Reaction Conditions | Kinetic Considerations & Mechanistic Notes | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acidic (Brønsted or Lewis acids), elevated temperatures.[1][6] | The rate is often dependent on the concentration of the hydrazine, ketone, and acid catalyst. The[1][1]-sigmatropic rearrangement is frequently the rate-limiting step.[3] Electron-donating groups on the arylhydrazine can increase the reaction rate.[7] | Wide substrate scope, readily available starting materials. | Can require harsh acidic conditions and high temperatures; regioselectivity can be an issue with unsymmetrical ketones. |
| Buchwald-Hartwig Amination followed by Cyclization | Palladium-catalyzed cross-coupling of an aryl halide and a hydrazine, followed by acid-catalyzed cyclization.[1] | The kinetics are governed by the catalytic cycle of the palladium catalyst. The rate can be influenced by the choice of ligand, base, and solvent. | Milder reaction conditions compared to the classical Fischer synthesis. | Requires a pre-functionalized aryl halide and a palladium catalyst, which can be expensive. |
| Hemetsberger-Knittel Indole Synthesis | Thermal or photochemical decomposition of an α-azido-α,β-unsaturated ester.[8] | The rate-determining step is often the thermal or photochemical extrusion of dinitrogen to form a vinyl nitrene intermediate. | Provides access to indoles with specific substitution patterns not easily accessible via the Fischer route. | The synthesis of the azido precursor can be multi-step and involve potentially hazardous intermediates. |
| Reductive Cyclization of o-Nitrotoluenes | Reduction of an o-nitro-substituted aromatic compound, often with a transition metal catalyst.[8] | The kinetics are complex and depend on the nature of the reducing agent and the catalyst. The reduction of the nitro group is a key step. | Utilizes readily available starting materials. | The reaction conditions can be harsh, and the reaction may not be tolerant of all functional groups. |
Conclusion
The kinetic analysis of the Fischer indole synthesis, exemplified here with a hypothetical study on this compound, provides invaluable insights for the rational optimization and safe implementation of this important reaction. While the Fischer indole synthesis remains a robust and versatile method, a comparative understanding of alternative indole syntheses, such as the Buchwald-Hartwig amination, Hemetsberger-Knittel synthesis, and reductive cyclization, allows researchers to select the most appropriate strategy for their specific synthetic goals. A thorough grasp of the underlying kinetics and mechanisms is essential for advancing the synthesis of complex indole-containing molecules in pharmaceutical and materials science research.
References
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
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(PDF) Fischer Indole Synthesis. (2021). ResearchGate. [Link]
-
Fischer Indole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. [Link]
-
Fischer indole synthesis under flow conditions. (n.d.). ResearchGate. [Link]
-
The Fischer indole synthesis. Part IV. A kinetic investigation. (1950). RSC Publishing. [Link]
-
Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
-
The Fischer indole synthesis. Part IV. A kinetic investigation. (n.d.). Sci-Hub. [Link]
-
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. (2025). ResearchGate. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 1-Ethyl-1-(m-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Arylhydrazines are crucial building blocks in the synthesis of a wide range of biologically active molecules, including indoles, pyrazoles, and other heterocyclic systems. The purity of these intermediates, such as 1-Ethyl-1-(m-tolyl)hydrazine, is paramount as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted analytical approach for comprehensive purity assessment, focusing on the most effective techniques for identifying and quantifying potential impurities.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic compound or the diazotization of an aniline followed by reduction.[1][2] A common route involves the reduction of 3-nitrotoluene.[3][4] The choice of reducing agent and reaction conditions can introduce specific impurities. For instance, incomplete reduction can leave residual starting material (m-nitrotoluene) or intermediates. Side reactions may lead to the formation of isomers (2- and 4-nitrotoluene derivatives) or over-reduction products.[5][6] Therefore, a robust analytical strategy must be capable of separating and detecting these closely related species.
Common Potential Impurities in the Synthesis of this compound:
-
Starting Materials: Residual m-toluidine or m-nitrotoluene.
-
Isomeric Impurities: 1-Ethyl-1-(o-tolyl)hydrazine and 1-Ethyl-1-(p-tolyl)hydrazine.
-
Over-reduction Products: m-toluidine.
-
Oxidation Products: Corresponding azo or azoxy compounds.
-
Residual Reagents: Traces of reducing agents or catalysts.
Given the potential for genotoxic impurities in reactions involving hydrazine derivatives, rigorous analytical validation is not just a matter of quality control but a critical safety requirement.[7][8][9]
Comparative Analysis of Key Analytical Techniques
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment.[7] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this approach.[7][10]
| Technique | Primary Use | Strengths | Limitations | Typical Sensitivity |
| HPLC-UV | Quantifying the main component and known impurities. | Broad applicability, high precision, well-established.[11] | Requires impurities to have a UV chromophore. May require derivatization for some impurities.[7] | ~0.05% area percent. |
| GC-MS | Identifying and quantifying volatile impurities, including residual solvents and starting materials. | High sensitivity and specificity, excellent for identifying unknown volatile compounds.[12][13] | Not suitable for non-volatile or thermally labile compounds. May require derivatization.[14] | Can reach low ppm levels, especially with headspace analysis.[13] |
| ¹H NMR | Structural confirmation and quantification of the main component and major impurities. | Provides detailed structural information, can be used for absolute quantification (qNMR).[7] | Lower sensitivity compared to chromatographic methods, may have overlapping signals in complex mixtures. | Dependent on sample concentration and magnetic field strength. |
| FTIR | Functional group analysis and confirmation of the desired chemical transformation. | Fast and simple method for identifying key functional groups.[10] | Not suitable for quantification, provides limited information on the overall purity. | Not typically used for trace analysis. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments discussed.
Objective: To determine the purity of this compound and quantify related impurities.
Rationale: HPLC with UV detection is a robust and widely used technique for purity assessment due to its high resolving power and sensitivity for aromatic compounds.[11] A reversed-phase method is typically suitable for separating the target compound from its potential non-polar and moderately polar impurities.
Experimental Workflow:
Caption: HPLC Purity Analysis Workflow.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Objective: To identify and quantify volatile impurities such as residual starting materials and solvents.
Rationale: GC-MS is highly effective for separating and identifying volatile organic compounds.[15] Derivatization can be employed to analyze less volatile or polar compounds like hydrazine itself, often by reacting it with an aldehyde or ketone to form a more volatile hydrazone.[9][13][15]
Experimental Workflow:
Caption: GC-MS Impurity Profiling Workflow.
GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
Objective: To confirm the structure of this compound and assess its purity by identifying signals from major impurities.
Rationale: NMR spectroscopy provides unambiguous structural information and can be used to quantify the main component against a certified internal standard (qNMR) for absolute purity determination.[7][10]
Experimental Workflow:
Caption: NMR Structural Analysis Workflow.
Data Interpretation:
-
Expected ¹H NMR Signals for this compound: Look for characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the tolyl ring (a singlet), and the aromatic protons in the meta-substituted pattern.
-
Impurity Signals: Compare the spectrum to reference spectra of potential impurities to identify any extraneous peaks.
Objective: To confirm the presence of key functional groups in the synthesized product.
Rationale: FTIR is a rapid and straightforward technique to verify the successful synthesis by identifying characteristic vibrational frequencies of functional groups.[10] For hydrazine derivatives, the N-H stretching vibrations are particularly informative.[10]
Experimental Procedure:
-
Place a small amount of the neat sample on the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands.
Expected Characteristic FTIR Bands:
-
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹.[10]
-
C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
Conclusion
The comprehensive assessment of the purity of synthesized this compound necessitates a multi-technique approach. HPLC provides the primary quantitative measure of purity against known and unknown impurities. GC-MS is invaluable for identifying volatile contaminants and residual starting materials. NMR spectroscopy offers definitive structural confirmation and can be used for absolute purity determination. Finally, FTIR serves as a rapid check for the presence of key functional groups. By employing these orthogonal methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and reliability of their synthesized compounds, which is a critical step in the path to developing new therapeutics.
References
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- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity.
- BenchChem. (2025). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide.
- ATSDR. (n.d.). Analytical Methods for Hydrazines.
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- PMC. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions.
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- Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines.
- BenchChem. (2025). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
- ResearchGate. (2025). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
- ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides produced using various reaction periods.
- PMC PubMed Central. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry.
- Journal of Pharmaceutical Analysis. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization.
- ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and butanoyl hydrazide.
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- Journal of New Developments in Chemistry. (n.d.). Purification Techniques.
- PubMed. (n.d.). Method for investigation of oligosaccharides using phenylhydrazine derivatization.
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
- Wikipedia. (n.d.). List of purification methods in chemistry.
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- Studylib. (n.d.). Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis.
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- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Navitus Chemicals Private Limited. (2021). Process Description.
- NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
- BLDpharm. (n.d.). (1-(p-Tolyl)ethyl)hydrazine.
- Organic Syntheses. (1923). m-NITROTOLUENE.
- Wikipedia. (n.d.). 3-Nitrotoluene.
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- PubChemLite. (n.d.). 1-ethyl-1-(p-tolyl)hydrazine (C9H14N2).
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A Senior Application Scientist's Guide to 1-Ethyl-1-(m-tolyl)hydrazine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, the choice of reagents is paramount to achieving desired outcomes with efficiency and high yield. This guide provides an in-depth technical overview of 1-Ethyl-1-(m-tolyl)hydrazine, a reagent of growing interest in specialized applications. We will objectively compare its performance with more conventional alternatives, supported by experimental data, and provide detailed protocols to empower you in your research and development endeavors.
Introduction: The Significance of this compound
This compound is a disubstituted hydrazine derivative that serves as a valuable building block in organic synthesis. Its primary application lies in the Fischer indole synthesis , a classic and widely used method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The ethyl group on one of the hydrazine nitrogens and the methyl group on the meta-position of the phenyl ring impart unique properties that can be leveraged for improved reaction outcomes compared to simpler hydrazines like phenylhydrazine or m-tolylhydrazine.
Comparative Performance Analysis: The Advantage of N-Alkylation
A key advantage of using this compound lies in its N-alkylation. Research has shown that terminal alkylation of arylhydrazines in the Fischer indole synthesis leads to higher yields and faster reaction rates compared to their unalkylated counterparts.[4][5][6] This enhancement is attributed to the electronic and steric effects of the alkyl group, which can influence the key steps of the reaction mechanism. The reactions can often be conducted at lower temperatures and are more compatible with acid-sensitive functional groups.[4][5]
Data Presentation: Comparative Yields in Fischer Indole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Stirring/Grinding (Solvent-free) | - | 1 | 79.48 | [7] |
| p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High Yield | [8] |
| m-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp | - | 88 (mixture of isomers) | [9] |
| N-Methylphenylhydrazine | Pyruvic Acid | - | - | - | Low (5%) | [10] |
| This compound | Various Ketones | Acidic | Lower Temps | Faster Rates | Higher Yields (Qualitative) | [5] |
Note: The yield for this compound is presented qualitatively based on the findings that N-alkylation generally improves yields and reaction rates. The other entries provide specific examples to contextualize the performance of related hydrazines.
Synthesis of this compound: A Detailed Experimental Protocol
The reliable synthesis of this compound is a prerequisite for its application. The following protocol is adapted from established methods for the synthesis of N-alkyl-N-arylhydrazines.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
m-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate (SnCl₂)
Procedure:
-
N-Ethylation of m-Toluidine:
-
In a sealed reaction vessel, combine m-toluidine and ethyl bromide in equimolar amounts.
-
Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass of N-ethyl-m-toluidine hydrobromide will form.
-
Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine.
-
Separate the ether layer, wash with water, and distill off the ether to obtain crude N-ethyl-m-toluidine.
-
-
Nitrosation:
-
Dissolve the crude N-ethyl-m-toluidine in a cooled solution of concentrated hydrochloric acid and water.
-
While stirring rapidly in an ice bath, slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 12°C.
-
After the addition is complete, allow the mixture to stand for 10 minutes.
-
Extract the N-nitroso compound with ether.
-
-
Reduction to this compound:
-
Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Gradually add the crude N-nitroso compound to the stannous chloride solution with continuous shaking and cooling to manage the exothermic reaction.
-
After the addition is complete, heat the mixture on a steam bath for one hour.
-
Cool the reaction mixture in an ice bath until a crystalline double salt of the hydrazine hydrochloride precipitates.
-
Collect the crystals by filtration and wash with a small amount of concentrated hydrochloric acid.
-
To obtain the free hydrazine, treat the hydrochloride salt with a strong base (e.g., sodium hydroxide) and extract with a suitable organic solvent.
-
Application in Fischer Indole Synthesis: Protocol and Mechanistic Insights
The Fischer indole synthesis is a powerful tool for creating substituted indoles. The use of this compound offers advantages in terms of reactivity.
General Experimental Protocol for Fischer Indole Synthesis
This protocol can be adapted for various ketones to synthesize a range of substituted indoles.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the ketone (1.0-1.2 eq) in the chosen solvent.
-
Slowly add the acid catalyst to the reaction mixture with stirring.
-
-
Cyclization:
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the indole product.
-
The Mechanistic Pathway of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
Regioselectivity with a Meta-Substituted Hydrazine
A crucial consideration when using a meta-substituted hydrazine like this compound is the regioselectivity of the cyclization. The reaction can potentially yield two isomeric indole products (4-methyl and 6-methyl substituted indoles).
The outcome of the cyclization is influenced by both steric and electronic factors.[11] The electron-donating methyl group at the meta-position can direct the cyclization to either the ortho or para position relative to the hydrazine nitrogen. Studies on the Fischer indole synthesis with m-tolylhydrazine have shown that a mixture of isomers is often obtained.[1][9] The ratio of these isomers can be influenced by the reaction conditions, including the choice of acid catalyst and the nature of the ketone. For drug development professionals, controlling this regioselectivity is critical, and careful optimization of the reaction conditions is necessary to favor the desired isomer.
Logical Flow of Regioselectivity in Fischer Indole Synthesis
Caption: Regioselectivity in Fischer indole synthesis.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of substituted indoles, offering distinct advantages over unsubstituted or non-N-alkylated hydrazines. The enhanced reactivity, leading to higher yields and faster reactions, makes it an attractive choice for complex synthetic routes where efficiency is crucial. While the issue of regioselectivity with meta-substituted hydrazines requires careful consideration and optimization, the ability to fine-tune reaction conditions provides a pathway to selectively access desired indole isomers. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this compound opens up new avenues for the efficient construction of novel and potent therapeutic agents.
References
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Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Journal of Organic Chemistry. [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Semantic Scholar. [Link]
-
m-Toluidine, N-ethyl-. Organic Syntheses. [Link]
-
Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Syntax. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
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1.1 Process Description. Environment Clearance. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Ethyl-1-(m-tolyl)hydrazine
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-Ethyl-1-(m-tolyl)hydrazine (CAS No. 99717-68-7). As a substituted hydrazine derivative, this compound presents significant health and safety risks that necessitate rigorous adherence to established protocols.[1][2] This document moves beyond mere procedural lists to explain the underlying chemical principles and safety rationale, empowering researchers to manage this hazardous material with confidence and integrity. The primary directive is always the protection of personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of this compound is fundamental to its safe management. Like many hydrazine derivatives, its toxicity is a primary concern.[2] The compound is classified as hazardous, and its handling requires stringent controls to mitigate exposure risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Precautionary Code | Rationale & Implications |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P317 | Ingestion can lead to systemic toxic effects. Absolutely no eating, drinking, or smoking in the laboratory.[3][4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352 | The compound can be absorbed through the skin, causing systemic toxicity. Impervious gloves and a lab coat are mandatory.[3][4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271 | Vapors or aerosols are toxic. All handling must occur in a well-ventilated area, preferably a certified chemical fume hood.[3][4] |
| Skin Irritation | H315: Causes skin irritation | P264, P332+P317 | Direct contact can cause inflammation and irritation. Contaminated clothing must be removed and washed before reuse.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | Splashes pose a significant risk to vision. Chemical safety goggles are essential, and a face shield is recommended for splash-prone operations.[4][5] |
Data sourced from multiple chemical safety data sheets.[3][4][5]
Beyond these classified hazards, it is critical to recognize that many hydrazine compounds are investigated for potential carcinogenicity.[1][2] Therefore, exposure should be minimized with the assumption that this compound may pose long-term health risks.
Caption: Logical relationship between identified hazards and required control measures.
Pre-Disposal Operations: Laboratory Best Practices
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE) & Engineering Controls
-
Primary Barrier (PPE): Wear chemical-resistant nitrile gloves, a fully buttoned laboratory coat, and ANSI Z87.1-compliant safety goggles with side shields.[3] For tasks with a higher splash potential, supplement with a face shield.
-
Secondary Barrier (Engineering): All transfers, weighing, and solution preparations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] Safety showers and eyewash stations must be accessible and tested regularly.[6]
Waste Segregation and Containerization
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical classes.
-
Select a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container (e.g., high-density polyethylene - HDPE). Ensure the container is in good condition with no leaks or cracks.
-
Avoid Incompatibilities: Hydrazines are strong reducing agents.[6] Store the waste container away from acids, oxidizing agents (e.g., bleach, hydrogen peroxide, permanganates), metal oxides, and sources of ignition.[6][7] Accidental mixing can lead to violent reactions, fire, or explosions.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazard pictograms (e.g., Harmful/Irritant).[5]
-
The date of accumulation.
-
Step-by-Step Disposal Protocols
There are two primary pathways for the disposal of this compound waste. The choice depends on institutional policy, regulatory requirements, and the scale of the waste.
Method 1: Licensed Hazardous Waste Contractor (Primary Recommended Method)
This is the most secure, compliant, and highly recommended method for all bulk and concentrated waste. It transfers the ultimate destruction of the chemical to a facility specifically designed for that purpose.
Protocol Steps:
-
Containment: Carefully place all waste (neat chemical, contaminated labware, spill cleanup materials) into the designated and pre-labeled hazardous waste container located in a satellite accumulation area.
-
Sealing: Once the container is full or the project is complete, securely seal the lid. Do not overfill the container.
-
Documentation: Complete your institution's hazardous waste pickup request form, ensuring all information is accurate.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Caption: Decision workflow for the disposal of this compound waste.
Method 2: Chemical Neutralization via Oxidation (Expert Use for Dilute Aqueous Waste/Spills Only)
CAUTION: This procedure is for small quantities of dilute aqueous solutions only and should be performed exclusively by experienced personnel. The reaction can be exothermic, and incomplete oxidation of some hydrazines can produce carcinogenic by-products.[9] This method is not suitable for bulk disposal.
Principle: The hydrazine moiety is chemically oxidized to nitrogen gas, water, and other less hazardous compounds. A common and accessible oxidizing agent for this purpose is sodium hypochlorite (NaOCl).[6]
Protocol Steps:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure a stir plate, a suitable reaction vessel (e.g., a large beaker), and a method for cooling (e.g., an ice bath) are available. Wear all required PPE.
-
Dilution: If not already dilute, dilute the hydrazine-containing waste with a large volume of water (e.g., to <1% concentration). This helps control the reaction rate and dissipate heat.
-
Oxidant Preparation: Prepare a dilute solution of sodium hypochlorite (household bleach is ~5% NaOCl, which can be used) or calcium hypochlorite.[6]
-
Neutralization: a. Place the diluted hydrazine waste in the reaction vessel on the stir plate and begin stirring. Place the vessel in an ice bath. b. Slowly, add the hypochlorite solution dropwise to the stirring hydrazine solution. c. Monitor the reaction for signs of heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately. d. Continue adding the oxidant until a slight excess is present. This can be confirmed by testing for residual chlorine using potassium iodide-starch paper (turns blue/black in the presence of excess hypochlorite).
-
Final Disposal: Once the reaction is complete and no residual hydrazine remains, the resulting solution may be neutralized to a pH between 6 and 8 and, pending local regulations, may be eligible for drain disposal. Always confirm with your local EHS office before disposing of any treated waste down the drain. [10]
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Carefully scoop the contaminated absorbent material into a sealable container.
-
Label the container as hazardous waste and dispose of it via a licensed contractor (Method 1).[8]
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Activate the fire alarm to evacuate the building.
-
Call your institution's emergency response team or local fire department from a safe location. Provide the chemical name and any relevant details.[8]
-
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, hydrazine-containing wastes are classified as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) and must be managed according to EPA regulations.[9][10] Always consult your institution's EHS department for specific guidance.
References
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Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Hydrazines. Croner-i. [Link]
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SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Chemical Suppliers. [Link]
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Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. NASA Technical Reports Server (NTRS). [Link]
-
Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. MDPI. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
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BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]
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Navigating the Synthesis Frontier: A Comprehensive Guide to the Safe Handling of 1-Ethyl-1-(m-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of reagents utilized, substituted hydrazines like 1-Ethyl-1-(m-tolyl)hydrazine are valuable building blocks. However, their utility is matched by a need for meticulous handling and a comprehensive understanding of their potential hazards. This guide serves as an essential resource, providing immediate safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Profile: this compound
Before handling this compound, a clear and immediate understanding of its hazard profile is paramount. While specific toxicological data for this compound is not extensively documented, its structural similarity to other hydrazine derivatives necessitates a cautious approach. Hydrazines as a class are known for their potential toxicity, including being harmful if swallowed, toxic in contact with skin, and potentially carcinogenic.[1][2]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4][5] | |
| Acute Toxicity, Dermal | May be harmful in contact with skin.[3] | |
| Acute Toxicity, Inhalation | Harmful if inhaled.[3][6] | |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] |
Operational Protocol: From Receipt to Reaction
A systematic and well-defined operational protocol is the foundation of laboratory safety. The following steps provide a comprehensive workflow for the safe handling of this compound.
Engineering Controls: The First Line of Defense
All work with this compound and other hydrazine derivatives must be conducted in a properly functioning chemical fume hood.[7][8] This engineering control is critical for minimizing inhalation exposure to vapors. The fume hood sash should be kept as low as possible during manipulations. For particularly hazardous operations or when handling larger quantities, a glove box may be recommended.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the known hazards of hydrazine compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or nitrile gloves .[9][10] | Hydrazines can be absorbed through the skin.[11] Butyl rubber offers excellent resistance to many hydrazines. Nitrile gloves provide a good alternative for splash protection. Always consult the glove manufacturer's compatibility chart. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][12] | Protects against splashes and vapors that can cause severe eye irritation or damage.[2][13] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron .[12] | Provides a barrier against accidental spills and splashes. Flame-resistant material is crucial due to the flammability of some hydrazine compounds.[13] |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be available for emergency situations. Routine use should not be necessary with proper engineering controls.[9][14] | To be used in the event of a significant spill or failure of engineering controls, to prevent inhalation of harmful vapors.[15] |
Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Spill and Emergency Protocol
Preparedness is key to mitigating the impact of an accidental release. All personnel working with hydrazine derivatives must be familiar with the following emergency procedures.
Immediate Actions in Case of a Spill
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13][16]
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the laboratory and call emergency services.[16]
Spill Cleanup Procedure (for trained personnel with appropriate PPE)
-
Containment: Use an inert absorbent material such as sand or vermiculite to contain the spill.[13] Do not use combustible materials like paper towels.
-
Neutralization (for hydrazine spills): For spills of hydrazine, a dilute solution of calcium hypochlorite or hydrogen peroxide can be used for neutralization.[10]
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[13][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
The following decision tree outlines the appropriate response to a chemical spill.
Caption: A decision-making diagram for responding to a chemical spill.
Disposal Protocol: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All hydrazine-containing waste is considered hazardous.[13][16]
Waste Segregation and Labeling
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and weighing papers, must be collected in a separate, clearly labeled hazardous waste container.[17]
Disposal Methods
The primary method for the disposal of hydrazine waste is through a licensed hazardous waste disposal company.[18] On-site treatment is generally not recommended without specialized equipment and expertise. Chemical treatment methods, such as oxidation with sodium or calcium hypochlorite or hydrogen peroxide, can be employed for dilute aqueous solutions of hydrazines under controlled conditions by trained personnel.[10][19] However, incomplete reactions can lead to the formation of other hazardous byproducts.[19] Therefore, professional disposal is the safest and most compliant option.
References
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Hydrazine - Risk Management and Safety. University of Notre Dame. Available at: [Link] (Note: Direct link to the specific document was not available, linking to the department website)
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Available at: [Link]
-
Hydrazine - Wikipedia. Available at: [Link]
-
Hydrazine - UC Santa Barbara. Environmental Health & Safety. Available at: [Link] (Note: Direct link to the specific document was not available, linking to the department website)
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico. Available at: [Link] (Note: Direct link to the specific template was not available, linking to the department website)
-
Safety and Handling of Hydrazine - DTIC. Available at: [Link] (Note: A direct link to the specific document was not available, linking to the main search portal)
-
How would you dispose of hydrazine monohydrate : r/chemistry - Reddit. Available at: [Link]
-
CB-LSOP-Hydrazines.docx - The Brückner Research Group. University of Connecticut. Available at: [Link] (Note: Direct link to the specific document was not available, linking to the research group's website)
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. Available at: [Link] (Note: Direct link to the specific document was not available, linking to the department website)
-
Material Safety Data Sheet. Biotage. Available at: [Link] (Note: Direct link to the specific MSDS was not available, linking to the company website)
-
Hydrazine Safety & Handling Questions - Sciencemadness.org. Available at: [Link] (Note: A general link to the forum is provided)
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
